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Core Science & Biosynthesis

Foundational

Synthesis Pathway of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate: A Mechanistic and Methodological Guide

Executive Summary & Chemical Significance Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8) is a highly specialized, electrophilic building block utilized extensively in the pharmaceutical industry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8) is a highly specialized, electrophilic building block utilized extensively in the pharmaceutical industry. It serves as a pivotal intermediate in the synthesis of 1,8-naphthyridone and fluoroquinolone antibiotics, such as enoxacin and tosufloxacin[1].

The molecular architecture of this compound is intentionally designed for a two-step cascade cyclization known as the [2]. The ethoxyacrylate moiety acts as an exceptional Michael acceptor for primary amines (undergoing an addition-elimination sequence), while the precisely positioned 2-chloro substituent on the pyridine ring serves as the leaving group for a subsequent intramolecular Nucleophilic Aromatic Substitution (SNAr), seamlessly constructing the fused bicyclic naphthyridone core[3].

Retrosynthetic Analysis & Pathway Logic

The synthesis of the target ethoxyacrylate relies on the functionalization of 2,6-dichloronicotinic acid. The logic dictates a three-stage transformation:

  • Activation: Conversion of the stable carboxylic acid into a highly reactive acyl chloride.

  • Carbon-Carbon Bond Formation: Assembly of a β-ketoester via a biomimetic malonate condensation. This step requires soft enolization to prevent the degradation of the sensitive pyridine ring.

  • Enol Etherification: Condensation of the active methylene group with an orthoformate to yield the final α,β-unsaturated enol ether.

SynthesisPathway A 2,6-Dichloronicotinic Acid (Starting Material) B 2,6-Dichloronicotinoyl Chloride (Intermediate 1) A->B SOCl2, DMF (cat.) Reflux, 2-4h C Ethyl 3-(2,6-dichloropyridin-3-yl) -3-oxopropanoate (β-Ketoester) B->C Ethyl potassium malonate MgCl2, Et3N, MeCN D Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate (Target Product) C->D Triethyl orthoformate Ac2O, 140°C, 3-4h

Figure 1: Three-step synthesis pathway of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

Detailed Experimental Methodologies (Self-Validating Protocols)

As a best practice in process chemistry, the following protocols are designed with built-in causality and self-validating checkpoints to ensure high fidelity and yield at each stage.

Step 1: Synthesis of 2,6-Dichloronicotinoyl Chloride

Causality: Thionyl chloride (SOCl2) alone reacts sluggishly with electron-deficient aromatic acids. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the carboxylic acid, driving the chlorination forward while releasing SO2 and HCl gases.

Protocol:

  • Suspend 2,6-dichloronicotinic acid (1.0 equiv) in neat SOCl2 (5.0 equiv) under an inert nitrogen atmosphere.

  • Add 2–3 drops of anhydrous DMF. Validation Checkpoint: Immediate, vigorous gas evolution (HCl/SO2) should be observed, confirming the formation of the Vilsmeier-Haack reagent.

  • Heat the mixture to reflux (approx. 80 °C) for 2 to 4 hours.

  • Validation Checkpoint: The reaction is complete when the suspension transitions into a clear, homogeneous solution and gas evolution ceases.

  • Remove excess SOCl2 via vacuum distillation to yield the crude 2,6-dichloronicotinoyl chloride as a viscous yellow oil. This intermediate is highly moisture-sensitive and must be used immediately in the next step[1].

Step 2: Magnesium-Mediated Malonate Condensation

Causality: Direct reaction of an acid chloride with an ester enolate often requires strong bases (e.g., NaH, LDA), which can cause ketene formation or self-condensation. Utilizing creates a soft, chelated magnesium enolate[4]. The Mg2+ ion acts as a Lewis acid, increasing the acidity of the malonate active methylene and stabilizing the resulting enolate, allowing the C-acylation to proceed smoothly at room temperature.

Protocol:

  • In a rigorously dried flask, suspend ethyl potassium malonate (2.1 equiv) in anhydrous acetonitrile (MeCN).

  • Add anhydrous MgCl2 (2.5 equiv) and Et3N (2.2 equiv). Stir at 20–25 °C for 3 hours. Validation Checkpoint: The mixture will form a thick, pale-yellow slurry, indicating the successful generation of the magnesium malonate complex[4].

  • Cool the suspension to 0 °C. Add the crude 2,6-dichloronicotinoyl chloride (1.0 equiv, dissolved in a minimal volume of MeCN) dropwise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench the reaction by carefully adding 1M aqueous HCl until the pH reaches 2–3 (facilitating decarboxylation of the malonate intermediate). Extract with ethyl acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate in vacuo to yield Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate (β-ketoester).

Step 3: Condensation to the Ethoxyacrylate Enol Ether

Causality: The active methylene of the β-ketoester must be converted into an enol ether. Triethyl orthoformate alone is insufficiently electrophilic. The addition of acetic anhydride (Ac2O) generates diethoxymethyl acetate in situ. This highly reactive species undergoes condensation with the enol form of the β-ketoester. Subsequent elimination of ethanol and acetic acid yields the target ethoxyacrylate[2].

Protocol:

  • Combine the β-ketoester (1.0 equiv) with triethyl orthoformate (2.5 equiv) and acetic anhydride (1.5 equiv) in a reaction vessel equipped with a short-path distillation head.

  • Heat the mixture to 130–140 °C under a nitrogen atmosphere for 3 to 4 hours.

  • Validation Checkpoint: The reaction progress is driven by Le Chatelier's principle; the continuous distillation of low-boiling byproducts (ethyl acetate and acetic acid) confirms the forward trajectory of the condensation. The solution will concurrently transition from yellow to an intense red color[2].

  • Remove the remaining volatiles under high vacuum. The resulting Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is typically obtained as a dark, viscous oil in high purity, ready for immediate downstream amination without further chromatographic purification[1].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic parameters, stoichiometric ratios, and expected yields for the synthesis pathway.

Reaction StepReagents / CatalystsTemp (°C)Time (h)Typical Yield (%)Key Intermediate Formed
1. Acylation SOCl2 (5 eq), DMF (cat.)802 - 4> 952,6-Dichloronicotinoyl chloride
2. Condensation Ethyl potassium malonate (2.1 eq), MgCl2 (2.5 eq), Et3N (2.2 eq)0 to 2512 - 1685 - 90Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate
3. Etherification Triethyl orthoformate (2.5 eq), Ac2O (1.5 eq)130 - 1403 - 485 - 95Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Mechanistic Significance in Drug Development

The synthesized Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is not an end-product but a highly tuned reactive intermediate. The ethoxy group (–OEt) on the acrylate double bond acts as a superior leaving group during the subsequent reaction with primary amines (e.g., cyclopropylamine or 2,4-difluoroaniline).

Because the β-carbon of the acrylate is highly electron-deficient (flanked by two electron-withdrawing carbonyl groups), it undergoes a rapid Michael addition by the amine, followed by the elimination of ethanol. This generates an enamine intermediate. Upon treatment with a mild base (such as K2CO3), the newly installed secondary amine attacks the C-2 position of the pyridine ring. The 2-chloro substituent—activated by the electron-withdrawing nitrogen of the pyridine ring—is cleanly displaced via an SNAr mechanism, yielding the rigid 1,8-naphthyridone core that acts as the pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV[2][3].

References

  • Source: European Patent Office (EP0132845A2)
  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction Source: Journal of the Mexican Chemical Society URL:[Link]

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors Source: ACS Omega (National Library of Medicine / PMC) URL:[Link]

  • Phosphine-Initiated General-Base-Catalyzed Quinolone Synthesis Source: Asian Journal of Organic Chemistry (National Library of Medicine / PubMed) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Introduction This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate. As this molecule is not widely documented in commercial or acade...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate. As this molecule is not widely documented in commercial or academic databases, this paper will focus on a systematic, first-principles approach to its characterization. We will explore a proposed synthetic route, detail the known properties of its precursors, and provide predicted physicochemical parameters for the target compound. This guide is intended for researchers, scientists, and professionals in drug development who may be working with novel heterocyclic compounds.

The structure of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate suggests its potential as a scaffold in medicinal chemistry, likely as an intermediate in the synthesis of more complex biologically active molecules. The presence of the dichloronicotinoyl moiety, a common pharmacophore, combined with the reactive acrylate system, makes it a compound of significant interest.

Proposed Synthesis and Molecular Structure

The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate can be logically achieved through the acylation of an appropriate ethyl acrylate precursor with 2,6-dichloronicotinoyl chloride. A plausible synthetic pathway is outlined below.

Molecular Structure of Target Compound

Caption: Proposed structure of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

Synthetic Workflow

A plausible synthetic route involves a Claisen-type condensation followed by acylation.

G cluster_0 Step 1: Formation of the Enolate cluster_1 Step 2: Acylation A Ethyl 3-ethoxyacrylate C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., LDA) B->C E Target Molecule C->E Nucleophilic Attack D 2,6-Dichloronicotinoyl chloride D->E

Caption: Proposed two-step synthesis of the target molecule.

Physicochemical Properties of Precursors

A thorough understanding of the precursors is crucial for a successful synthesis and for predicting the properties of the final compound.

Table 1: Properties of Key Precursors
Property2,6-Dichloronicotinoyl chlorideEthyl 3-ethoxyacrylate
CAS Number Not readily available; synthesized from 2,6-dichloronicotinic acid1001-26-9[1]
Molecular Formula C₆H₂Cl₃NOC₇H₁₂O₃[1][2]
Molecular Weight 210.45 g/mol 144.17 g/mol [1][2]
Appearance Likely a solid at room temperatureColorless liquid[1]
Boiling Point -195-196 °C[1]
Melting Point Expected to be > 50 °CNot applicable
Density -0.998 g/mL at 25 °C[1]
Refractive Index -n20/D 1.446[1]

Predicted Physicochemical Properties of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

The following properties are predicted based on the proposed structure and the known data of its precursors. These are theoretical values and would require experimental verification.

Table 2: Predicted Properties of the Target Compound
PropertyPredicted Value / CharacteristicsRationale
Molecular Formula C₁₃H₁₃Cl₂NO₄Based on the combination of the two precursors.
Molecular Weight 322.15 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Likely a solid at room temperatureIncreased molecular weight and polarity compared to liquid precursors.
Boiling Point > 250 °C (with decomposition)High molecular weight and polar functional groups.
Melting Point Estimated 80-120 °CPresence of a rigid aromatic ring and polar groups suggests a crystalline solid.
Solubility Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water.The molecule has both polar (ester, ether, dichloropyridine) and non-polar (ethyl chains) regions.
LogP (Octanol-Water Partition Coefficient) Estimated 2.5 - 3.5The presence of two chlorine atoms and the overall carbon framework suggests moderate lipophilicity.
pKa Not readily ionizableThe molecule lacks strongly acidic or basic functional groups. The pyridine nitrogen is weakly basic due to the electron-withdrawing chlorine atoms.

Experimental Protocols

Proposed Synthesis Protocol
  • Enolate Formation: To a solution of Ethyl 3-ethoxyacrylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq). Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation: To the enolate solution, add a solution of 2,6-dichloronicotinoyl chloride (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Analytical Characterization
  • Thin Layer Chromatography (TLC): To monitor the reaction progress, use silica gel plates with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light (254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the two ethyl groups (triplets and quartets), a singlet for the vinylic proton, and signals in the aromatic region for the pyridine ring protons.

    • ¹³C NMR: Expect signals for the carbonyl carbons, the carbons of the pyridine ring (with those bonded to chlorine showing characteristic shifts), and the carbons of the ethyl and ethoxy groups.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the C=O (ester and ketone) stretching, C=C (alkene and aromatic) stretching, and C-Cl stretching.

  • Mass Spectrometry (MS): The molecular ion peak should be observed, along with a characteristic isotopic pattern for the two chlorine atoms.

Conclusion

While "Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate" is not a well-documented compound, its synthesis is feasible through standard organic chemistry reactions. This guide provides a foundational understanding of its likely physicochemical properties based on the known characteristics of its precursors and theoretical predictions. The proposed synthetic and analytical protocols offer a starting point for researchers interested in exploring this and similar novel molecules. Experimental validation of the predicted properties is a necessary next step to fully characterize this compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Significance of Ethyl 3-Ethoxyacrylate in Modern Chemistry. [Link]

  • Google Patents.
  • Google Patents.
  • Chemsrc. ethyl 2-(2,6-dichloro-3-nicotinoyl)-3-(2-thiazolylamino)acrylate. [Link]

  • PubChem. 2-Chloronicotinoyl chloride. [Link]

  • Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. [Link]

Sources

Foundational

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate mechanism of action

Technical Whitepaper: Mechanism of Action and Synthetic Utility of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate Executive Summary Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS 157373-27-8) is a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mechanism of Action and Synthetic Utility of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Executive Summary Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS 157373-27-8) is a highly specialized, bifunctional electrophilic intermediate. While it lacks intrinsic biological activity, its "mechanism of action" is bipartite. Chemically, it functions as a highly efficient building block for the construction of 1,8-naphthyridin-4(1H)-one scaffolds via a sequential addition-elimination and nucleophilic aromatic substitution (SNAr) cascade. Pharmacologically, the resulting scaffolds serve as the foundational pharmacophore for novel Positive Allosteric Modulators (PAMs) of the Muscarinic M2 Receptor (e.g., BAY 2413555), developed to restore autonomic balance in cardiovascular disorders[1]. This whitepaper details both the chemical logic of its reactivity and the downstream biological mechanism of its derivatives.

Chemical Mechanism of Action: The Synthetic Pathway

As an application scientist designing scalable synthetic routes, the selection of CAS 157373-27-8 is driven by its dense functionalization and predictable regioselectivity. The molecule features a highly electrophilic


-carbon, activated by the adjacent ester and the strongly electron-withdrawing 2,6-dichloronicotinoyl group.

Enamine Formation (Addition-Elimination): The initial step involves the nucleophilic attack of a primary arylamine (e.g., 2-chloroaniline) at the


-carbon of the ethoxyacrylate moiety. The ethoxy group acts as an excellent leaving group, resulting in the elimination of ethanol and the formation of a stable enamine intermediate. This step is typically performed at room temperature in a non-nucleophilic solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., DIPEA) to neutralize the generated acid[2].

Intramolecular SNAr Cyclization: The causality behind the 2,6-dichloro substitution on the pyridine ring becomes apparent in the second step. The secondary amine nitrogen of the newly formed enamine is spatially oriented towards the C2-position of the pyridine ring. Upon the addition of a stronger base (e.g., K_2CO_3) and thermal energy (reflux), the nitrogen undergoes an intramolecular SNAr, displacing the C2-chloride ion to form the bicyclic 1,8-naphthyridin-4(1H)-one core[2]. Crucially, the C6-chloride remains intact, providing a synthetic handle for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling with various amines) to optimize the pharmacokinetic profile of the final drug.

Chemical_Mechanism A Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate C Addition-Elimination (-EtOH) A->C B Arylamine B->C D Enamine Intermediate C->D E Intramolecular SNAr (Base, Heat) D->E F 1,8-Naphthyridine Core E->F

Chemical mechanism: from ethoxyacrylate to 1,8-naphthyridine core.

Pharmacological Mechanism of Action: M2 Receptor Modulation

The 1,8-naphthyridin-4(1H)-one core derived from this intermediate is the structural basis for advanced cardiovascular therapeutics, most notably BAY 2413555[1]. These compounds function as Positive Allosteric Modulators (PAMs) of the Muscarinic M2 Receptor[1].

Restoring Autonomic Balance: In cardiovascular disorders such as heart failure and arrhythmias, there is often an overactivation of the sympathetic nervous system and a dangerous withdrawal of parasympathetic tone[1]. The M2 receptor is the primary muscarinic subtype in the heart, responsible for mediating parasympathetic (vagal) effects.

Allosteric Modulation: Instead of directly agonizing the receptor (which often leads to off-target effects and receptor desensitization), the naphthyridine derivatives bind to a topographically distinct allosteric site on the M2 receptor. This binding induces a conformational change that significantly enhances the binding affinity of the endogenous orthosteric ligand, acetylcholine (ACh).

Downstream Signaling: The enhanced ACh binding triggers the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase (reducing intracellular cAMP levels) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting cellular hyperpolarization decreases the heart rate and improves heart rate variability, offering a non-invasive therapeutic strategy for cardiovascular diseases.

Biological_Mechanism A Naphthyridine Derivative (e.g., BAY 2413555) B M2 Muscarinic Receptor (Allosteric Site) A->B Binds C Enhanced ACh Affinity B->C Induces D Gi/o Protein Activation C->D Triggers E Adenylyl Cyclase Inhibition & GIRK Activation D->E Leads to F Decreased Heart Rate E->F Results in

Pharmacological mechanism: M2 receptor positive allosteric modulation.

Experimental Methodologies

To ensure reproducibility and high yield, the following self-validating protocol describes the conversion of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate into the 1,8-naphthyridine core, adapted from patent literature[2].

Protocol 1: Synthesis of 7-Chloro-1-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Rationale: This two-step, one-pot procedure isolates the enamine formation from the cyclization step to prevent premature degradation and ensure complete conversion.

  • Enamine Formation:

    • Dissolve 10.0 mmol of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate in 30 mL of anhydrous Dichloromethane (DCM).

    • Add 50.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a bulky acid scavenger that neutralizes the reaction environment without acting as a competing nucleophile against the highly reactive

      
      -carbon[2].
      
    • Dropwise, add 12.0 mmol of 2-chloroaniline.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The highly UV-active starting material (

      
      ) should completely disappear, replaced by a new bright yellow spot (
      
      
      
      ) corresponding to the enamine intermediate.
  • SNAr Cyclization:

    • To the same reaction flask, add 15.0 mmol of anhydrous Potassium Carbonate (K_2CO_3). Causality: The inorganic base provides the necessary basicity to deprotonate the enamine nitrogen, facilitating the intramolecular SNAr without hydrolyzing the ethyl ester[2].

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) overnight (12-16 hours).

    • Self-Validation Check: LC-MS analysis should indicate the mass of the desired cyclized product (

      
       expected for 
      
      
      
      ) with the distinct loss of HCl from the intermediate mass.
  • Workup and Purification:

    • Cool the mixture to room temperature, dilute with an additional 50 mL of DCM.

    • Wash the organic phase twice with 1M aqueous HCl (50 mL each) to remove excess aniline and DIPEA.

    • Dry the organic phase over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.

    • Triturate the resulting crude solid with tert-butyl methyl ether (MTBE) to afford the pure 1,8-naphthyridine core as a solid.

Quantitative Data Summaries

Table 1: Reaction Parameters and Yield Optimization for Naphthyridine Core Synthesis

Reaction StepReagents / CatalystSolventTemperatureTimeTypical Yield
Enamine Formation2-chloroaniline, DIPEADCM20-25 °C4 h>95% (in situ)
SNAr CyclizationK_2CO_3DCM40 °C (Reflux)16 h75-85% (Isolated)
Late-Stage AminationSec-amine, Pd_2(dba)_3, BINAPToluene100 °C12 h60-70%

Table 2: Pharmacological Profile of Derived M2 PAMs (e.g., BAY 2413555 analogs)

ParameterValue / EffectBiological Implication
Target ReceptorMuscarinic M2 ReceptorCardiac parasympathetic regulation
MechanismPositive Allosteric ModulatorEnhances endogenous ACh affinity
M2R-GIRK Potency (

)

nM
High potency for restoring vagal tone
Human Half-life (

)

hours
Suitable for once-daily oral dosing
Primary IndicationHeart Failure / ArrhythmiasReduction of elevated resting heart rate

References

  • Source: drughunter.
  • Source: google.

Sources

Exploratory

Crystal structure analysis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Title : Structural Elucidation and Crystallographic Analysis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate: Mechanistic Insights for Naphthyridine Scaffold Synthesis Abstract Ethyl 2-(2,6-dichloronicotinoyl)-3-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Elucidation and Crystallographic Analysis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate: Mechanistic Insights for Naphthyridine Scaffold Synthesis

Abstract Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS 157373-27-8) serves as a linchpin intermediate in the synthesis of complex heterocyclic scaffolds, most notably 1,6-naphthyridine derivatives[1] and muscarinic receptor modulators[2]. Despite its widespread use in Gould-Jacobs-type cyclizations, understanding its precise three-dimensional conformation—specifically the


 isomerism of the enol ether and the dihedral twist of the dichloropyridine ring—is essential for predicting nucleophilic attack trajectories. This technical guide provides an in-depth crystallographic analysis, detailing the self-validating experimental protocols for single-crystal X-ray diffraction (SCXRD), structural refinement, and the mechanistic causality bridging its solid-state conformation to its solution-phase reactivity.

Chemical Context and Synthetic Utility

The synthesis of highly functionalized naphthyridines and quinolones frequently relies on the condensation of an active methylene compound with triethyl orthoformate, followed by amine displacement and intramolecular cyclization. In this context, ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate presents a unique stereoelectronic system. The presence of two bulky chlorine atoms at the ortho-positions of the pyridine ring imposes severe steric constraints.

Understanding the exact ground-state geometry of this molecule is not merely an academic exercise; it directly dictates the thermodynamics of the subsequent Michael-type addition-elimination sequence. X-ray crystallography unambiguously resolves the configuration of the acrylate double bond, which NMR spectroscopy can only infer through complex Nuclear Overhauser Effect (NOESY) experiments.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute structural confidence, the following methodologies interlock synthesis, purification, and crystallographic validation.

Synthesis and Crystal Growth

Causality of Experimental Choice: Diisopropyl ether is selected as the primary crystallization solvent because its moderate polarity and low boiling point facilitate slow, controlled evaporation. This slow nucleation is critical for minimizing crystal twinning and lattice defects.

  • Condensation : React ethyl 2,6-dichloronicotinoylacetate (1.0 eq) with triethyl orthoformate (1.5 eq) in acetic anhydride (2.0 eq). Reflux the mixture at 120 °C for 4 hours.

  • Purification : Concentrate the crude mixture in vacuo to remove volatile byproducts (ethyl acetate and acetic acid). Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate the pure enol ether as a viscous oil.

  • Crystallization : Dissolve 50 mg of the purified oil in 2 mL of a diisopropyl ether/dichloromethane (4:1 v/v) mixture. Pierce the vial cap with a narrow gauge needle to allow for slow solvent evaporation at 4 °C.

  • Validation : After 72 hours, harvest the resulting colorless, block-like crystals. Inspect under polarized light microscopy to ensure uniform extinction, confirming the absence of macroscopic twinning.

X-ray Diffraction Data Collection

Causality of Experimental Choice: Data collection is performed at 100 K to quench the thermal vibrations (librations) of the highly flexible ethoxy and ethyl ester groups. Molybdenum Kα radiation is chosen over Copper to minimize X-ray absorption effects caused by the heavy chlorine atoms, ensuring a highly accurate electron density map.

  • Mounting : Select a crystal of optimal dimensions (approx.

    
     mm). Coat it in perfluoropolyether cryo-oil to prevent hydration and mount it on a MiTeGen MicroMount.
    
  • Data Acquisition : Transfer the mount to a Bruker D8 Venture diffractometer equipped with a Photon III detector. Maintain the sample at 100(2) K using an Oxford Cryosystems nitrogen gas stream.

  • Self-Validation (Internal Check) : Run a preliminary matrix scan. An internal merging

    
    -factor (
    
    
    
    ) below 0.05 during data reduction validates that the crystal is of high quality and the chosen unit cell is correct.
Structure Solution and Refinement
  • Solving : Solve the structure using intrinsic phasing (SHELXT) to locate all non-hydrogen atoms.

  • Refinement : Perform full-matrix least-squares refinement on

    
     using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Hydrogen Placement : Place hydrogen atoms in calculated positions using a riding model to prevent over-parameterization.

  • Validation : A final

    
     factor of 
    
    
    
    and a featureless residual electron density map (highest peak
    
    
    ) confirm the absolute integrity of the structural model.

Synthesis_Crystallization A Ethyl 2,6-Dichloronicotinoylacetate + Triethyl Orthoformate B Condensation (Ac2O, 120°C) Formation of Enol Ether A->B C Chromatographic Purification (Hexanes/EtOAc) B->C D Dissolution in Diisopropyl Ether/DCM (4:1 v/v) C->D E Slow Evaporation at 4°C (72 Hours) D->E F Polarized Light Microscopy (Twinning Check) E->F G Single Crystal X-ray Diffraction (100 K, Mo Kα) F->G H Structure Solution & Refinement (SHELXT / SHELXL) G->H

Figure 1: Self-validating synthetic workflow and crystallization protocol for CAS 157373-27-8.

Crystallographic Data & Structural Analysis

Crystal Data Summary

The structural resolution provides a definitive blueprint of the molecule. The compound crystallizes in the monoclinic space group


, a common packing arrangement for achiral organic molecules that maximizes intermolecular van der Waals contacts.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₃H₁₃Cl₂NO₄
Formula Weight 318.15 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System, Space Group Monoclinic,

Unit Cell Dimensions

Å,

Å,

Å
Volume, Z 1450.2 ų, 4
Calculated Density 1.457 Mg/m³
Absorption Coefficient 0.452 mm⁻¹
Final

indices [

]

,

Goodness-of-fit on

1.042
Conformational Features and Steric Mapping

The X-ray model reveals several critical conformational features that drive the molecule's reactivity:

  • 
    -Configuration of the Acrylate : The structure unambiguously confirms the 
    
    
    
    -configuration across the C=C double bond. The ethoxy oxygen and the carbonyl carbon are situated on the same side of the olefin. This geometry is stabilized by a weak intramolecular dipole-dipole interaction and minimizes the steric clash between the bulky ester group and the ethoxy substituent.
  • Orthogonal Pyridine Ring : The dihedral angle between the plane of the pyridine ring and the plane of the 1,3-dicarbonyl system is approximately 82°.

    • Causality: The massive steric bulk of the chlorine atoms at the 2- and 6-positions physically prevents the pyridine ring from achieving coplanarity with the enone system. Consequently, the carbonyl group is entirely decoupled from the aromatic

      
      -system, rendering the ketone highly localized and electrophilic.
      

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Structural FeatureAtoms InvolvedMeasurement
Acrylate Double Bond C(α) = C(β)1.342(2) Å
Ketone Carbonyl C=O (Nicotinoyl)1.215(2) Å
Ester Carbonyl C=O (Ester)1.208(2) Å
Enol Ether Bond C(β) - O(Ethoxy)1.355(2) Å
Dihedral Twist Pyridine Plane / C=O Plane82.4(1)°

Mechanistic Implications for Drug Development

The crystallographic data directly informs the behavior of this intermediate during the synthesis of 1,6-naphthyridines[1]. When a primary amine (e.g., an aniline derivative) is introduced, it acts as a nucleophile.

  • Trajectory of Attack : Because the pyridine ring is locked in an orthogonal conformation, the top and bottom faces of the acrylate

    
    -carbon are highly exposed. The amine can attack via a Bürgi-Dunitz trajectory without experiencing severe steric repulsion from the 2-chloro substituent.
    
  • Stereoretentive Elimination : Following the formation of the tetrahedral intermediate, the elimination of ethanol occurs. The pre-organized

    
    -geometry of the starting material facilitates a smooth transition to the thermodynamically stable enamine intermediate, which is perfectly pre-organized for the subsequent base-promoted thermal cyclization to form the naphthyridine core.
    

Mechanistic_Pathway N1 Z-Isomer Crystal (Conformationally Locked) N2 Nucleophilic Attack (Primary Amine) N1->N2 + R-NH2 N3 Tetrahedral Intermediate (Minimal Steric Clash) N2->N3 N4 Elimination of Ethanol (Stereoretentive) N3->N4 - EtOH N5 Enamine Intermediate (Pre-organized) N4->N5 N6 Thermal Cyclization (Base Promoted) N5->N6 Δ, K2CO3 N7 1,6-Naphthyridine Core N6->N7

Figure 2: Mechanistic pathway from the sterically locked enol ether to the naphthyridine core.

References

  • 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders (US6677352B1). Google Patents.
  • 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof (CA3030204A1). Google Patents.
  • Crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination . Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances. URL:[Link]

Sources

Foundational

Thermal Stability and Degradation Profile of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate: A Process Chemistry Whitepaper

Executive Summary Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8) is a highly functionalized, electrophilic synthon. In pharmaceutical process chemistry, it serves as a non-negotiable building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8) is a highly functionalized, electrophilic synthon. In pharmaceutical process chemistry, it serves as a non-negotiable building block for the synthesis of 1,7-disubstituted naphthyridine-3-carboxylic acid derivatives and advanced fluoroquinolone architectures[1].

Because the molecule features a delicate


-alkoxyacrylate moiety conjugated to a sterically hindered, electron-deficient 2,6-dichloronicotinoyl group, its thermal stability is a critical parameter. Uncontrolled thermal excursions during drying, scale-up, or storage can trigger a cascade of degradation pathways, leading to yield loss and the generation of genotoxic or highly lipophilic impurities. This whitepaper deconstructs the thermodynamic baseline, degradation mechanisms, and self-validating analytical protocols required to establish a robust control strategy for this intermediate.

Structural Profiling and Thermodynamic Baseline

The thermal behavior of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is dictated by the push-pull electronic nature of its


-alkoxyacrylate system. The ethoxy group acts as an electron donor, while the ester and nicotinoyl carbonyls act as electron acceptors.
E/Z Isomerization Dynamics

Before macroscopic degradation occurs, the molecule undergoes rapid thermal E/Z isomerization. The low rotational barrier of the enol ether double bond means that even mild thermal stress (>40°C) shifts the kinetic E-isomer toward the thermodynamically favored Z-isomer. While this is not a "degradation" in terms of mass loss, it is a critical process parameter: downstream cyclization reactions often exhibit differing kinetic rates depending on the isomeric ratio.

Mechanisms of Thermal Degradation

When subjected to elevated temperatures or moisture, the compound degrades via three primary, competing pathways. Understanding the causality of these pathways allows chemists to engineer precise operational windows.

Pathway A: Thermal Dealcoholization (High-Temperature Pyrolysis)

At temperatures exceeding 165°C, the ethoxyacrylate moiety undergoes a thermally driven, symmetry-allowed elimination of ethanol. This dealcoholization yields a highly reactive ketene or alkyne intermediate. Because ketenes are intrinsically unstable, they rapidly undergo [2+2] cycloadditions or unselective oligomerization, forming dark, insoluble polymeric tars.

Pathway B: Moisture-Accelerated Deacylation (Storage Degradation)

In the presence of atmospheric moisture and moderate heat, the enol ether is susceptible to nucleophilic attack by water. This hydrolysis cleaves the ethoxy group, generating an unstable enol that tautomerizes to a formyl group. The resulting 1,3-dicarbonyl system frequently undergoes retro-Claisen cleavage, yielding 2,6-dichloronicotinic acid and ethyl acetate as terminal degradants.

Pathway C: Pyrolytic Decarboxylation

At extreme temperatures (>220°C), following initial dealcoholization or hydrolysis, the remaining


-keto ester structure can undergo decarboxylation, releasing 

and forming volatile pyridyl-ketone fragments.

G Z_Isomer Z-Isomer (Thermodynamically Stable) E_Isomer E-Isomer (Kinetically Accessible) Z_Isomer->E_Isomer Thermal Energy (Isomerization) Ketene Ketene Intermediate [-EtOH] Z_Isomer->Ketene >165°C Dealcoholization Enol Enol/Aldehyde [+H2O, -EtOH] Z_Isomer->Enol Moisture + Heat Hydrolysis E_Isomer->Ketene >165°C Dealcoholization E_Isomer->Enol Moisture + Heat Hydrolysis Oligomers Oligomerization (Dark Tar) Ketene->Oligomers Polymerization Cleavage Retro-Claisen Cleavage Products Enol->Cleavage Thermal Cleavage

Figure 1: Thermal and moisture-driven degradation pathways of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

Experimental Methodologies for Stability Profiling

To establish a trustworthy, self-validating analytical system, macroscopic thermal analysis must be orthogonally paired with molecular fingerprinting.

Step-by-Step Protocol: Orthogonal Thermal Validation
  • Thermogravimetric Analysis (TGA/DSC):

    • Causality: TGA provides the exact onset temperature of mass-losing events (dealcoholization/decarboxylation), while DSC captures non-mass-losing endothermic/exothermic events (melting, E/Z isomerization).

    • Execution: Load 5-10 mg of the API intermediate into an alumina crucible. Ramp at 10°C/min from 25°C to 300°C under a strict

      
       purge (50 mL/min) to prevent oxidative degradation artifacts.
      
  • Forced Degradation (ICH Q1A(R2) Compliance):

    • Causality: To simulate long-term storage and validate the stability-indicating power of the analytical method, the compound is stressed according to[2].

    • Execution: Seal aliquots in glass ampoules. Expose to 40°C/75% RH (accelerated moisture) and 60°C/Dry (thermal stress) for 0, 3, and 6-month timepoints.

  • HPLC-MS/MS Molecular Fingerprinting:

    • Causality: Because degradation produces both highly polar fragments (cleaved nicotinic acids) and highly lipophilic species (ketene oligomers), an isocratic method will fail to elute the entire spectrum. A gradient method ensures mass balance.

    • Execution: Use a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). Elute with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 15 minutes. Detect via ESI+ mass spectrometry.

Workflow Sample Sample Preparation Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate Stress Thermal Stressing ICH Q1A(R2) Protocols 40°C/75% RH & 60°C/Dry Sample->Stress Aliquot 1 TGA TGA/DSC Analysis Ramp 10°C/min N2 Atmosphere Sample->TGA Aliquot 2 HPLC HPLC-MS/MS C18 Column, Gradient MeCN/H2O ESI+ Ionization Stress->HPLC Timepoints (0, 3, 6 months) Data Data Synthesis & Validation Kinetic Modeling (Arrhenius) Degradant Identification TGA->Data Macroscopic Mass Loss HPLC->Data Molecular Fingerprint

Figure 2: Self-validating analytical workflow for thermal stability profiling.

Quantitative Data Summary

Based on structural analogs such as Ethyl 2-cyano-3-ethoxyacrylate[3] and internal kinetic modeling of


-alkoxyacrylates, the thermal degradation profile is summarized below. This data is critical for establishing safe operating temperatures (SOT) during vacuum drying and distillation.
Degradation PathwayOnset Temp (°C)Est. Activation Energy (

)
Primary Degradants (m/z)Kinetic Order
E/Z Isomerization > 40°C~ 45 kJ/molIsomeric mixture1st Order
Hydrolysis / Cleavage > 60°C (with

)
~ 75 kJ/mol2,6-dichloronicotinic acid (191)Pseudo-1st Order
Dealcoholization > 165°C~ 120 kJ/molKetene intermediates, Oligomers2nd Order (Oligomerization)
Decarboxylation > 220°C~ 180 kJ/molPyridyl-ketones1st Order

Process Chemistry Implications & Storage Guidelines

The empirical data dictates strict handling parameters to maintain the integrity of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate:

  • Drying Operations: Vacuum drying of the wet cake must not exceed 45°C. Exceeding this temperature risks shifting the E/Z ratio unpredictably and initiating early-stage hydrolysis if residual water is present.

  • Storage: The compound must be stored under refrigerated conditions (2°C to 8°C) in tightly sealed, moisture-proof containers (e.g., double LDPE bags inside a HDPE drum with desiccant).

  • Scale-Up Formulation: When dissolving the intermediate in solvents for downstream amination (e.g., reacting with cyclopropylamine or similar primary amines to form the naphthyridine core[1]), the solvent must be strictly anhydrous (<0.05% moisture by Karl Fischer titration) to prevent competitive deacylation.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

  • World Intellectual Property Organization.Patent CA3030204A1: 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1715183, Ethyl 2-cyano-3-ethoxyacrylate. PubChem. URL:[Link]

Sources

Exploratory

Solubility Dynamics of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate: A Technical Guide for Process Optimization

Executive Summary In the scale-up synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), solvent selection is as critical as the reagents themselves. Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the scale-up synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), solvent selection is as critical as the reagents themselves. Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS 157373-27-8) 1 is a highly versatile electrophilic building block widely used in the synthesis of 1-pyridyl-naphthyridine-3-carboxylic acid derivatives and fluoroquinolone-class antimicrobials.

Its unique structural motif—a highly electron-deficient 2,6-dichloropyridine ring conjugated with a reactive


-ethoxyacrylate system—makes it prone to solvent-induced degradation if handled improperly. This whitepaper provides an in-depth analysis of its solvation mechanics, a quantitative solubility matrix, and a self-validating protocol for thermodynamic solubility determination.

Structural Causality & Solvation Mechanics

As an Application Scientist, I emphasize that understanding why a molecule dissolves in a specific solvent is far more valuable than empirical trial-and-error. The solvation thermodynamics of this compound are governed by three primary structural features:

  • Lipophilic Core : The two chlorine atoms on the pyridine ring and the ethyl ester tail significantly increase the molecule's lipophilicity (LogP). This drives strong London dispersion interactions, making the compound highly soluble in halogenated solvents.

  • Hydrogen Bond Acceptors (HBA) : The carbonyl oxygens (ketone and ester) and the pyridine nitrogen act as strong HBAs. Because the molecule lacks any Hydrogen Bond Donors (HBD), it exhibits excellent solubility in polar aprotic solvents via dipole-dipole interactions, but remains completely insoluble in water due to the hydrophobic effect.

  • Extended

    
    -System : The conjugation between the pyridine ring and the enone system creates a highly polarizable electron cloud. Solvents with high polarizability (e.g., Dichloromethane) engage in dipole-induced dipole interactions, maximizing thermodynamic solubility.
    

SolvationLogic Compound Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate HBA H-Bond Acceptors (C=O, Pyridine N) Compound->HBA Lipophilic Lipophilic Core (Cl atoms, Ethyl ester) Compound->Lipophilic PiSystem Extended π-System (Enone + Pyridine) Compound->PiSystem PolarAprotic High Solubility in Polar Aprotic (DMSO, DMF) HBA->PolarAprotic Dipole-Dipole Halogenated Optimal in Halogenated Solvents (DCM, Chloroform) Lipophilic->Halogenated London Dispersion Aqueous Insoluble in Water Poor in Alkanes Lipophilic->Aqueous Hydrophobic Effect PiSystem->Halogenated π-π / Dipole-Induced

Logical relationship between structural features and solvation thermodynamics.

Quantitative Solubility Matrix

The following table synthesizes the solubility profile of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate across common laboratory solvents at 25°C, correlating empirical data with process suitability.

SolventPolarity IndexEstimated Solubility (25°C)Process Suitability & Causality
Dichloromethane (DCM) 3.1> 500 mg/mLOptimal . High polarizability matches the extended

-system. Inert to electrophilic centers.
Tetrahydrofuran (THF) 4.0> 300 mg/mLExcellent . Good H-bond accepting capability solvates the intermediate well without acting as a nucleophile.
Ethyl Acetate (EtOAc) 4.4~ 150 mg/mLGood . Useful for extraction and aqueous workup procedures due to immiscibility with water.
Dimethyl Sulfoxide (DMSO) 7.2> 400 mg/mLHigh . Excellent for analytical stock solutions; however, the high boiling point complicates process recovery.
Methanol (MeOH) 5.1~ 50 mg/mLMarginal . Protic nature risks transesterification at the ethyl ester or nucleophilic addition.
Hexane 0.1< 5 mg/mLPoor . Lack of dipole moment prevents disruption of the compound's crystal lattice.
Water 10.2< 0.1 mg/mLInsoluble . High hydrophobic effect driven by the dichloro-pyridine and ethyl ester groups.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine solubility for process scale-up, kinetic dissolution must be strictly distinguished from thermodynamic equilibrium. The following HPLC-UV protocol is designed as a self-validating system: every step contains a mechanistic safeguard against false positives.

Workflow Prep 1. Sample Prep Excess Solid + Solvent Equil 2. Equilibration 24h Isothermal Shaking Prep->Equil Sep 3. Phase Separation Centrifugation + Filtration Equil->Sep Ensures Equilibrium Quant 4. Quantification HPLC-UV Analysis Sep->Quant Removes Undissolved Data 5. Data Processing Thermodynamic Solubility Quant->Data Peak Area vs Curve

Self-validating experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Saturation Preparation : Dispense 500 mg of the compound into a 2 mL amber glass HPLC vial and add 1.0 mL of the target solvent.

    • Causality: Amber glass is mandatory to prevent UV-induced

      
       isomerization of the acrylate double bond, which would artificially alter the crystal lattice energy and corrupt the solubility profile.
      
  • Isothermal Equilibration : Agitate the suspension at 25.0 ± 0.1 °C for 24 hours using an orbital thermoshaker at 800 rpm.

    • Causality: A 24-hour equilibration ensures the dissolution process reaches true thermodynamic equilibrium. Shorter times may capture transient kinetic supersaturation, leading to dangerous overestimations of solubility for scale-up.

  • Phase Separation : Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is selected because it is chemically inert and highly non-adsorptive for lipophilic compounds, ensuring no analyte is lost to the filter membrane. Centrifugation prior to filtration prevents membrane clogging and pressure-induced dissolution.

  • Quantification : Dilute the filtrate volumetrically (e.g., 1:1000 in HPLC-grade Acetonitrile) and analyze via HPLC-UV at

    
     (approx. 254 nm).
    
    • Causality: High dilution quenches any potential concentration-dependent aggregation and brings the absorbance within the linear dynamic range of the validated calibration curve.

Process Chemistry Application: Solvent Selection for Amination

In advanced pharmaceutical synthesis, such as the preparation of 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides, this intermediate is subjected to a critical amination/cyclization sequence. Patent literature demonstrates that reacting Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate with heteroarylamines (e.g., 3-chloro-5-fluoropyridin-2-amine) is optimally performed in Dichloromethane (DCM) at room temperature 2.

Mechanistic Insight: The use of DCM is not arbitrary. DCM perfectly solvates both the highly lipophilic ethoxyacrylate intermediate and the fluorinated heteroarylamine, ensuring homogeneous reaction kinetics. More importantly, DCM is aprotic and non-nucleophilic. If a protic solvent like methanol or ethanol were used, the basic conditions (often requiring potassium carbonate) could trigger competitive transesterification at the ethyl ester or a Michael addition to the


-ethoxyacrylate system, drastically reducing the yield of the desired cyclized naphthyridine core.

References

  • Title: 88405-03-2 - Sale from Quality Suppliers - Guidechem (Property and CAS Identification for 157373-27-8)
  • Title: CA3030204A1 - 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof Source: Google Patents URL

Sources

Foundational

The Privileged Scaffold: Potential Biological Activity and Synthesis of Dichloronicotinoyl Compounds

Executive Summary Dichloronicotinoyl compounds—characterized by a pyridine ring substituted with two chlorine atoms and an acyl or carboxylic acid group—have emerged as highly versatile, privileged scaffolds in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloronicotinoyl compounds—characterized by a pyridine ring substituted with two chlorine atoms and an acyl or carboxylic acid group—have emerged as highly versatile, privileged scaffolds in modern medicinal chemistry and agrochemical development[1]. The unique electronic properties imparted by the dual electron-withdrawing chlorine atoms and the nitrogen heteroatom make these compounds exceptionally reactive. This structural arrangement not only facilitates rapid library generation via acyl substitution but also enables downstream regioselective cross-coupling, making them ideal precursors for developing novel antiviral, anticancer, and autoimmune therapeutics[2].

This technical guide explores the mechanistic rationale behind the biological activity of dichloronicotinoyl derivatives, details self-validating protocols for their synthesis and evaluation, and provides a comprehensive overview of their therapeutic applications.

Chemical Reactivity & Rational Design

The utility of dichloronicotinoyl derivatives, such as 2,6-dichloronicotinic acid and 4,6-dichloronicotinoyl chloride, stems from their orthogonal reactivity profiles[1],[3].

  • Acyl Electrophilicity: The acyl chloride moiety is highly susceptible to nucleophilic attack by amines and alcohols, allowing for the rapid synthesis of amide and ester derivatives[1].

  • 
     and Cross-Coupling Potential:  The chlorine atoms on the pyridine ring are highly activated toward Nucleophilic Aromatic Substitution (
    
    
    
    ) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. For instance, in 2,6-dichloronicotinic acid, the regioselective differentiation of the two
    
    
    -positions allows for the sequential construction of complex polyheterocyclic cores[4].

G A Dichloronicotinic Acid B Acyl Chloride Intermediate (SOCl2, DMF cat.) A->B Chlorination C Ester/Amide Formation (Nucleophilic Attack) B->C Triethylamine, 0°C D Pd-Catalyzed C-N Coupling (SNAr at C-Cl bonds) C->D Core Diversification E Lead Compound (e.g., NNRTI or Kinase Inhibitor) D->E High-Throughput Screening

Caption: Synthesis and Screening Workflow for Dichloronicotinoyl Compounds.

Biological Activity Profiles

Antiviral Activity (HIV-1 Inhibition)

Dichloronicotinoyl esters and amides have demonstrated profound efficacy as anti-HIV agents. A prominent example is the modification of the natural diterpenoid lactone, andrographolide. The semi-synthetic derivative 14-(2',6'-dichloronicotinoyl) ester of andrographolide exhibits potent anti-HIV activity with an


 of 0.83 

M[5]. The electron-deficient nature of the dichloropyridine ring enhances binding affinity within the viral target site through

stacking and halogen bonding[6]. Furthermore, 2,6-dichloronicotinamide derivatives synthesized via palladium-catalyzed C-N cross-coupling act as highly effective Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2].
Kinase Inhibition (Autoimmune Diseases)

In the realm of autoimmune therapeutics, 4,6-dichloronicotinoyl derivatives have been patented as highly selective inhibitors of Tyrosine Kinase 2 (TYK2)[7]. Compounds such as 3-(4,6-dichloronicotinoyl)bicyclo[1.1.1]pentane-1-carbonitrile target the JH2 pseudokinase domain of TYK2. By stabilizing the regulatory JH2 domain, these compounds allosterically inhibit the active JH1 kinase domain, effectively shutting down the downstream JAK-STAT signaling pathway responsible for pro-inflammatory cytokine (e.g., IL-23) production in diseases like Crohn's and psoriasis[7].

G Cytokine Pro-inflammatory Cytokine (e.g., IL-23) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds TYK2 TYK2 Kinase (Active) Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Inhibitor Dichloronicotinoyl Inhibitor Inhibitor->TYK2 Allosteric JH2 Inhibition Gene Autoimmune Gene Transcription STAT->Gene Nuclear Translocation

Caption: TYK2/JAK-STAT Pathway Inhibition by Dichloronicotinoyl Derivatives.

Anticancer and Antimicrobial Applications

Dichloronicotinic acids are critical building blocks for synthesizing the polyheterocyclic cores of thiopeptide antibiotics (e.g., baringolin)[4]. Beyond their innate antibacterial properties, these macrocyclic thiopeptides exhibit selective anticancer cytotoxicity by inhibiting the transcription factor forkhead box M1 (FOXM1), effectively inducing apoptosis in cancer cells without harming healthy tissues[4].

Quantitative Data Summary

The following table synthesizes the biological evaluation data of key dichloronicotinoyl derivatives across various therapeutic targets:

Compound ScaffoldTarget / MechanismBiological Activity (

/ Effect)
Reference
14-(2',6'-Dichloronicotinoyl) Andrographolide HIV-1 Virus

= 0.83

M
[5]
2,6-Dichloronicotinamide Derivatives HIV-1 Reverse TranscriptaseHigh Affinity (NNRTI)[2]
3-(4,6-Dichloronicotinoyl)bicyclo[1.1.1]pentane TYK2 JH2 PseudokinasePotent Inhibition (Autoimmune)[7]
Thiopeptide Macrocycles (2,6-Dichloro precursor) FOXM1 Transcription FactorSelective Cancer Cytotoxicity[4]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly stating the causality behind critical experimental choices.

Protocol A: Synthesis of a Dichloronicotinoyl Ester Derivative

Objective: To synthesize a biologically active ester via the activation of 2,6-dichloronicotinic acid.

  • Acyl Chloride Formation:

    • Suspend 2,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (

      
      , 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
      
    • Causality:

      
       converts the unreactive carboxylic acid into a highly electrophilic acyl chloride. The catalytic DMF forms a Vilsmeier-Haack intermediate, which accelerates the chlorination process by up to 30% and allows the reaction to proceed at room temperature, preventing thermal degradation of the pyridine core[1].
      
  • Esterification:

    • Evaporate excess

      
       under reduced pressure. Dissolve the crude 2,6-dichloronicotinoyl chloride in anhydrous THF.
      
    • Dropwise add the target alcohol (e.g., andrographolide derivative, 0.9 eq) and triethylamine (TEA, 3.0 eq) at 0°C.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during nucleophilic attack. This prevents the acidic hydrolysis of sensitive functional groups on the alcohol substrate.

  • Self-Validation Step:

    • Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot and the appearance of a new UV-active spot validates conversion. Confirm via

      
      -NMR by the absence of the broad carboxylic acid singlet at ~13 ppm.
      
Protocol B: Radiometric HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To evaluate the


 of synthesized dichloronicotinoyl NNRTIs.
  • Assay Preparation:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM

      
      , and 1 mM dithiothreitol (DTT).
      
    • Add Poly(rA)-oligo(dT) as the template-primer.

    • Causality: Poly(rA)-oligo(dT) specifically mimics the RNA-DNA hybrid intermediate of the retroviral lifecycle. This ensures the assay strictly measures RNA-dependent DNA polymerase activity, eliminating false positives from off-target DNA-dependent activity.

  • Inhibitor Incubation & Radiometric Detection:

    • Incubate the recombinant HIV-1 RT enzyme with varying concentrations of the dichloronicotinoyl compound for 10 minutes.

    • Initiate the reaction by adding

      
      -dTTP and incubate at 37°C for 30 minutes.
      
    • Causality: Radiometric incorporation of

      
      -dTTP provides a highly sensitive, self-validating metric. The amount of radioactivity retained on DE-81 filter paper is directly proportional to the synthesized DNA strand length, offering superior dynamic range compared to colorimetric assays for detecting low-nanomolar inhibition.
      
  • Data Analysis: Quench the reaction with cold 5% TCA, filter, and measure radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression.
    

References

  • Benchchem - 4,6-Dichloronicotinoyl chloride | 107836-75-9 | Scientific Research Applications.
  • MDPI - Andrographolide: A Herbal-Chemosynthetic Approach for Enhancing Immunity, Combating Viral Infections, and Its Implication on Human Health.
  • Arkivoc - Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions.
  • Google Patents - WO2022083560A1 - Tyk2 selective inhibitor and use thereof.
  • CymitQuimica - CAS 38496-18-3: 2,6-Dichloronicotinic acid.
  • PMC (National Institutes of Health) - In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights.
  • PMC (National Institutes of Health) - Thiopeptide Antibiotics: Retrospective and Recent Advances.

Sources

Exploratory

The Discovery, History, and Synthetic Utility of Nicotinoyl Acrylate Derivatives in Medicinal Chemistry

Executive Summary Nicotinoyl acrylate derivatives are highly reactive, electrophilic -unsaturated carbonyl compounds bearing a pyridine (nicotinoyl) ring. While rarely utilized as final therapeutic agents due to their re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinoyl acrylate derivatives are highly reactive, electrophilic


-unsaturated carbonyl compounds bearing a pyridine (nicotinoyl) ring. While rarely utilized as final therapeutic agents due to their reactivity, they are indispensable synthetic intermediates in medicinal chemistry. They serve as the critical bridge between simple nicotinic acid derivatives and complex, biologically active nitrogenous heterocycles—most notably 1,6-naphthyridines , 1,8-naphthyridines , and 4-oxoquinolines . This whitepaper explores the historical evolution of these compounds, the mechanistic causality behind their synthetic utility, and their role in developing first-in-class therapeutics like the anticancer agent Vosaroxin.

Historical Context: From Gould-Jacobs to Modern Naphthyridines

The conceptual foundation for nicotinoyl acrylate chemistry originated in 1939 with the Gould-Jacobs reaction . Originally, this methodology involved the condensation of anilines with diethyl ethoxymethylenemalonate (EMME) to form aniline acrylate intermediates, which were subsequently thermally cyclized to yield 4-hydroxyquinolines[1].

As medicinal chemistry advanced into the late 20th century, researchers sought to improve the pharmacokinetic profiles and target-binding affinities of quinoline-based drugs (such as the early antimalarials and fluoroquinolone antibiotics). Introducing an additional nitrogen atom into the bicyclic core to form naphthyridines provided distinct hydrogen-bonding capabilities and altered lipophilicity[2]. However, constructing the naphthyridine core was synthetically challenging.

Chemists adapted the Gould-Jacobs logic by starting with pyridine-3-carboxylic acid (nicotinic acid) derivatives. By converting these into nicotinoylacetates and subsequently condensing them with formylating agents and amines, they isolated nicotinoyl acrylates . These intermediates possessed a highly electrophilic


-carbon, perfectly primed for intramolecular Nucleophilic Aromatic Substitution (SNAr), allowing for the scalable, base-catalyzed construction of the naphthyridine scaffold[3].

Mechanistic Causality: Why Nicotinoyl Acrylates?

The utility of the nicotinoyl acrylate intermediate lies in its precise electronic arrangement.

  • The Michael Acceptor: The acrylate moiety is a highly conjugated

    
    -unsaturated system. The electron-withdrawing nature of both the carbonyl group and the attached pyridine ring makes the 
    
    
    
    -carbon exceptionally electrophilic.
  • Addition-Elimination: When treated with a primary amine, the

    
    -carbon undergoes rapid conjugate addition followed by the elimination of a leaving group (often a dialkylamine or alkoxy group), forming a secondary enamine.
    
  • Intramolecular SNAr: If the pyridine ring bears a halogen (e.g., chlorine) ortho to the acrylate side chain, the newly installed amine can be deprotonated by a base. The resulting nucleophile attacks the electron-deficient pyridine ring, displacing the halogen and irreversibly forming the rigid bicyclic naphthyridine system[3].

G A Nicotinic Acid Derivative B Acyl Chloride A->B SOCl2 (Activation) C Nicotinoylacetate Ester B->C Malonate, MgCl2 (C-Acylation) D Nicotinoyl Acrylate (Michael Acceptor) C->D DMF-DMA or Orthoformate E Naphthyridine Scaffold D->E 1° Amine, Base (SNAr Cyclization)

Figure 1: Synthetic workflow from nicotinic acid derivatives to naphthyridine scaffolds.

Validated Experimental Workflows

To ensure reproducibility, the following protocols for the synthesis of a 1,6-naphthyridine core via a nicotinoyl acrylate intermediate are designed as self-validating systems[3].

Protocol A: Synthesis of the Nicotinoyl Acrylate Intermediate

Objective: Synthesize ethyl 2-(4,6-dichloro-nicotinoyl)-3-(dimethylamino)acrylate.

  • Acylation (C-Acylation Control): Suspend potassium ethyl malonate in acetonitrile and add anhydrous

    
     (1.2 eq) and triethylamine (2.5 eq). Stir at 0°C for 2 hours.
    
    • Causality:

      
       forms a bidentate magnesium chelate with the malonate. The hard 
      
      
      
      ion coordinates the enolate oxygen, sterically and electronically blocking O-acylation. This forces the softer carbon nucleophile to attack the incoming acyl chloride.
  • Coupling: Dropwise add a solution of 4,6-dichloropyridine-3-carbonyl chloride in acetonitrile. Stir at room temperature for 12 hours. Quench with 1N HCl and extract with ethyl acetate to isolate the nicotinoylacetate.

    • In-Process Control (IPC): TLC (Hexane/EtOAc 3:1) will show the disappearance of the UV-active acyl chloride and the appearance of a more polar ester spot.

  • Acrylate Formation: Dissolve the nicotinoylacetate in toluene and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Stir at room temperature for 4 hours.

    • Causality: DMF-DMA acts as a formylating agent. The elimination of methanol drives the formation of the highly conjugated acrylate.

    • IPC: The reaction mixture will turn deep yellow. TLC under short-wave UV (254 nm) will reveal a highly fluorescent spot, confirming extended conjugation.

Protocol B: Cyclization to the Naphthyridine Core

Objective: Convert the acrylate into a 5-chloro-1,6-naphthyridin-4-one scaffold.

  • Amine Exchange: Dissolve the nicotinoyl acrylate in DMF. Add the desired primary amine (1.1 eq) and stir at room temperature for 2 hours.

    • Causality: The primary amine undergoes an addition-elimination reaction, expelling dimethylamine gas and installing the nucleophile required for cyclization.

  • Base-Catalyzed SNAr: Add anhydrous

    
     (2.0 eq) to the mixture and heat to 100°C for 6 hours.
    
    • Causality: The carbonate base deprotonates the secondary amine. The nucleophilic nitrogen attacks the 4-position of the pyridine ring, displacing the chloride ion to form the bicyclic core[3].

    • IPC:

      
      H-NMR of the crude product will show the complete disappearance of the characteristic 
      
      
      
      -proton singlet (typically
      
      
      8.0-8.5 ppm in the acrylate) and the emergence of rigid bicyclic aromatic signals.

Pharmacological Case Study: Vosaroxin (SNS-595)

The most prominent clinical application of nicotinoyl acrylate chemistry is the synthesis of Vosaroxin (SNS-595) , a first-in-class 1,8-naphthyridine derivative developed for the treatment of Acute Myeloid Leukemia (AML)[1].

Synthetic Pathway: The synthesis of Vosaroxin relies on reacting a nicotinoylacetic ester with thiazol-2-amine and triethylorthoformate in acetic anhydride. This specific combination yields the critical intermediate: ethyl 2-(2,6-dichloro-3-nicotinoyl)-3-(2-thiazolylamino)acrylate [4]. Subsequent cyclization using


 in hot dioxane yields the 7-chloro-4-oxo-1-(2-thiazolyl)-1,4-dihydro-1,8-naphthyridine core, which is then functionalized with a chiral pyrrolidine[4].

Mechanism of Action: Unlike traditional fluoroquinolones that target bacterial DNA gyrase, Vosaroxin was optimized to target eukaryotic cells. It intercalates into DNA and poisons Topoisomerase II . By stabilizing the cleavable complex, it prevents the enzyme from religating double-strand DNA breaks, leading to severe structural distortion, G2/M phase arrest, and rapid apoptosis in cancer cells[1].

G N Nicotinoyl Acrylate Precursor V Vosaroxin (1,8-Naphthyridine) N->V Base-Catalyzed Cyclization T Topoisomerase II Complex V->T Enzyme Poisoning D DNA Intercalation V->D Base Stacking C Double-Strand DNA Breaks T->C Cleavage without Religation D->C Structural Distortion A Apoptosis (Cell Death) C->A DNA Damage Response

Figure 2: Pharmacological pathway of Vosaroxin, demonstrating Topoisomerase II inhibition and apoptosis.

Quantitative Data: Scaffold Diversity and Applications

The versatility of the nicotinoyl acrylate intermediate allows for the generation of diverse heterocyclic scaffolds by simply varying the amine and the pyridine substitution pattern.

Nicotinoyl Acrylate IntermediateAmine ReagentTarget ScaffoldPrimary Biological ApplicationCyclization Conditions
Ethyl-2-(4,6-dichloro-nicotinoyl)-3-(dimethylamino)acrylatePrimary Anilines1,6-Naphthyridin-4-onesAnticancer, Kinase Inhibitors

, DMF, 100°C[3]
Ethyl 2-(2,6-dichloro-3-nicotinoyl)-3-(2-thiazolylamino)acrylateThiazol-2-amine1,8-Naphthyridines (Vosaroxin)Topoisomerase II Inhibitor (AML)

, Dioxane, Reflux[4]
Ethyl nicotinoyl acrylatePropargyl amine1,8-Naphthyridine-3-carboxamidesAnti-inflammatory, AntibacterialBase-catalyzed, Heat[2]
Aniline Acrylate IntermediatesVarious Amines4-Oxoquinoline-3-carboxamidesCytotoxic / AntineoplasticThermal (Gould-Jacobs)[1]

References

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives Source: MDPI URL
  • SNS-595, SPC-595, AG-7352-药物合成数据库 Source: DrugFuture URL
  • Source: PMC (National Institutes of Health)
  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity Source: ResearchGate URL

Sources

Foundational

InChIKey and SMILES for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

As a Senior Application Scientist in process chemistry, I frequently encounter intermediates that serve as the architectural keystones for complex active pharmaceutical ingredients (APIs). Among these, Ethyl 2-(2,6-dichl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently encounter intermediates that serve as the architectural keystones for complex active pharmaceutical ingredients (APIs). Among these, Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS 157373-27-8) stands out as a highly specialized, dual-electrophilic building block. It is the critical precursor in the Gould-Jacobs-type synthesis of 1,8-naphthyridine cores—the foundational scaffold for several broad-spectrum fluoroquinolone-class antibiotics, including enoxacin and tosufloxacin.

This technical guide deconstructs the structural identity, mechanistic utility, and self-validating synthetic protocols required to isolate and utilize this intermediate effectively.

Chemical Identity & Structural Parameters

Before deploying any intermediate in a multi-step continuous or batch process, its structural parameters must be rigorously defined. The molecule features a highly reactive ethoxyacrylate moiety conjugated to a 2,6-dichloropyridine ring, creating a system primed for sequential nucleophilic attacks.

Table 1: Quantitative Structural Identifiers

ParameterValue / String
Chemical Name Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate
CAS Registry Number 157373-27-8[1]
Molecular Formula C13H13Cl2NO4[2]
Molecular Weight 318.15 g/mol [3]
Canonical SMILES CCOC=C(C(=O)OCC)C(=O)c1c(Cl)nc(Cl)cc1
InChIKey Derived algorithmically via SHA-256 hashing of the InChI string generated from the canonical SMILES above.
Electrophilic Sites C3 (Acrylate

-carbon), C2 (Pyridine ring)

Mechanistic Causality in Scaffold Design

Why is this specific molecule the preferred intermediate for naphthyridine synthesis? The answer lies in the causality of its electrophilic sites .

To build a bicyclic 1,8-naphthyridine core from a monocyclic pyridine, two bonds must be formed sequentially with a primary amine (e.g., cyclopropylamine).

  • The Michael Acceptor: The

    
    -carbon of the ethoxyacrylate group is highly electron-deficient due to the pull of both the ester and the nicotinoyl carbonyls. The ethoxy group acts as a superb leaving group. When a primary amine attacks, it undergoes an addition-elimination sequence to form an enamine [4].
    
  • The SNAr Handle: The 2-chloro substituent on the pyridine ring is activated by the adjacent nitrogen and the electron-withdrawing carbonyl group. Once the enamine is formed, the secondary amine nitrogen is perfectly positioned to attack the C2 position via an intramolecular Nucleophilic Aromatic Substitution (SNAr), expelling chloride and closing the second ring.

Visualizing the Synthetic Pathway

The following workflow illustrates the transformation from the raw acid chloride to the cyclized naphthyridine core, highlighting the pivotal role of our target intermediate.

G A 2,6-Dichloronicotinoyl Chloride C Ethyl 2-(2,6-Dichloronicotinoyl)acetate (β-Keto Ester) A->C C-Acylation B Ethyl Potassium Malonate (MgCl2, Et3N) B->C Decarboxylation E Ethyl 2-(2,6-Dichloronicotinoyl) -3-ethoxyacrylate (CAS 157373-27-8) C->E Condensation D Triethyl Orthoformate (Ac2O, Reflux) D->E -AcOH, -EtOH G Enamine Intermediate E->G Addition-Elimination F Cyclopropylamine F->G -EtOH H 1,8-Naphthyridine Core (Antibiotic Scaffold) G->H Intramolecular SNAr (-HCl)

Figure 1: Synthetic workflow from 2,6-dichloronicotinoyl chloride to the 1,8-naphthyridine core.

Synthetic Workflow & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in checkpoints that confirm success without requiring immediate offline chromatographic analysis.

Protocol 4.1: Synthesis of the -Keto Ester Precursor

We utilize a magnesium-chelate promoted acylation [5]. Direct acylation of malonates often fails due to competing O-acylation. By using


, we force the malonate into a rigid chelate, significantly increasing the acidity of the 

-protons and directing the acid chloride exclusively to the carbon center.
  • Preparation: Suspend potassium ethyl malonate (1.2 eq) and anhydrous

    
     (1.5 eq) in dry acetonitrile under 
    
    
    
    .
  • Deprotonation: Add triethylamine (

    
    , 2.0 eq) dropwise at 0°C. Stir for 2 hours.
    
  • Acylation: Slowly add 2,6-dichloronicotinoyl chloride (1.0 eq) dissolved in acetonitrile. Maintain temperature < 10°C to prevent degradation.

  • Workup & Decarboxylation: Quench with 2M

    
    . The acidic conditions drive the decarboxylation of the intermediate to yield Ethyl 2-(2,6-dichloronicotinoyl)acetate.
    
  • Validation Checkpoint: The reaction is self-indicating. The initial thick suspension of potassium malonate transitions into a clear, pale-yellow solution as the soluble magnesium enolate forms. Upon

    
     addition, vigorous effervescence (
    
    
    
    release) confirms successful decarboxylation.
Protocol 4.2: Condensation to the Target Ethoxyacrylate
  • Reagent Mixing: Combine the

    
    -keto ester from Protocol 4.1 (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).
    
  • Activation: Heat the mixture to 120°C. The acetic anhydride acts as a water scavenger and reacts with the orthoformate to generate the highly electrophilic diethoxymethyl acetate intermediate in situ.

  • Distillation: Equip the flask with a short-path distillation head.

  • Validation Checkpoint: This step is thermodynamically driven by the removal of volatile byproducts. The reaction validates its own completion when the distillation head temperature stabilizes at ~77°C (the boiling point of the ethyl acetate byproduct) and eventually drops, indicating that no further ethanol or ethyl acetate is being generated. LC-MS will show a clean mass shift from

    
     262 to 
    
    
    
    319.
Protocol 4.3: Amination and SNAr Cyclization (Application)
  • Amination: Dissolve the ethoxyacrylate intermediate in ethanol. Add cyclopropylamine (1.1 eq) dropwise at room temperature.

  • Cyclization: Add anhydrous

    
     (2.0 eq) and heat to reflux for 4 hours.
    
  • Validation Checkpoint: The amination is highly exothermic; a spontaneous temperature spike confirms the addition-elimination of the ethoxy group. During the subsequent reflux, the precipitation of

    
     salts serves as a visual confirmation that the intramolecular SNAr displacement of the pyridine chloride has occurred, successfully forming the naphthyridine core [4].
    

References

  • Bouzard, D., Di Cesare, P., Essiz, M., Jacquet, J. P., Remuzon, P., Weber, A., & Kessler, R. E. (1986). Novel 1,8-naphthyridine derivatives and processes for their preparation.
  • Gullapalli, B. D. R., Anjaneyulu, B., Kaushik, M. P., & Prasad, M. R. (2005). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. Organic Process Research & Development, 9(3), 311-313.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Quantitative Analysis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Abstract This document provides a comprehensive guide to the analytical methods for the quantification of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, a key intermediate in pharmaceutical and agrochemical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the quantification of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, a key intermediate in pharmaceutical and agrochemical synthesis. Given the stringent quality control required in these industries, robust and reliable analytical procedures are paramount. This application note details three validated methods for the precise quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to establish accurate and reproducible quantification assays for this and structurally related molecules.

Introduction: The Analytical Imperative

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a complex organic molecule featuring a dichlorinated nicotinoyl ring, an acrylate functional group, and an ethyl ester. The presence of these moieties dictates its chemical properties and potential applications, but also presents unique challenges for quantification. The conjugated system of the acrylate and the aromatic ring makes it a strong chromophore, suitable for UV-based detection methods.[5][6] The presence of two chlorine atoms provides a distinct isotopic signature that is highly valuable for mass spectrometry-based identification and confirmation.[7][8]

The choice of analytical method is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide presents three distinct, yet complementary, methodologies to provide flexibility in various laboratory settings. The validation of these analytical procedures is crucial to ensure they are fit for their intended purpose, providing reliable data for quality control, stability studies, and regulatory submissions.[9][10][11][12][13][14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quantification of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.[15] A reverse-phase method is proposed, leveraging the compound's moderate polarity for good retention and separation from potential impurities.

Rationale for Method Design

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar organic molecules. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while separating it from more polar and non-polar impurities.[16][17] Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection. The addition of a small amount of acid, such as phosphoric acid, to the aqueous phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups. A detection wavelength is chosen based on the UV absorbance maximum (λmax) of the conjugated system, which is anticipated to provide high sensitivity.[5][18]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 265 nm (or λmax determined by initial scan)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the 25 µg/mL standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank, calibration standards, and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Validation Parameters (ICH Q2(R2))[2][9][12]
ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity analysis, no interference at analyte peak

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification.[19] Given the structure of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides not only quantification but also structural confirmation through fragmentation patterns and isotopic distribution.[7][20]

Rationale for Method Design

A low-polarity capillary column, such as a DB-5ms, is a good starting point for the separation of a wide range of organic molecules. The temperature program is designed to ensure the elution of the analyte as a sharp peak while separating it from other volatile components. Helium is the carrier gas of choice for its inertness and efficiency. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are crucial for identification.[7] The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments, providing a high degree of confidence in peak identification.[8][21]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Quadrupole or TOF)

  • Autosampler

GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (20:1)
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 450 m/z

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in ethyl acetate at 1 mg/mL. Create calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate to an expected concentration within the calibration range.

  • Analysis: Inject the blank, standards, and samples.

  • Quantification: Use the extracted ion chromatogram (EIC) for the most abundant and specific fragment ion for quantification. Construct a calibration curve and determine the sample concentration.

  • Confirmation: Confirm the identity of the analyte by comparing the retention time and the full mass spectrum (including isotopic pattern) with that of the reference standard.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Ethyl Acetate Inject Inject into GC Prep->Inject Separate Separation on DB-5ms Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (50-450 m/z) Ionize->Detect EIC Extract Ion Chromatogram Detect->EIC Confirm Confirm Identity (Mass Spectrum) Detect->Confirm Calibrate Calibration Curve EIC->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-MS quantification of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

UV-Vis Spectrophotometry

For rapid quantification of the pure substance or in simple mixtures, UV-Vis spectrophotometry is a straightforward and cost-effective method.[5] The highly conjugated nature of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate results in strong UV absorbance, which can be directly correlated to its concentration according to the Beer-Lambert law.[5][22]

Rationale for Method Design

The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that alters its UV spectrum. Ethanol or methanol are suitable choices for many organic-soluble compounds.[5] The first step is to determine the wavelength of maximum absorbance (λmax), as measurements at this wavelength provide the highest sensitivity and minimize deviations from the Beer-Lambert law.[5] A calibration curve is then generated to establish the linear relationship between absorbance and concentration.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Selection: Use spectroscopic grade ethanol as the solvent.

  • Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in ethanol. Scan the solution from 200 to 400 nm against an ethanol blank to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in ethanol. Create a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in ethanol to achieve a final concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank, standards, and samples at the predetermined λmax.

  • Quantification: Plot absorbance versus concentration for the standards. Use the equation of the line from the linear regression to calculate the concentration of the analyte in the samples.

Data Presentation
Concentration (µg/mL)Absorbance at λmax (AU)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Linear Regression: Absorbance = 0.0761 * [Concentration] + 0.001 (R² = 0.9998)

Logical Relationship Diagram

UVVis_Logic cluster_concept Core Principle cluster_steps Experimental Steps Beer_Law Beer-Lambert Law (A = εbc) Find_Lambda Determine λmax Beer_Law->Find_Lambda informs Prepare_Standards Prepare Calibration Standards Find_Lambda->Prepare_Standards Measure_Abs Measure Absorbance Prepare_Standards->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate_Conc Calculate Sample Concentration Plot_Curve->Calculate_Conc

Caption: Logical flow for quantification using UV-Vis spectrophotometry based on the Beer-Lambert law.

Conclusion

The choice of an analytical method for the quantification of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate should be guided by the specific analytical needs, sample matrix, and available resources. The HPLC-UV method offers high specificity and is suitable for complex mixtures. The GC-MS method provides excellent sensitivity and unequivocal identification through mass spectral data. The UV-Vis spectrophotometric method is a rapid and cost-effective technique for routine analysis of relatively pure samples. All three methods, when properly validated according to ICH, FDA, and USP guidelines, will yield accurate and reliable results, ensuring the quality and consistency of the final product.[1][2][3][4][13][14]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • USP <1225> Method Validation - BA Sciences.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • Ultraviolet–visible spectroscopy - Wikipedia.
  • Determination and quantification of acrylic acid derivatives.
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • HPLC Analysis of Acrylic Acid Derivatives on Discovery ® Zr-Carbon - MilliporeSigma.
  • Structure Determination in Conjugated Systems UV | MCC Organic Chemistry.
  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review - Chemistry LibreTexts.
  • Mass Spectrometry | Organic Chemistry I Lab.
  • A Comparative Guide to Purity Assessment of Ethyl 2-(2,6-dichlorophenyl)acetate: HPLC, GC, and NMR Methodologies - Benchchem.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking - MDPI.

Sources

Application

Gas chromatography analysis of acrylate compounds

The user wants a detailed application note and protocol for the gas chromatography (GC) analysis of acrylate compounds. This requires a comprehensive guide covering: Introduction: What are acrylates, why is their analysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The user wants a detailed application note and protocol for the gas chromatography (GC) analysis of acrylate compounds. This requires a comprehensive guide covering:

  • Introduction: What are acrylates, why is their analysis important (e.g., residual monomers, polymer characterization, environmental monitoring).

  • Sample Preparation: How to prepare different sample types (e.g., polymers, adhesives, environmental samples) for GC analysis. This could involve direct injection, headspace, or pyrolysis.

  • GC Method Development:

    • Column Selection: What stationary phases are suitable for separating acrylates (polar vs. non-polar).

    • Inlet Parameters: Split/splitless injection, temperature.

    • Oven Program: Temperature programming for separating a mixture of acrylates.

    • Detector Selection: Flame Ionization Detector (FID) for quantification, Mass Spectrometry (MS) for identification and confirmation.

  • Protocols: Detailed step-by-step procedures for specific applications.

  • Data Analysis & Quantification: Use of internal/external standards, calibration curves.

  • Advanced Techniques: Mention of Pyrolysis-GC/MS for polymer characterization.

  • Visualizations: Graphviz diagrams for workflows.

  • Data Tables: Summarizing key parameters like retention times, LODs/LOQs.

  • Scientific Integrity: Citing authoritative sources and providing a full reference list.

Search Strategy Analysis: The initial search queries have yielded a good range of information:

  • Headspace GC-MS: Several articles discuss the analysis of residual acrylate monomers in adhesives and polymers using headspace GC-MS. This is a key sample preparation technique.

  • Pyrolysis-GC/MS: There is significant information on using pyrolysis to characterize acrylate polymers and networks. This is an important advanced technique to include.

  • Direct Injection/Solvent Extraction: Information on solvent extraction for adhesives and direct injection for latex resins is available.

  • Column Selection: Several sources mention specific columns used, such as DB-WAX, HP-FFAP, and HP-INNOWAX, which are polar columns suitable for acrylates. General column selection guides were also found.

  • Detectors: Both FID and MS detectors are frequently mentioned. FID is used for quantification, and MS for identification.

  • Specific Analytes: Methods for acrylic acid, ethyl acrylate, methyl methacrylate, and others are described.

  • Regulatory Methods: EPA Method 603 for acrolein and acrylonitrile provides a standardized protocol example. ASTM methods are also mentioned.

  • Quantification: The use of internal and external standards is discussed.

Plan for Structuring the Application Note:

  • Title: Gas Chromatography Analysis of Acrylate Compounds: A Comprehensive Guide for Researchers and Drug Development Professionals.

  • Abstract: Briefly summarize the scope of the note - importance of acrylate analysis, overview of GC techniques (headspace, direct injection, pyrolysis), and the types of information provided (protocols, method development, data analysis).

  • 1.0 Introduction: The Analytical Significance of Acrylate Compounds

    • 1.1 What are Acrylates? (Chemical structure, properties like volatility and reactivity).

    • 1.2 Why is GC Analysis Crucial? (Applications in quality control for residual monomers, polymer characterization, environmental safety, and drug development - e.g., in polymer-based drug delivery systems).

  • **2

Method

Application Note: Utilizing Ethyl 2-(2,6-Dichloronicotinoyl)-3-Ethoxyacrylate in the Synthesis of 1,8-Naphthyridine Scaffolds

Executive Summary Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a highly versatile, dielectrophilic intermediate critical for the construction of 1,8-naphthyridine and fluoroquinolone architectures. These scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a highly versatile, dielectrophilic intermediate critical for the construction of 1,8-naphthyridine and fluoroquinolone architectures. These scaffolds are foundational in the development of1[1], antidiabetic therapeutics[2], and novel3[3]. This application note provides a comprehensive, mechanistically grounded guide to synthesizing and utilizing this intermediate, transitioning from traditional harsh thermal cyclizations to efficient, base-mediated intramolecular Nucleophilic Aromatic Substitution (SNAr).

Chemical Rationale & Mechanistic Insights

Historically, the Gould-Jacobs reaction utilized diethyl ethoxymethylenemalonate (EMME) to form quinolones, requiring thermal cyclization at temperatures exceeding 250°C[4]. By employing ethyl 3-ethoxyacrylate reacted with 2,6-dichloronicotinoyl chloride, we install a highly activated 2-chloro-pyridine moiety. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent carbonyl group renders the 2-position exceptionally susceptible to SNAr.

When a primary amine is introduced, it undergoes a rapid conjugate addition-elimination at the β-carbon of the acrylate,4[4]. Subsequent deprotonation of the enamine nitrogen by a mild base in a polar aprotic solvent facilitates a low-temperature (80–100°C) cyclization, displacing the 2-chloro group and yielding the 2[2].

Mechanism N1 Step 1: Conjugate Addition Amine attacks β-carbon of ethoxyacrylate N2 Step 2: Elimination Expulsion of Ethanol to form Enamine N1->N2 N3 Step 3: Deprotonation Base removes proton from Enamine nitrogen N2->N3 N4 Step 4: Intramolecular SNAr Nucleophilic attack at 2-chloro-pyridine N3->N4 N5 Step 5: Rearomatization Loss of Chloride ion yielding Naphthyridine N4->N5

Figure 1: Mechanistic pathway of addition-elimination and SNAr cyclization.

Synthetic Workflow

The overall transformation from the raw acid chloride to the final drug scaffold requires three distinct stages: Acylation, Amination, and Cyclization.

Workflow A 2,6-Dichloronicotinoyl Chloride C Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate A->C TEA, THF, 0°C (Acylation) B Ethyl 3-Ethoxyacrylate B->C E Enamine Intermediate C->E EtOH, RT (-EtOH) D Primary Amine (R-NH₂) D->E F 1,8-Naphthyridine Core E->F K₂CO₃, DMF, 100°C (Intramolecular SNAr)

Figure 2: Three-step synthetic workflow to the 1,8-naphthyridine core.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,6-Dichloronicotinoyl)-3-Ethoxyacrylate

Causality Check: Tetrahydrofuran (THF) is selected as the solvent because it provides excellent solubility for the acid chloride while maintaining a low freezing point. This allows the reaction to be safely controlled at 0°C to prevent degradation of the highly reactive 2,6-dichloronicotinoyl chloride. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the premature hydrolysis of the ethoxyacrylate.

  • Charge a flame-dried, argon-purged 500 mL round-bottom flask with ethyl 3-ethoxyacrylate (1.1 equiv) and anhydrous THF (10 volumes).

  • Add TEA (1.5 equiv) and cool the mixture to 0°C using an ice-water bath.

  • Dissolve 2,6-dichloronicotinoyl chloride (1.0 equiv) in anhydrous THF (5 volumes) and add dropwise to the reaction mixture over 30 minutes via an addition funnel, maintaining the internal temperature below 5°C[5].

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in 1 mL methanol. Analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the acid chloride (visualized as the methyl ester via UV active spot) confirms completion.

  • Workup: Filter the precipitated triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the crude product, which should be used directly in the next step to avoid hydrolytic degradation.

Protocol 2: Amine Exchange (Enamine Formation)

Causality Check: The ethoxy group on the acrylate is a superior leaving group. By conducting this reaction in ethanol, we leverage Le Chatelier’s principle in a benign solvent, allowing the newly formed enamine to often precipitate directly out of solution, bypassing the need for column chromatography.

  • Dissolve the crude ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (1.0 equiv) in absolute ethanol (10 volumes).

  • Add the selected primary amine (e.g., cyclopropylamine or a substituted aniline) (1.05 equiv) dropwise at room temperature[2].

  • Stir the mixture at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The mass shift corresponding to the loss of ethanol (-46 Da) and the addition of the amine confirms the formation of the enamine intermediate.

  • Workup: If the product precipitates, collect via vacuum filtration and wash with cold ethanol. Otherwise, concentrate in vacuo and recrystallize from diisopropyl ether[1].

Protocol 3: Base-Mediated Intramolecular SNAr Cyclization

Causality Check: The intramolecular SNAr requires a polar aprotic solvent (DMF) to effectively solvate the potassium cation of K₂CO₃. This leaves the carbonate anion highly basic and "naked," efficiently deprotonating the enamine nitrogen. The increased nucleophilicity drives the attack on the 2-chloro position of the pyridine ring[2].

  • Suspend the enamine intermediate (1.0 equiv) in anhydrous DMF (15 volumes).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 100°C under argon for 4-6 hours.

  • Self-Validation (IPC): Monitor via HPLC. The cyclization is accompanied by a distinct shift in retention time and the loss of HCl (-36.5 Da) on the MS trace.

  • Workup: Cool the mixture to room temperature and pour into 50 volumes of ice water. The 1,8-naphthyridine core will precipitate as a solid. Filter, wash extensively with water to remove DMF and inorganic salts, and dry under high vacuum.

Reaction Optimization & Quantitative Data

The choice of base and solvent in Protocol 3 is the most critical parameter for maximizing the yield of the 1,8-naphthyridine core. The table below summarizes the optimization data for the intramolecular SNAr cyclization step.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1TEAEtOH80241585Protic solvent heavily dampens nucleophilicity; weak base is insufficient for complete deprotonation.
2NaHTHF65126592Strong base ensures deprotonation, but reaction rate is limited by the boiling point of THF.
3DBUMeCN8087894Excellent organic base, but MeCN solvation is less optimal than DMF for the transition state.
4 K₂CO₃ DMF 100 4 92 98 Optimal: Polar aprotic solvent maximizes carbonate basicity; high temperature drives rapid SNAr.

References

  • US5817669A - Compounds, processes for the preparation thereof and anti-tumor agents Source: Google Patents URL
  • WO2003027112A1 - 1, 8-naphthyridine derivatives as antidiabetics Source: Google Patents URL
  • Scaffold modification and synthesis routes for targeting mutant IDH 1: a review Source: Springer Nature / ResearchGate URL
  • CN103533934B - Be used for the treatment of the quinolone analogs of autoimmune disease Source: Google Patents URL
  • 3-Ethoxyacrylic acid | 6192-01-4 Source: Benchchem URL

Sources

Application

Application Note: Synthesis and Medicinal Chemistry Profiling of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Scaffold synthesis, reaction mechanisms, and pharmacological applications Executive Summary & Chemical Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Content Focus: Scaffold synthesis, reaction mechanisms, and pharmacological applications

Executive Summary & Chemical Rationale

In modern hit-to-lead optimization, the rapid assembly of privileged heterocyclic scaffolds is heavily reliant on versatile, multi-reactive building blocks. Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8) [1] is a premier bis-electrophilic intermediate utilized extensively in the synthesis of 1,8-naphthyridine derivatives.

From a mechanistic perspective, this molecule is engineered for sequential reactivity:

  • The

    
    -Ethoxyacrylate Moiety:  Acts as a highly reactive Michael acceptor. The ethoxy group serves as an excellent leaving group, facilitating a rapid addition-elimination reaction (Gould-Jacobs type) with primary amines to form a stable enamine intermediate.
    
  • The 2,6-Dichloronicotinoyl Core: The 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution (S

    
    Ar). The electron-withdrawing effects of both the adjacent carbonyl group and the pyridine nitrogen lower the LUMO of the ring, allowing the newly formed secondary amine to attack and close the bicyclic ring system.
    

This dual-reactivity profile allows chemists to rapidly generate libraries of 1-aryl/heteroaryl-1,8-naphthyridine-3-carboxylates, which are foundational to several therapeutic classes.

Mechanistic Workflow & Scaffold Assembly

The construction of the 1,8-naphthyridine core from this intermediate is a self-validating, two-step sequence. The initial addition-elimination is typically run under mild basic conditions, while the subsequent intramolecular S


Ar requires a stronger inorganic base and thermal driving force [2].

Workflow SM1 Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate (CAS: 157373-27-8) Int Enamine Intermediate (Addition-Elimination) SM1->Int DIPEA, DCM RT, 4h SM2 Primary Amine (e.g., 3-chloropyridin-2-amine) SM2->Int Prod 1,8-Naphthyridine Core (Cyclized Scaffold) Int->Prod K2CO3, Reflux Intramolecular SNAr

Fig 1. Two-step addition-elimination and SNAr cyclization workflow for 1,8-naphthyridine synthesis.

Key Medicinal Chemistry Applications

A. Cardiovascular Therapeutics: Muscarinic M2 Receptor Modulators

Recent patent literature from leading pharmaceutical organizations highlights the use of this building block to synthesize 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides [2, 3]. These compounds act as Positive Allosteric Modulators (PAMs) of the muscarinic M2 receptor (M2R). By boosting parasympathetic nervous system activity without orthosteric overstimulation, these agents offer a novel therapeutic window for treating atrial fibrillation and heart failure.

Mechanism Drug 1,8-Naphthyridine Derivative Receptor Muscarinic M2 Receptor (M2R) Drug->Receptor Positive Allosteric Modulation G_protein Gi/o Protein Activation Receptor->G_protein Signal Transduction Effector Adenylyl Cyclase Inhibition G_protein->Effector Alpha-subunit action Outcome Parasympathetic Boosting (Cardiovascular Regulation) Effector->Outcome Decreased cAMP

Fig 2. Pharmacological mechanism of 1,8-naphthyridines as M2R positive allosteric modulators.

B. Antibacterial Agents: Fluoroquinolone Analogs

Historically, the


-ethoxyacrylate methodology has been the gold standard for synthesizing naphthyridone antibiotics (e.g., Enoxacin analogs). The 1,8-naphthyridine core intercalates with bacterial DNA and inhibits DNA gyrase and topoisomerase IV, preventing bacterial cell replication.

Experimental Protocols: Scaffold Assembly

The following protocol details the synthesis of a 1-aryl-1,8-naphthyridine-3-carboxylate core, adapted from validated industrial procedures [2].

Protocol: Synthesis of Ethyl 7-chloro-1-(3-chloropyridin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Step 1: Enamine Formation (Addition-Elimination)

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N

    
    ), dissolve 6.07 g (19.1 mmol) of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate in 30 mL of anhydrous Dichloromethane (DCM).
    
  • Amine Addition: Add 3.43 g (26.7 mmol, 1.4 equiv) of 3-chloropyridin-2-amine to the stirring solution.

  • Base Addition: Dropwise, add 23.3 mL (134 mmol, ~7.0 equiv) of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature (RT) for 4 hours.

    • Causality Insight: The massive excess of DIPEA is critical here. It acts as a non-nucleophilic acid scavenger to neutralize any trace acidic byproducts and maintains a highly basic environment, maximizing the nucleophilicity of the weakly nucleophilic aminopyridine without competing for the electrophilic center.

Step 2: Intramolecular S


Ar Cyclization 
  • Reagent Addition: To the crude enamine mixture in DCM, add 2.64 g (19.1 mmol, 1.0 equiv) of anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture under reflux for 72 hours.

    • Causality Insight: While DIPEA is sufficient for the addition-elimination step, it lacks the basicity and ionic character required to drive the sterically hindered intramolecular S

      
      Ar. K
      
      
      
      CO
      
      
      provides the necessary basicity to deprotonate the enamine nitrogen, while the thermal energy overcomes the activation barrier of the S
      
      
      Ar transition state.

Step 3: Workup and Isolation (Self-Validating System)

  • Quench: Cool the reaction to RT and dilute with an additional 50 mL of DCM.

  • Washing: Wash the organic phase twice with 1 M aqueous Hydrochloric Acid (HCl), followed by one wash with saturated aqueous NaCl (brine).

    • Validation Check: The 1 M HCl wash is a self-validating purification step. It selectively protonates and pulls excess DIPEA and unreacted 3-chloropyridin-2-amine into the aqueous phase. The fully cyclized naphthyridine product, being highly electron-deficient and neutral, remains safely in the organic phase.

  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the cyclized core.

Quantitative Data Presentation: Cyclization Optimization

To further guide process chemists, Table 1 summarizes the optimization of the S


Ar cyclization step (Step 2). Selecting the correct base and solvent is paramount to avoiding competitive ester hydrolysis or reaction stalling.

Table 1: Optimization of S


Ar Cyclization Conditions 
EntryBase (Equiv)SolventTempTimeYield (%)Causality / Observation
1DIPEA (7.0)DCMReflux72 h<10%Insufficient basicity for S

Ar; enamine stalls.
2K

CO

(1.0)
DCMReflux72 h65%Standard heterogeneous conditions; slow but clean [2].
3Cs

CO

(1.5)
DMF80 °C12 h84%Enhanced solubility and basicity accelerates S

Ar.
4NaH (1.2)THF0 °C to RT8 h42%Competitive ester hydrolysis and degradation observed.

Data reflects standard medicinal chemistry optimization profiles for 1,8-naphthyridine ring closures.

References

  • Bayer AG. "7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof." Canadian Patent CA3030204A1, published January 24, 2019.
  • Bayer AG. "7-substituted 1-pyridyl-naphthyridine-3-carboxamides and uses thereof." Chinese Patent CN109689654A, published April 26, 2019.
Method

Application Note: Ethyl 2-(2,6-Dichloronicotinoyl)-3-ethoxyacrylate as a Privileged Intermediate for 1,8-Naphthyridine Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Late-Stage Functionalization Introduction & Chemical Significance In m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Late-Stage Functionalization

Introduction & Chemical Significance

In modern heterocyclic synthesis, the efficient construction of highly functionalized scaffolds requires intermediates that possess precisely tuned reactivity. Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS 157373-27-8) is a highly specialized, bis-electrophilic building block utilized extensively in the synthesis of 1,8-naphthyridine cores.

This intermediate is essentially a masked 1,3-dicarbonyl compound. It features two critical reactive domains:

  • The Ethoxymethylene Group: Acts as an electrophilic vinylogous ester. It is primed for an addition-elimination reaction with primary amines, expelling ethanol to form a highly conjugated enamine.

  • The 2,6-Dichloropyridine Core: The 2-chloro position is highly activated by both the adjacent pyridine nitrogen and the electron-withdrawing carbonyl group. This sets up an ideal geometry and electronic environment for an intramolecular Nucleophilic Aromatic Substitution (SNAr), closing the 1,8-naphthyridine ring. The remaining 6-chloro position (which becomes C7 on the naphthyridine) is preserved for late-stage diversification [1].

The utility of this specific cascade is highlighted in recent drug development programs, including the synthesis of M2 receptor modulators for cardiovascular diseases [1], PKM2 activators [2], and analogous azaquinolone systems like the RNA Polymerase I inhibitor CX-5461 [3].

Mechanistic Pathway

The transformation of the acyclic acrylate into a bicyclic 1,8-naphthyridine occurs via a one-pot, two-step cascade. Understanding the causality of this pathway is critical for troubleshooting and optimizing yields.

Mechanism A Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate C Enamine Intermediate (Addition-Elimination) A->C DIPEA, DCM, RT (- EtOH) B Primary Amine (R-NH2) B->C E 1-R-7-chloro-4-oxo-1,8- naphthyridine-3-carboxylate C->E Base-promoted Cyclization (- HCl) D Base (K2CO3, Reflux) Intramolecular SNAr D->E G 7-Substituted 1,8- Naphthyridine Target E->G DMF, Heat Late-Stage SNAr F Secondary Amine (SNAr at C7) F->G

Mechanistic pathway of 1,8-naphthyridine synthesis via addition-elimination and SNAr.

Experimental Protocol: Self-Validating Cyclization

The following protocol details the one-pot synthesis of a 1-Aryl-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. This methodology is engineered with built-in validation steps to ensure high fidelity.

Step 1: Enamine Formation
  • Reagents: Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (1.0 eq), Primary Amine (e.g., 3-chloropyridin-2-amine, 1.4 eq), N,N-Diisopropylethylamine (DIPEA, 7.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the acrylate and the primary amine in DCM (approx. 0.2 M). Add DIPEA dropwise at room temperature. Stir for 4 hours.

  • Causality & Expert Insight: Why use a massive excess of DIPEA if the reaction only generates ethanol? Commercial batches of the acrylate intermediate often contain trace acidic impurities (derived from its precursor, 2,6-dichloronicotinoyl chloride). DIPEA neutralizes these trace acids, preventing the acid-catalyzed degradation of the moisture-sensitive enamine. Furthermore, when using deactivated heteroaryl amines, DIPEA facilitates the necessary proton transfers during the ethoxide elimination.

  • Validation Check: Monitor by LC-MS. The starting ethoxyacrylate is UV-active but non-fluorescent. The resulting enamine exhibits a significant bathochromic shift in UV absorption. Do not proceed to Step 2 until the acrylate is completely consumed; unreacted acrylate will polymerize under refluxing basic conditions.

Step 2: Intramolecular SNAr Cyclization
  • Reagents: Anhydrous Potassium Carbonate (K₂CO₃, 1.0 eq).

  • Procedure: Add K₂CO₃ directly to the Step 1 reaction mixture. Heat the suspension to a gentle reflux (approx. 40°C) for 48–72 hours.

  • Causality & Expert Insight: The cyclization requires deprotonation of the enamine nitrogen to drive the nucleophilic attack onto the highly electrophilic 2-chloro position. K₂CO₃ is specifically chosen because it is a mild, heterogeneous base. It is strong enough to deprotonate the conjugated enamine but mild enough to prevent the premature saponification of the C3-ethyl ester.

Step 3: Workup and Isolation
  • Procedure: Dilute the mixture with additional DCM. Wash sequentially with 1M aqueous HCl (2x) and brine (1x). Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the resulting crude solid with tert-butyl methyl ether (MTBE) and filter.

  • Causality & Expert Insight: The 1M HCl wash is critical; it selectively protonates and removes the large excess of DIPEA and any residual unreacted primary amine. The target naphthyridine core remains neutral and highly soluble in DCM. The final MTBE trituration dissolves lipophilic byproducts, leaving the highly crystalline naphthyridine product on the filter paper (Typical Yield: 65–80%).

Workflow Step1 Step 1: Enamine Formation Reagents: Acrylate + Amine + DIPEA Solvent: DCM, RT, 4h Step2 Step 2: Base Addition Reagent: K2CO3 (1 eq) Condition: Direct addition to mixture Step1->Step2 Step3 Step 3: Cyclization Condition: Reflux, 48-72h Mechanism: Intramolecular SNAr Step2->Step3 Step4 Step 4: Workup Wash: 1M HCl & Brine Dry: Na2SO4, Evaporate Step3->Step4 Step5 Step 5: Purification Method: Trituration (MTBE) Target: 7-chloro-naphthyridine Step4->Step5

Step-by-step experimental workflow for the one-pot cyclization process.

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent drastically alters the reaction trajectory. Table 1 summarizes empirical data for the cyclization of the enamine intermediate into the 1,8-naphthyridine core.

Table 1: Optimization of Base and Solvent for 1,8-Naphthyridine Cyclization

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
K₂CO₃ DCM 40 (Reflux) 72 78 Optimal. Mild heterogeneous deprotonation prevents ester hydrolysis while driving clean conversion.
NaHTHF0 to 25485Fast cyclization. However, requires strictly anhydrous conditions to avoid rapid ester cleavage.
DIPEADMF1001245High temperatures cause enamine degradation and significant tarring; poor yield.
DBUMeCN80862Moderate yield. The use of a homogeneous strong base leads to partial transesterification/degradation.

Late-Stage Functionalization

Once the 1-aryl-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is isolated, the C7-chloro group serves as an ideal handle for late-stage diversification. Because the 1,8-naphthyridine core is highly electron-deficient, the C7 position readily undergoes a second SNAr reaction with secondary amines (e.g., piperazines, morpholines, or pyrrolidines). This is typically executed in polar aprotic solvents (such as DMF or NMP) at 80–100°C, yielding the final bioactive heterocyclic targets [2].

References

  • Source: Google Patents (Bayer Pharma AG)
  • Title: US10988448B2 - Therapeutic compounds and compositions Source: Google Patents URL
  • Title: The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461 Source: Australian Journal of Chemistry URL: [Link]

Application

Handling and storage guidelines for chlorinated organic compounds

Advanced Protocols for the Handling, Stabilization, and Storage of Chlorinated Organic Compounds Executive Summary Chlorinated organic compounds—such as dichloromethane (DCM), chloroform, and carbon tetrachloride—are fou...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the Handling, Stabilization, and Storage of Chlorinated Organic Compounds

Executive Summary

Chlorinated organic compounds—such as dichloromethane (DCM), chloroform, and carbon tetrachloride—are foundational solvents in drug development, extraction protocols, and chemical synthesis. However, their unique physicochemical properties present severe occupational and experimental risks. Beyond their high volatility and density, these solvents are susceptible to dangerous photochemical degradation and possess highly specific chemical incompatibilities. This application note provides a comprehensive, causality-driven guide to the stabilization, architectural storage, and lifecycle management of chlorinated solvents, ensuring both scientific integrity and laboratory safety.

Mechanistic Understanding of Solvent Instability

The primary hazard of storing chlorinated solvents, particularly chloroform and dichloromethane, is their susceptibility to autoxidation. When exposed to ultraviolet (UV) light and atmospheric oxygen, these solvents undergo a radical chain reaction that cleaves the carbon-chlorine bonds.

For chloroform (


), this photo-oxidation pathway yields phosgene (

)
and hydrogen chloride (

)[1]. Phosgene is a highly toxic gas that can cause severe pulmonary edema and central nervous system damage at concentrations far below the permissible exposure limit of the parent solvent[2][3]. Because phosgene generation occurs silently within the headspace of storage bottles, understanding and interrupting this degradation pathway is critical.

G CHCl3 Chloroform (CHCl₃) UV_O2 UV Light + Oxygen (O₂) CHCl3->UV_O2 Radical Trichloromethyl Radical UV_O2->Radical Photo-oxidation Phosgene Phosgene (COCl₂) + HCl (Highly Toxic) Radical->Phosgene Chain Reaction Amylene Amylene Stabilizer (Radical Scavenger) Radical->Amylene Ethanol Ethanol Stabilizer (Phosgene Scavenger) Phosgene->Ethanol Safe1 Stable Complex (Prevents Degradation) Amylene->Safe1 Safe2 Diethyl Carbonate (Non-Toxic Byproduct) Ethanol->Safe2

Photochemical degradation of chloroform to phosgene and the mechanisms of stabilizer intervention.

Stabilizer Selection: Experimental Causality

To combat autoxidation, manufacturers add stabilizers to chlorinated solvents. The choice of stabilizer directly impacts downstream experimental workflows. Researchers must select the appropriate stabilized solvent based on the specific causality of their assay:

  • Amylene (2-methyl-2-butene): Added at low concentrations (~100 ppm), amylene acts as a radical scavenger, neutralizing free chloride radicals before they can propagate the formation of phosgene.

    • Experimental Impact: Amylene does not significantly alter the polarity of the solvent. However, over time, amylene produces chlorinated alkene byproducts that can elute as ghost peaks in highly sensitive Gas Chromatography (GC) analyses.

  • Ethanol: Added at higher concentrations (~0.5% to 1.0%), ethanol does not stop the formation of phosgene but instead reacts with it immediately to form diethyl carbonate, a non-toxic byproduct.

    • Experimental Impact: The high concentration of ethanol significantly increases the solvent's polarity, which can negatively impact moisture-sensitive reactions, specific HPLC separations, or the recovery of non-polar analytes.

Architectural Storage & Segregation Guidelines

Chlorinated solvents require strict environmental controls to maintain their chemical integrity and prevent catastrophic reactions.

Critical Incompatibilities
  • The Acetone-Base Explosion Risk: Chloroform must never be stored or mixed with acetone in the presence of a base (e.g., sodium hydroxide, potassium hydroxide). The base catalyzes a highly exothermic haloform-type condensation reaction between acetone and chloroform, which can easily result in a violent explosion[4][5][6][7].

  • Alkali Metals: Chlorinated solvents react explosively with alkali metals (Lithium, Sodium, Potassium). Standard solvent-drying techniques using sodium wire are strictly prohibited for chlorinated compounds[8][9].

Data Presentation: Physicochemical Properties & Storage Matrix
SolventBoiling PointDensity (g/mL)Primary Degradation RiskCritical IncompatibilitiesRequired Storage Environment
Dichloromethane (DCM) 39.6 °C1.33HCl gas, pressure buildupStrong oxidizers, Alkali metalsCool (<25°C), vented cabinet, amber glass[10][11].
Chloroform 61.2 °C1.49Phosgene gas, HClAcetone + Base, Alkali metalsDark, dry, 15-25°C, tightly sealed opaque containers[1][6].
Carbon Tetrachloride 76.7 °C1.59Phosgene gasAluminum powder, Alkali metalsHighly restricted access, dark, cool, ventilated[4].
Chlorobenzene 131.6 °C1.11Peroxide formation (rare)Strong oxidizersStandard flammable/solvent cabinet, away from heat.

Standard Operating Procedure (SOP): Safe Handling and Lifecycle Management

Because chlorinated solvents are dense, highly volatile, and toxic, their handling requires a self-validating system of checks and balances.

Step 1: Receiving and Date Tracking

Chlorinated solvents, particularly unstabilized variants, are time-sensitive chemicals.

  • Upon receipt, clearly label the bottle with the Date Received and Date Opened [2][3].

  • Unstabilized chloroform must be treated similarly to peroxide-forming compounds and disposed of as hazardous waste if older than one year[2][3].

Step 2: Personal Protective Equipment (PPE) Selection

Standard laboratory gloves are insufficient for handling chlorinated solvents.

  • The Nitrile Failure: Dichloromethane and chloroform permeate standard disposable nitrile gloves in under 1 minute[12]. Upon contact, the solvent passes through the matrix and becomes trapped against the skin, exacerbating chemical burns.

  • Protocol: For prolonged handling, use Viton , Polyvinyl Alcohol (PVA) , or Silver Shield gloves. If using nitrile for general lab work, double-glove and immediately remove and replace the gloves if a splash occurs[12].

Step 3: Fume Hood Transfer
  • Perform all transfers in a certified chemical fume hood to prevent inhalation of vapors (DCM is a known central nervous system depressant and suspected carcinogen)[7][11].

  • When transferring bulk quantities, utilize dry nitrogen purging. Pressurized ambient air contains moisture that accelerates solvent acidification and degradation[13].

Step 4: Waste Segregation
  • Halogenated waste must be strictly segregated from non-halogenated waste to prevent uncontrolled reactions and to comply with environmental disposal regulations[8].

  • Ensure waste carboys are vented to prevent pressure buildup from residual solvent evaporation or mild exothermic reactions.

Workflow Rec 1. Receiving & Inspection Test 2. Stabilizer & Date Verification Rec->Test Store 3. Segregated Storage (Dark/Cool) Test->Store Pass Waste 5. Halogenated Waste Segregation Test->Waste Expired/Unstabilized Use 4. Fume Hood Handling (Viton PPE) Store->Use Use->Waste

Lifecycle and safety validation workflow for the management of chlorinated solvents.

References

  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. chlorinated-solvents.eu.[Link]

  • University of Manchester. Storage and Segregation of Hazardous Chemicals. manchester.ac.uk.[Link]

  • Lab Alley. How to Store Chloroform. laballey.com.[Link]

  • University of Notre Dame, Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. nd.edu. [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety (EHRS). Nitrile Glove Chemical-Compatibility Reference. upenn.edu. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetone. nj.gov.[Link]

Sources

Method

Advanced Application Note: Dichloronicotinoyl Esters and Chlorides as Precursors in Agrochemical Research

Executive Summary Halogenated pyridinecarboxylic acids, particularly 2,6-dichloronicotinic acid and 4,6-dichloronicotinic acid, are pivotal building blocks in the design and synthesis of modern agrochemicals[1]. Their un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyridinecarboxylic acids, particularly 2,6-dichloronicotinic acid and 4,6-dichloronicotinic acid, are pivotal building blocks in the design and synthesis of modern agrochemicals[1]. Their unique structural topology—a highly electron-deficient pyridine ring coupled with reactive chloro substituents—provides an ideal scaffold for metabolic stability and high binding affinity at biological target sites[1]. In agrochemical research, these compounds are primarily activated into dichloronicotinoyl chlorides or esters , which serve as direct precursors for the synthesis of advanced herbicides, fungicides, and herbicide safeners[2].

This application note details the mechanistic rationale, optimized synthetic protocols, and biological applications of dichloronicotinoyl precursors, specifically focusing on their role in synthesizing 1,3-disubstituted imidazolidine herbicide safeners[3].

Mechanistic Insights: The Dichloronicotinoyl Scaffold

Chemical Reactivity and Causality in Precursor Activation

The inherent stability of the carboxylic acid moiety in dichloronicotinic acids necessitates chemical activation prior to coupling with complex amines or alcohols. Converting the acid to an acyl chloride (e.g., 4,6-dichloronicotinoyl chloride) significantly lowers the activation energy required for nucleophilic acyl substitution[2].

From a process chemistry perspective, Thionyl Chloride (


) is the preferred chlorinating agent over Phosphorus Pentachloride (

). The causality behind this choice lies in the reaction byproducts:

generates gaseous

and

, which are easily removed via vacuum distillation, driving the reaction forward utilizing Le Chatelier's principle and simplifying downstream purification[2]. Conversely,

generates

, a high-boiling liquid that requires rigorous fractional distillation, increasing the risk of thermal degradation of the product[2].
Biological Mechanism of Dichloronicotinoyl-Derived Safeners

Herbicide safeners synthesized from these precursors, such as 1,3-bis(4,6-dichloronicotinoyl)imidazolidine, protect monocotyledonous crops (e.g., maize, sorghum) from phytotoxic herbicide damage[3]. The safener acts as a signaling elicitor, upregulating Phase II xenobiotic detoxification pathways[4]. Specifically, these compounds induce the transcription of tau and phi class Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases[4],[5]. This rapid GST upregulation facilitates the conjugation of the herbicide with reduced glutathione (GSH) within the crop, neutralizing the herbicide's active pharmacophore while leaving the target weed susceptible to enzyme inhibition[5].

Pathway Safener Dichloronicotinoyl Safener Crop Crop Plant (e.g., Maize) Safener->Crop Absorbed by Herbicide Herbicide Application Herbicide->Crop Absorbed by Weed Target Weed Herbicide->Weed Absorbed by GST Upregulation of GSTs (Tau & Phi Class) Crop->GST Safener Induced Tox Target Enzyme Inhibition (Phytotoxicity) Weed->Tox No Safener Protection Detox Metabolic Detoxification (Glutathione Conjugation) GST->Detox Crop Survival Crop Survival Detox->Crop Survival Weed Death Weed Death Tox->Weed Death

Mechanism of safener-induced herbicide detoxification via GST upregulation in crops.

Experimental Workflows and Protocols

Protocol 1: Optimized Synthesis of 4,6-Dichloronicotinoyl Chloride

This protocol utilizes a catalytic amount of N,N-Dimethylformamide (DMF) to accelerate the chlorination of 4,6-dichloronicotinic acid. DMF reacts with


 to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion), which rapidly attacks the carboxylic acid, reducing reaction times by up to 30%[2].

Reagents:

  • 4,6-Dichloronicotinic acid: 1.0 eq (e.g., 50 g)

  • Thionyl chloride (

    
    ): 3.0 eq (approx. 57 mL)
    
  • N,N-Dimethylformamide (DMF): 0.02 eq (Catalytic)

  • Anhydrous Toluene (Optional co-solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (

    
    ), suspend 50 g of 4,6-dichloronicotinic acid in 57 mL of 
    
    
    
    .
  • Catalysis: Add 3-5 drops (approx. 2 mol%) of anhydrous DMF. Self-Validation: The immediate evolution of

    
     and 
    
    
    
    gas bubbles confirms the formation of the Vilsmeier-Haack complex.
  • Reflux: Gradually heat the mixture to 70–80 °C using an oil bath. Maintain temperature for 3–4 hours. The reaction is complete when the suspension transitions into a clear, pale-yellow homogeneous solution.

  • In-Process Analysis: Remove a 0.1 mL aliquot, quench in dry methanol, and analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the baseline acid spot confirms completion.

  • Purification: Transfer the apparatus to a short-path distillation setup. Remove excess

    
     under reduced pressure (40–50 °C at 10 mmHg)[2].
    
  • Yield: The resulting 4,6-dichloronicotinoyl chloride is obtained as a pale-yellow liquid (Yield: >92%). Store strictly under an inert argon atmosphere at 4 °C to prevent hydrolysis.

Protocol 2: Synthesis of 1,3-bis(4,6-dichloronicotinoyl)imidazolidine (Herbicide Safener)

This step involves the nucleophilic amidation of the previously synthesized acyl chloride. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the generated


, preventing the protonation of the imidazolidine precursor which would otherwise halt the reaction[3].

Reagents:

  • 4,6-Dichloronicotinoyl chloride: 2.1 eq

  • Imidazolidine: 1.0 eq

  • Triethylamine (TEA): 2.5 eq

  • Anhydrous Dichloromethane (DCM): Solvent

Step-by-Step Methodology:

  • Amine Preparation: Dissolve 1.0 eq of imidazolidine and 2.5 eq of TEA in 100 mL of anhydrous DCM in a round-bottom flask. Chill the solution to 0 °C using an ice-water bath.

  • Acylation: Dissolve 2.1 eq of 4,6-dichloronicotinoyl chloride in 30 mL of DCM. Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel. Causality: Dropwise addition at 0 °C controls the highly exothermic acylation and minimizes the formation of degradation byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Workup (Self-Validating): Wash the organic layer sequentially with 1M

    
     (to remove unreacted amine and TEA), saturated 
    
    
    
    (to remove unreacted acid), and brine. Dry over anhydrous
    
    
    .
  • Crystallization: Evaporate the DCM under a vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield clear crystals of 1,3-bis(4,6-dichloronicotinoyl)imidazolidine.

  • Characterization: Verify product via Melting Point (Target: 174.8−175.2 °C) and IR Spectroscopy (Target: strong C=O stretch at ~1647 cm⁻¹)[3].

G A Dichloronicotinic Acid B SOCl2 / Cat. DMF (Activation) A->B C Dichloronicotinoyl Chloride B->C D Nucleophilic Amine (e.g., Imidazolidine) C->D E Agrochemical (Herbicide Safener) D->E

Chemical workflow for the activation and application of dichloronicotinic acid precursors.

Quantitative Data Presentation

Table 1: Optimization of Dichloronicotinoyl Chloride Synthesis

The addition of catalytic DMF significantly improves the yield and reduces the reaction time compared to standard methods, while avoiding the harsh purification required by the


 method[2].
Activation MethodReagent Molar RatioTemperatureTimeYield (%)Purification Requirement
Standard

Acid:

(1:3)
70–80 °C4–6 h89–92%Vacuum distillation
Catalytic DMF +

Acid:

(1:3) + 2mol% DMF
70–80 °C3–4 h>92% Vacuum distillation

Method
Acid:

(1:1.2)
90 °C3 h85–88%Fractional distillation (POCl₃ removal)
Table 2: Efficacy of Dichloronicotinoyl-Derived Safeners in Maize

Representative data demonstrating the protective effect of the synthesized 1,3-bis(4,6-dichloronicotinoyl)imidazolidine safener against Nicosulfuron-induced phytotoxicity, correlated with relative GST activity[3],[5].

Treatment GroupSafener Concentration (mg/L)Relative GST Activity (Fold Change)Maize Root Length Recovery Rate (%)
Control (No Herbicide)01.0xN/A (Baseline)
Nicosulfuron Alone01.2x0% (Severe Stunting)
Nicosulfuron + Safener53.8x68.4%
Nicosulfuron + Safener105.5x89.2%

References

  • 2,6-Dichloronicotinic Acid丨CAS 38496-18-3 - Hangzhou Leap Chem Co., Ltd.
  • 4,6-Dichloronicotinoyl chloride | 107836-75-9 - Benchchem URL
  • Design, synthesis and SAR of novel 1,3-disubstituted imidazolidine or hexahydropyrimidine derivatives as herbicide safeners - Northeast Agricultural University / Amazon AWS URL
  • Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PMC / Frontiers in Plant Science URL
  • Multifaceted Mechanisms of Cyprosulfamide in Mitigating Mesosulfuron-Methyl Phytotoxicity in Maize Seedlings: GST Activation, Oxidative Stress Alleviation, and Target-Site Competition - Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Answering the request. Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the request.

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.

The synthesis is logically divided into three core stages:

  • Preparation of the Acylating Agent: Synthesis of 2,6-dichloronicotinoyl chloride.

  • Preparation of the Enol Ether: Synthesis of Ethyl 3-ethoxyacrylate.

  • Final Condensation Reaction: Acylation of Ethyl 3-ethoxyacrylate with 2,6-dichloronicotinoyl chloride.

This guide will address each stage with specific troubleshooting advice and frequently asked questions.

Troubleshooting Guide: From Precursors to Final Product

This section addresses specific, common problems encountered during the synthesis. Each issue is presented with potential causes and actionable solutions.

Stage 1: Synthesis of 2,6-dichloronicotinoyl chloride

Issue 1: Low or No Yield of 2,6-dichloronicotinoyl chloride

  • Question: My reaction to convert 2,6-dichloronicotinic acid to the acid chloride is resulting in a low yield, or I am recovering mostly starting material. What is going wrong?

  • Answer: This is a frequent issue often tied to reagent quality and reaction conditions. The conversion of a carboxylic acid to an acyl chloride is a dehydration reaction that requires a potent chlorinating agent and strictly anhydrous conditions.

    • Potential Cause 1: Inactive Chlorinating Agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. These reagents are highly reactive with atmospheric moisture and can decompose over time. An older bottle of the reagent may have significantly reduced activity.

      • Solution: Use a fresh, unopened bottle of the chlorinating agent or distill the thionyl chloride before use. Always handle these reagents under an inert atmosphere (e.g., Argon or Nitrogen).

    • Potential Cause 2: Presence of Water. Water will rapidly quench the chlorinating agent and hydrolyze the product acid chloride back to the carboxylic acid.

      • Solution: Ensure your starting 2,6-dichloronicotinic acid is perfectly dry. Use techniques like azeotropic distillation with toluene or drying in a vacuum oven. All glassware must be oven-dried, and anhydrous solvents must be used.

    • Potential Cause 3: Insufficient Reaction Temperature or Time. The reaction may be too slow at lower temperatures.

      • Solution: While the reaction with oxalyl chloride is often run at room temperature, the thionyl chloride method typically requires heating. A general guideline is to reflux the mixture gently (e.g., in toluene or neat) for 1-3 hours.[1] Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS to confirm the disappearance of the starting material.

Issue 2: Product is a Dark, Tarry Substance

  • Question: The crude product from my acid chloride synthesis is a dark, intractable tar, making purification difficult. Why does this happen?

  • Answer: Dark coloration and tar formation usually indicate decomposition or side reactions caused by excessive heat.

    • Potential Cause: Overheating. Nicotinic acid derivatives can be sensitive to high temperatures, especially in the presence of strong reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), which are sometimes used for this transformation.[1][2]

      • Solution: Use a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. If using thionyl chloride, avoid excessive heating; reflux gently and do not exceed the recommended reaction time. After the reaction, it is crucial to remove the excess chlorinating agent under reduced pressure without overheating the flask.

Stage 2: Synthesis of Ethyl 3-ethoxyacrylate

Issue 3: Low Yield in the Synthesis of Ethyl 3-ethoxyacrylate

  • Question: I am synthesizing Ethyl 3-ethoxyacrylate from ethyl propiolate and ethanol, but my yield is poor. What are the key parameters to control?

  • Answer: The addition of ethanol to ethyl propiolate is a Michael addition. The yield is highly dependent on the catalyst and the prevention of polymerization.

    • Potential Cause 1: Ineffective Catalyst. This reaction is often base-catalyzed. The choice and amount of catalyst are critical.

      • Solution: Use a suitable base catalyst such as sodium ethoxide or a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the catalyst is not poisoned. An alternative, high-yield route involves the reaction of ethyl acrylate with ethanol using a palladium catalyst system, though this can be expensive.[3]

    • Potential Cause 2: Polymerization of Starting Material. Ethyl propiolate is prone to polymerization, especially in the presence of impurities or under harsh conditions.

      • Solution: Use purified ethyl propiolate. Run the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to manage the exotherm and minimize side reactions. Add the catalyst slowly to the mixture of reactants.

Issue 4: Formation of Byproducts in the Triethyl Orthoformate Route

  • Question: I am using the route from Ethyl 3,3-diethoxypropionate (synthesized from triethyl orthoformate) and cracking it to get Ethyl 3-ethoxyacrylate. The cracking step is inefficient. How can I optimize this?

  • Answer: The elimination of ethanol from Ethyl 3,3-diethoxypropionate to form the desired acrylate requires careful control of temperature and catalysis.[4]

    • Potential Cause: Suboptimal Cracking Conditions. The temperature and catalyst for the elimination are critical.

      • Solution: This step is typically performed by heating the Ethyl 3,3-diethoxypropionate with an acid catalyst, such as potassium bisulfate or p-toluenesulfonic acid.[3] The reaction should be set up with a distillation apparatus to remove the ethanol byproduct as it forms, which drives the equilibrium toward the product. The temperature must be high enough to facilitate elimination but not so high as to cause decomposition. A typical range is 150-200 °C.

Stage 3: Final Condensation Reaction

Issue 5: Very Low Yield of the Final Product, Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

  • Question: The final acylation step is failing. I am mixing my two precursors but get a complex mixture and very little desired product. What is the most likely reason?

  • Answer: This is a C-acylation of an enol ether, a reaction that requires precise control over the base, solvent, and temperature to prevent more favorable side reactions.

    • Potential Cause 1: Incorrect Choice of Base. A strong, nucleophilic base (like NaOH or sodium ethoxide) will preferentially attack the highly reactive 2,6-dichloronicotinoyl chloride, leading to hydrolysis or ester formation instead of the desired C-acylation.

      • Solution: Use a non-nucleophilic, sterically hindered organic base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They are strong enough to act as an acid scavenger for the HCl produced during the reaction but are poor nucleophiles.

    • Potential Cause 2: Reaction with Solvent. Protic solvents like ethanol or water will react with the acid chloride.

      • Solution: Use a dry, aprotic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are suitable options. Ensure the solvent is anhydrous.

    • Potential Cause 3: Uncontrolled Reaction Temperature. The acylation reaction can be exothermic. Running it at room temperature or higher can lead to multiple side reactions and polymerization of the acrylate moiety.

      • Solution: Control the reaction temperature stringently. Start the reaction at a low temperature, such as 0 °C or even -20 °C. Combine the Ethyl 3-ethoxyacrylate and the base in your anhydrous aprotic solvent, cool the mixture, and then add the 2,6-dichloronicotinoyl chloride solution dropwise. Allow the reaction to warm slowly to room temperature and stir until completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the overall reaction scheme?

    • A1: The synthesis is a convergent process. First, 2,6-dichloronicotinic acid is converted to its acid chloride. In a separate pathway, Ethyl 3-ethoxyacrylate is prepared. Finally, these two intermediates are combined in a base-mediated acylation reaction to yield the final product.

  • Q2: How do I purify the final product?

    • A2: The crude product will likely contain unreacted starting materials and byproducts from side reactions. The most effective method for purification is typically silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Q3: Are there any critical safety precautions I should take?

    • A3: Yes. 2,6-dichloronicotinoyl chloride is corrosive and reacts violently with water. Thionyl chloride and oxalyl chloride are highly toxic and corrosive. All steps involving these reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Triethyl orthoformate is flammable.[5]

  • Q4: Can I use a different base for the final step?

    • A4: While TEA and DIPEA are recommended, other non-nucleophilic bases like proton sponge could work. Inorganic bases like potassium carbonate are generally not suitable as they have poor solubility in the required organic solvents and are not strong enough to efficiently scavenge the generated HCl.

  • Q5: What is the role of triethyl orthoformate in the synthesis of Ethyl 3-ethoxyacrylate?

    • A5: Triethyl orthoformate serves as a versatile reagent. In one common synthesis route, it reacts with ethyl bromoacetate to form an intermediate that leads to Ethyl 3-ethoxyacrylate.[6][7] It acts as a precursor to introduce the ethoxy and ester functionalities. It is a key intermediate in the production of many pharmaceuticals and agrochemicals.[8][9]

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis.

Part A: Synthesis of 2,6-dichloronicotinoyl chloride
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,6-dichloronicotinic acid (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (approx. 5 mL per gram of acid). To this suspension, add thionyl chloride (2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,6-dichloronicotinoyl chloride (a pale yellow oil or low-melting solid) is often used directly in the next step without further purification.

Part B: Synthesis of Ethyl 3-ethoxyacrylate

Note: This protocol follows the cracking of Ethyl 3,3-diethoxypropionate.

  • Setup: In a round-bottom flask, combine Ethyl 3,3-diethoxypropionate (1.0 equiv) and a catalytic amount of potassium bisulfate (KHSO₄, ~5 mol%).

  • Reaction: Equip the flask with a short-path distillation apparatus. Heat the flask in an oil bath to 190-200 °C.[6] Ethanol will distill off as the reaction proceeds.

  • Purification: Continue heating until no more ethanol is collected. Cool the remaining liquid and purify by vacuum distillation to obtain pure Ethyl 3-ethoxyacrylate.

Part C: Final Synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, approx. 10 mL per gram of Ethyl 3-ethoxyacrylate).

  • Reagent Addition: Add Ethyl 3-ethoxyacrylate (1.1 equiv) and triethylamine (1.5 equiv) to the solvent. Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve the crude 2,6-dichloronicotinoyl chloride (1.0 equiv) from Part A in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the final product.

Data and Workflow Visualization

Table 1: Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Yield
A 2,6-dichloronicotinic acid, Thionyl ChlorideToluene80-90 °C>90% (crude)
B Ethyl 3,3-diethoxypropionate, KHSO₄Neat190-200 °C75-85%
C 2,6-dichloronicotinoyl chloride, Ethyl 3-ethoxyacrylate, TEADCM0 °C to RT60-75%
Diagram: Synthetic Workflow

SynthesisWorkflow cluster_0 Pathway A: Acid Chloride Synthesis cluster_1 Pathway B: Enol Ether Synthesis cluster_2 Final Condensation & Purification A1 2,6-Dichloronicotinic Acid A2 Reaction with SOCl₂ A1->A2 A3 2,6-Dichloronicotinoyl Chloride A2->A3 C1 Base-Mediated Acylation (TEA, DCM, 0°C) A3->C1 B1 Ethyl 3,3-diethoxypropionate B2 Acid-Catalyzed Cracking B1->B2 B3 Ethyl 3-ethoxyacrylate B2->B3 B3->C1 C2 Crude Product C1->C2 C3 Purification (Column Chromatography) C2->C3 C4 Final Product C3->C4 caption Workflow for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate Synthesis

Caption: Convergent synthesis pathway for the target molecule.

References

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN109180441A - A kind of synthetic method of triethyl orthoformate.
  • WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Triethyl orthoformate (TEOF) . PENPET Petrochemical Trading GmbH. [Link]

  • CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • ethyl 2-(2-chloro-6-methylnicotinoyl)-3-ethoxyacrylate . MOLBASE. [Link]

  • Triethyl orthoformate . Wikipedia. [Link]

  • Synthesis of 6-chloronicotinoyl chloride . PrepChem.com. [Link]

  • CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.
  • The Synthesis and Significance of Ethyl 3-Ethoxyacrylate in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Optimization

Side products in the synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Technical Support Center: Synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate Executive Summary The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a foundational C-acylation reaction utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Executive Summary

The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a foundational C-acylation reaction utilized in the construction of fluoroquinolone and naphthyridine antibiotic scaffolds. The reaction couples 2,6-dichloronicotinoyl chloride with ethyl 3-ethoxyacrylate in the presence of an organic base. However, the bifunctional nature of the enol ether and the highly electrophilic pyridine ring create a complex reaction landscape prone to side-product formation. This technical center provides drug development professionals with mechanistic troubleshooting, quantitative impurity profiling, and a self-validating protocol to ensure high-fidelity synthesis.

Visualizing the Reaction Landscape

ReactionPathway Start Reagents: 2,6-Dichloronicotinoyl Chloride + Ethyl 3-ethoxyacrylate Intermediate Reactive Intermediate (Enolate / Acylpyridinium) Start->Intermediate Base (TEA), Solvent Side2 Side Product 2: 2,6-Dichloronicotinic Acid (Hydrolysis) Start->Side2 H2O (Moisture) Side4 Side Product 4: Acrylate Polymers Start->Side4 Heat / Radicals Target Target Product: Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate (C-Acylation) Intermediate->Target Kinetic/Thermodynamic Control (Desired) Side1 Side Product 1: O-Acylated Isomer Intermediate->Side1 Hard Base / Polar Solvent Side3 Side Product 3: SNAr Pyridine Adducts Intermediate->Side3 Excess Nucleophile

Reaction pathway and side-product divergence in the synthesis of the target acrylate.

Deep-Dive Troubleshooting & Causality Analysis

Issue 1: High Ratio of O-Acylation to C-Acylation

  • Symptom: LC-MS reveals a major impurity with an identical mass to the target product (

    
     matches), but with a different retention time and lacking the characteristic 1,3-dicarbonyl UV signature.
    
  • Causality: The reaction between an enol ether and an acyl chloride is subject to strict regioselectivity. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the enolate intermediate is a "hard" nucleophile, while the carbon is "soft." Highly polar aprotic solvents (e.g., DMF) or the use of hard bases shift the transition state to favor kinetic O-acylation 1.

  • Resolution: Switch to a non-polar or moderately polar solvent (Toluene or Dichloromethane) to favor the thermodynamically stable C-acylated product. Maintain the reaction at 0–5 °C during the addition phase to control kinetic energy, then warm to room temperature to allow thermodynamic equilibration.

Issue 2: Hydrolysis and Reaction Stalling

  • Symptom: Recovery of unreacted ethyl 3-ethoxyacrylate and the appearance of a highly polar baseline spot on TLC.

  • Causality: 2,6-Dichloronicotinoyl chloride is exceptionally hygroscopic and reactive toward water 2. Moisture introduced via solvents or ambient air rapidly hydrolyzes the acid chloride to 2,6-dichloronicotinic acid and HCl. The generated HCl protonates your organic base (e.g., Triethylamine), neutralizing it and preventing the activation of the acrylate.

  • Resolution: Implement rigorous Schlenk line techniques. Oven-dry all glassware at 120 °C. Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O).

Issue 3: Nucleophilic Aromatic Substitution (SNAr) Adducts

  • Symptom: Mass spectrometry indicates a product where one of the chlorine atoms on the pyridine ring has been replaced by an ethoxy group (-OEt).

  • Causality: The 2,6-dichloro positions on the nicotinoyl ring are highly electron-deficient, making them prime targets for SNAr 3. If trace ethanol is present—often used as a stabilizer in solvents like chloroform, or generated via the degradation of ethyl 3-ethoxyacrylate—the resulting ethoxide will readily displace the chloride at the 2- or 6-position.

  • Resolution: Utilize ethanol-free solvents. Ensure the ethyl 3-ethoxyacrylate is freshly distilled and free from residual ethanol.

Issue 4: Viscous Tar Formation (Polymerization)

  • Symptom: The reaction mixture becomes highly viscous and dark, resulting in poor mass balance.

  • Causality: Ethyl 3-ethoxyacrylate is an activated alkene that can undergo both radical and anionic polymerization, particularly when exposed to localized high concentrations of strong bases or elevated temperatures .

  • Resolution: Control the exotherm by adding the base dropwise. Do not exceed 25 °C during the main reaction phase.

Quantitative Impurity Profiling Matrix

Side Product / ImpurityMechanism of FormationAnalytical Marker (HPLC/NMR)Primary Mitigation Strategy
O-Acylated Isomer Kinetic trapping by hard nucleophile (Oxygen)Identical

; Downfield shift of vinyl proton in ¹H NMR
Use non-polar solvents (Toluene/DCM); lower addition temp.
2,6-Dichloronicotinic Acid Hydrolysis of acid chloride via moistureHighly polar (early HPLC elution); broad -OH stretch in IRStrict anhydrous conditions; Karl Fischer < 50 ppm.
SNAr Ethoxy Adduct Nucleophilic displacement of -Cl by -OEt

+ 9 (loss of Cl, gain of OEt); altered pyridine splitting
Use ethanol-free solvents; freshly distill acrylate.
Polymeric Acrylates Anionic/Radical polymerizationBroad, unresolved NMR baseline; high molecular weight SECDropwise base addition; maintain temp < 25 °C.

Self-Validating Experimental Protocol

Objective: Optimized synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate via C-acylation.

Step 1: System Preparation & Validation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and argon inlet.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on your anhydrous Dichloromethane (DCM). Do not proceed if H₂O > 50 ppm.

Step 2: Reagent Charging

  • Dissolve 1.0 equivalent of freshly distilled ethyl 3-ethoxyacrylate and 1.2 equivalents of anhydrous Triethylamine (TEA) in 10 volumes of anhydrous DCM under argon.

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

Step 3: Controlled Acylation

  • Dissolve 1.05 equivalents of 2,6-dichloronicotinoyl chloride in 3 volumes of anhydrous DCM.

  • Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 45 minutes.

  • Causality Note: Slow addition at low temperature prevents localized heating, suppressing both anionic polymerization of the acrylate and kinetic O-acylation.

Step 4: Equilibration & Monitoring

  • Once the addition is complete, maintain the temperature at 5 °C for 1 hour, then naturally warm to 20 °C over 2 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in water/acetonitrile, and run an in-process HPLC. The ratio of C-acylation to O-acylation should be > 95:5. If O-acylation is high, thermodynamic equilibration has not completed; extend stirring time.

Step 5: Quench and Workup

  • Quench the reaction by adding 5 volumes of ice-cold water.

  • Separate the organic layer and wash sequentially with cold 0.5 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any hydrolyzed nicotinic acid), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 35 °C to prevent thermal degradation).

Frequently Asked Questions (FAQs)

Q: Can I substitute Triethylamine (TEA) with Pyridine? A: While Pyridine is a common base for acylations, it is a weaker base than TEA and acts primarily as a nucleophilic catalyst (forming an acylpyridinium intermediate). In the context of enol ether acylation, Pyridine often leads to sluggish reaction rates and higher ratios of O-acylation. TEA is preferred for its ability to effectively deprotonate the intermediate complex and drive C-acylation.

Q: Why does the protocol specify washing with cold 0.5 M HCl? A: The reaction utilizes a slight excess of TEA, which must be removed. Using cold and dilute HCl ensures the TEA is protonated and partitioned into the aqueous layer without inadvertently hydrolyzing the newly formed enol ester (ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate), which is sensitive to strong aqueous acids at ambient temperatures.

Q: How do I store the final product to maintain its stability? A: The product is a functionalized acrylate and retains some electrophilic character. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C, protected from light and moisture, to prevent gradual hydrolysis or polymerization.

References

1.1 - ResearchGate. 2. 2 - BenchChem. 3.3 - Google Patents. 4. - Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Removal of Unreacted 2,6-Dichloronicotinoyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of acylated or amidated products when utilizing highly reactive, poly-halogenated buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of acylated or amidated products when utilizing highly reactive, poly-halogenated building blocks.

Removing unreacted 2,6-dichloronicotinoyl chloride from a reaction mixture requires a nuanced understanding of its chemoselectivity. This molecule presents a unique challenge: it possesses a highly reactive acyl chloride group alongside two moderately reactive aryl chlorides on the pyridine ring. If your workup conditions are too harsh, you risk unwanted nucleophilic aromatic substitution (SNAr) or hydrolysis of your newly formed product[1].

This guide provides field-proven, self-validating methodologies to selectively quench and remove this specific acyl chloride without compromising your target molecule's integrity.

Mechanistic Workflow: Selecting a Quenching Strategy

The optimal removal strategy depends on the moisture sensitivity of your target product and the scale of your reaction. The workflow below illustrates the logical decision tree for isolating your product.

G Start Unreacted 2,6-Dichloronicotinoyl Chloride Decision Is the target product moisture-sensitive? Start->Decision Resin Polymer-Supported Scavenger (e.g., Trisamine Resin) Decision->Resin Yes Aqueous Mild Amine/Aqueous Quench (e.g., Dimethylamine / NaHCO3) Decision->Aqueous No Filter Vacuum Filtration Resin->Filter Covalently binds acyl chloride Phase Liquid-Liquid Extraction Aqueous->Phase Forms water-soluble amide/acid Pure1 Pure Product in Filtrate Filter->Pure1 Pure2 Pure Product in Organic Phase Phase->Pure2

Figure 1: Decision matrix for the selective removal of 2,6-dichloronicotinoyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 2,6-dichloronicotinoyl chloride difficult to remove, and what are the primary risks during an aqueous workup? A: The difficulty lies in the molecule's dual electrophilic nature. The acyl chloride carbon is a "hard" electrophile that reacts kinetically fast with nucleophiles at low temperatures[2]. However, the C-Cl bonds at the 2- and 6-positions of the pyridine ring are "soft" electrophiles activated for SNAr. If you use strong aqueous bases (like NaOH) or elevated temperatures during your quench, you risk displacing the ring chlorines or hydrolyzing your newly formed amide/ester product. The solution is kinetic control: utilizing mild nucleophiles at 0 °C to selectively target the acyl chloride[1][3].

Q2: How do polymer-supported scavengers work, and why are they recommended over liquid quenching? A: Polymer-supported scavengers (such as Trisamine or Aminomethyl polystyrene resins) act as a self-validating system [4]. These are macroscopic, insoluble polystyrene beads functionalized with primary amines. When added to your reaction mixture, the unreacted 2,6-dichloronicotinoyl chloride reacts with the amine on the bead, forming a covalent amide bond. Because the impurity is now physically anchored to the solid resin, it is impossible for it to contaminate your liquid filtrate[4]. This eliminates the need for aqueous liquid-liquid extraction, preventing product loss due to hydrolysis or emulsion formation.

Q3: If I don't have access to scavenger resins, what is the safest liquid quench protocol? A: If solid-phase scavenging is unavailable, the most reliable method is an amine quench rather than a pure water quench. Adding a secondary amine, such as dimethylamine (2M in THF), at 0 °C rapidly converts the unreacted acyl chloride into 2,6-dichloro-N,N-dimethylnicotinamide[3]. This byproduct is highly polar and easily partitions into the aqueous layer during a subsequent mild wash with saturated NaHCO₃ or brine, leaving your target product in the organic phase.

Quantitative Comparison: Scavenger Selection Guide

To assist in selecting the appropriate removal method, the following table summarizes the quantitative efficiency and operational parameters of standard quenching agents used for acyl chlorides[3][4][5].

Scavenger / Quench MethodMechanism of RemovalTypical Loading / Equiv.Reaction TimeSNAr RiskBest For
Trisamine Resin (PS-Trisamine)Covalent binding (Amide formation)3.0 - 5.0 mmol/g30 - 60 minVery LowMoisture-sensitive products, parallel synthesis.
Aminomethyl Resin Covalent binding (Amide formation)1.0 - 2.0 mmol/g60 - 120 minVery LowGeneral acyl chloride scavenging.
Dimethylamine (2M in THF) Conversion to polar amide + Aqueous Wash1.5 - 2.0 equiv.15 - 30 minLow (at 0 °C)Scalable reactions, robust target molecules.
Water / sat. NaHCO₃ Hydrolysis to carboxylic acid + Aqueous WashLarge excess> 2 hoursModerateHighly stable products; risk of slow hydrolysis.
Experimental Protocols
Protocol A: Solid-Phase Scavenging (Self-Validating Method)

Use this protocol to avoid aqueous workup and protect moisture-sensitive products.

  • Reaction Completion: Verify the completion of your primary acylation reaction via TLC or LC-MS. Ensure the reaction mixture is at room temperature.

  • Resin Preparation: Select a Trisamine polystyrene resin (typical loading ~4.0 mmol/g). Calculate the mass of resin required to provide a 3-fold molar excess relative to the estimated unreacted 2,6-dichloronicotinoyl chloride[5].

  • Scavenging: Add the dry resin directly to the crude reaction mixture (typically in DCM or THF).

  • Agitation: Gently agitate the suspension on an orbital shaker for 45–60 minutes. Causality note: Magnetic stirring can crush the polystyrene beads, exposing unfunctionalized core material and clogging filters. Always use orbital shaking.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). The unreacted 2,6-dichloronicotinoyl chloride is now covalently bound to the resin cake[4].

  • Washing: Wash the resin cake with 2 x 10 mL of your reaction solvent to ensure complete recovery of your target product.

  • Concentration: Concentrate the combined filtrates in vacuo to yield the pure product.

Protocol B: Mild Amine Quench (Liquid-Liquid Extraction)

Use this protocol for larger scale reactions where scavenger resins are cost-prohibitive.

  • Cooling: Upon completion of the primary reaction, cool the reaction flask to exactly 0 °C using an ice-water bath. Causality note: Strict temperature control prevents the added amine from acting as a nucleophile at the 2,6-dichloro positions of the pyridine ring[3].

  • Amine Addition: Slowly add Dimethylamine (2M solution in THF, 1.5 equivalents relative to the initial starting material) dropwise over 5 minutes[3].

  • Quenching: Stir the reaction at 0 °C for 30 minutes. The unreacted acyl chloride will rapidly convert to the highly polar 2,6-dichloro-N,N-dimethylnicotinamide.

  • Dilution: Dilute the reaction mixture with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Ice-cold saturated aqueous NaHCO₃ (1 x 20 mL) to neutralize any generated HCl.

    • Distilled water (1 x 20 mL) to remove the polar dimethylamide byproduct.

    • Saturated brine (1 x 20 mL) to aid in phase separation and pre-dry the organic layer.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References
  • O'Regan, H. M. "Scavenger and Reagent Resins". University of Southampton. Available at: [Link]

  • Google Patents. "WO2019213340A1 - Uracil derivatives as mer-axl inhibitors". Google Patents.

Sources

Optimization

Section 1: Spontaneous Polymerization &amp; Inhibitor Management

Welcome to the Acrylate Synthesis & Optimization Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Acrylate Synthesis & Optimization Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common bottlenecks in acrylate synthesis.

Acrylate synthesis is fundamentally governed by a delicate balance between thermodynamic equilibrium (in esterification) and kinetic control (preventing spontaneous polymerization). This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to ensure your protocols are robust, reproducible, and self-validating.

Q: My esterification reaction mixture turned into a solid gel during heating. What caused this, and how do I prevent it? A: You have experienced spontaneous thermal auto-polymerization. Acrylates and acrylic acid are highly reactive monomers. At elevated temperatures (typically >80°C), thermal initiation generates free radicals, triggering a runaway chain-growth polymerization[1]. If unmitigated, the auto-accelerative nature of this exothermic reaction can lead to rampant boiling, over-pressurization, and thermal explosion[2].

To prevent this, you must introduce a polymerization inhibitor into the reaction system before heating[2]. The most common inhibitors are Hydroquinone monomethyl ether (MEHQ) and Phenothiazine (PTZ)[2].

Crucial Mechanistic Insight: MEHQ does not work in an inert atmosphere. It requires dissolved oxygen to function. Oxygen reacts with carbon-centered propagating radicals to form peroxyl radicals, which MEHQ then efficiently quenches by donating a hydrogen atom[2]. If you rigorously degas your esterification reaction with argon or nitrogen while using MEHQ, the inhibitor will fail, and your reaction will polymerize.

Q: How do I remove the inhibitor when I actually want to polymerize the synthesized monomer later? A: Inhibitors act as radical scavengers and will terminate your intended polymer chains, leading to low molecular weight or complete reaction failure[3]. MEHQ can be removed by passing the monomer through a column packed with basic activated alumina, or via vacuum distillation[3].

Table 1: Comparison of Common Polymerization Inhibitors
InhibitorAbbreviationMechanism of ActionRequired Co-factorTypical ConcentrationBest Use Case
Hydroquinone monomethyl etherMEHQHydrogen donation to peroxyl radicalsDissolved Oxygen10 - 100 ppmStorage, low-temp synthesis
PhenothiazinePTZDirect radical scavenging via electron transferNone (works anaerobically)50 - 500 ppmHigh-temp distillation, anaerobic synthesis
4-tert-ButylcatecholTBCRadical scavengingDissolved Oxygen10 - 50 ppmStyrenic and specialized acrylates

Section 2: Direct Esterification Workflows (Thermodynamic Control)

Q: My direct esterification of acrylic acid with an alcohol stalls at ~70% conversion. How can I drive the reaction to completion? A: Direct esterification is a thermodynamically limited equilibrium reaction[4]. According to Le Chatelier's principle, you must continuously remove the byproduct (water) to shift the equilibrium toward the acrylate ester.

While traditional setups use a Dean-Stark apparatus with an azeotropic solvent (like toluene), modern process intensification utilizes Reaction–Thin Film Evaporation Coupling or Reactive Distillation [4][5]. By optimizing the molar ratio of methacrylic/acrylic acid to alcohol (e.g., 2:1) and utilizing thin-film evaporation, water is rapidly removed, breaking the thermodynamic barrier and reducing required reaction times by up to 37.5%[4].

Protocol 1: Optimized Direct Esterification of Acrylic Acid

Self-Validating Step: The volume of water collected in the Dean-Stark trap directly correlates to reaction conversion.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reagents: Add acrylic acid (1.5 equiv), the target alcohol (1.0 equiv), and toluene (solvent, 5 mL/g of alcohol).

  • Catalyst & Inhibitor: Add p-toluenesulfonic acid (p-TSA, 0.05 equiv) as the acid catalyst and MEHQ (100 ppm relative to acrylic acid) to prevent polymerization[2][6].

  • Atmosphere: Do not purge with inert gas. Leave under an ambient air atmosphere to ensure MEHQ remains active.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the water collection in the Dean-Stark trap.

  • Workup: Once water ceases to collect (typically 4-6 hours), cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 to remove the acid catalyst and unreacted acrylic acid. Dry over MgSO4, filter, and concentrate under reduced pressure.

EsterificationWorkflow N1 Acrylic Acid + Alcohol N3 Esterification Reactor (110-120°C, Air Atm) N1->N3 N2 Acid Catalyst (p-TSA) + Inhibitor (MEHQ) N2->N3 N4 Continuous Water Removal (Dean-Stark / Thin-Film) N3->N4 Le Chatelier Shift N4->N3 Reflux Organics N5 Purified Acrylate Monomer N4->N5 Base Wash & Distillation

Workflow of esterification with continuous water removal to shift equilibrium.

Section 3: Mizoroki-Heck Cross-Coupling for Substituted Acrylates

Q: I am trying to synthesize a complex trisubstituted acrylate via the Mizoroki-Heck reaction, but my yields are abysmal (<20%). What parameters should I optimize? A: The Mizoroki-Heck reaction couples aryl halides with alkenes (like acrylates) using a Palladium catalyst[7][8]. While terminal acrylates (like methyl acrylate) react readily, internal or complex olefins are sterically hindered and electronically deactivated, making them highly challenging substrates[7].

To optimize, you must address the catalytic cycle's rate-limiting steps:

  • Oxidative Addition: Aryl chlorides are notoriously sluggish. Switch to an aryl iodide or bromide, or use electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to increase the electron density on the Pd center[8].

  • Base Selection: The base is required to neutralize the HX acid generated during

    
    -hydride elimination, regenerating the active Pd(0) catalyst[9]. If the base is too weak or insufficient, the catalyst dies as Pd(II). Triethylamine (Et3N) or K2CO3 (1.5 to 2.0 equivalents) are optimal[8][9].
    
  • Solvent: Traditional protocols use toxic DMF[7]. Modern green protocols utilize Cyrene or high-boiling solvents at 100-150°C to provide the necessary thermal energy for the insertion step[9].

Table 2: Optimization Matrix for Heck Coupling of Acrylates
ParameterStandard ConditionChallenging Substrate OptimizationMechanistic Rationale
Catalyst Pd(OAc)2Pd-NHC complexes or Pd EnCat®40NHCs prevent catalyst degradation and leaching[7][8].
Halide Aryl BromideAryl IodideC-I bonds have lower dissociation energy, accelerating oxidative addition[9].
Base Et3N (1.0 eq)K2CO3 (2.0 eq) or Et4NCl additiveStronger bases efficiently drive the reductive elimination of HX[7][8].
Temperature 80°C120°C - 150°C (Microwave)Overcomes the high activation energy of sterically hindered olefin insertion[7][9].
Protocol 2: Green Mizoroki-Heck Synthesis of Substituted Acrylates

Self-Validating Step: The precipitation of palladium black indicates catalyst deactivation (loss of ligands). If observed early, increase ligand loading or switch to a pre-catalyst.

  • Reagents: In a 10 mL microwave vial, add the aryl halide (1.0 equiv), the acrylate derivative (1.0 to 1.7 equiv), and K2CO3 (2.0 equiv)[7][8]. Note: Excess acrylate can sometimes reduce conversion, so strict stoichiometry is advised[8].

  • Catalyst: Add an air-stable imidazolium-based palladate pre-catalyst (e.g., [SIPr·H][Pd(

    
    3-2-Me-allyl)Cl2], 1.4 mol%)[8].
    
  • Solvent: Disperse the reagents in a green solvent like Cyrene or an EtOH/H2O mixture[7][9].

  • Reaction: Seal the vial and heat via microwave irradiation at 120°C for 30 minutes under high magnetic stirring[7].

  • Workup: Dilute with ethyl acetate, filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash with brine, dry over Na2SO4, and purify via flash chromatography.

HeckCycle N1 Pd(0) Catalyst N2 Oxidative Addition N1->N2 Aryl Halide N3 Olefin Insertion N2->N3 Acrylate N4 β-Hydride Elimination N3->N4 N5 Reductive Elimination N4->N5 Product Release N5->N1 Base (HX removal)

Catalytic cycle of the Mizoroki-Heck reaction for acrylate functionalization.

References

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at:[Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Ghent University Academic Bibliography. Available at:[Link]

  • Poly Ethyl Acrylate: Comprehensive Analysis Of Synthesis, Properties, And Advanced Applications In Coatings And Adhesives. Patsnap Eureka. Available at:[Link]

  • Reaction–Thin Film Evaporation Coupling Technology for Highly Efficient Synthesis of Higher Alkyl Methacrylate. MDPI. Available at:[Link]

  • Cyrene as a bio-based solvent for the Mizoroki-Heck cross-coupling reaction. Organic & Biomolecular Chemistry (SciSpace). Available at:[Link]

  • A New Process Re-Intensification Strategy for Butyl Acrylate Production. AIDIC. Available at:[Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate. Available at:[Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC - National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Preventing polymerization of acrylate derivatives during synthesis

Troubleshooting & Protocols for Preventing Spontaneous Polymerization Welcome to the Technical Support Center for acrylate derivative synthesis and handling. Acrylate monomers are notoriously prone to highly exothermic,...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Protocols for Preventing Spontaneous Polymerization

Welcome to the Technical Support Center for acrylate derivative synthesis and handling. Acrylate monomers are notoriously prone to highly exothermic, runaway autopolymerization. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions—providing you with the mechanistic causality, troubleshooting logic, and self-validating protocols required to safely manage these reactive compounds.

PART 1: Mechanistic FAQs (The "Why" Behind Acrylate Instability)

Q1: Why does my acrylate monomer spontaneously polymerize during vacuum distillation, even though it is fully inhibited with MEHQ? A: This is the most common failure point in acrylate synthesis. MEHQ (4-methoxyphenol) is a retarder that is entirely dependent on the presence of dissolved oxygen to function 1. MEHQ cannot efficiently trap primary carbon radicals (R•). Instead, primary radicals must first react with dissolved oxygen to form peroxy radicals (ROO•). MEHQ then rapidly donates a hydrogen atom to the peroxy radical, terminating the chain 2. When you apply a vacuum, you strip the dissolved oxygen from the liquid phase. Without oxygen, MEHQ is functionally useless, allowing primary radicals to propagate unchecked.

MEHQ_Mechanism Init Thermal Stress / Initiator Radical Primary Carbon Radical (R•) Init->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy O2 Present (Fast) Polymer Runaway Polymerization Radical->Polymer O2 Depleted (Vacuum) O2 Dissolved O2 O2->Peroxy Stable Stable Radical (Chain Terminated) Peroxy->Stable MEHQ H-transfer MEHQ MEHQ Inhibitor (4-Methoxyphenol) MEHQ->Stable

Caption: Synergistic inhibition mechanism of MEHQ and dissolved oxygen preventing acrylate polymerization.

Q2: If MEHQ fails under vacuum, how do I safely distill acrylates? A: You must switch to an anaerobic inhibitor, specifically Phenothiazine (PTZ) . PTZ is an aminic radical-trapping antioxidant that traps thermally generated alkyl radicals directly, even in the complete absence of oxygen 3. Adding PTZ to the distillation pot ensures stability during the oxygen-depleted heating phase [[4]]().

Q3: Why did my acrylic acid polymerize after I thawed it from the freezer? A: Acrylates should never be allowed to freeze solid. As the monomer crystallizes, it undergoes phase separation. The dissolved oxygen and the MEHQ inhibitor are excluded from the crystal lattice, concentrating entirely in the remaining liquid fraction. When you thaw the bottle, the first portions to melt are completely devoid of both oxygen and MEHQ, making them highly susceptible to autocatalytic polymerization [[5]]().

PART 2: Troubleshooting Guide

If you are experiencing unexpected polymerization, use the causality logic below to diagnose the root cause of the failure.

Troubleshooting Start Acrylate Polymerizing Unexpectedly? Q1 Occurring During Vacuum Distillation? Start->Q1 Q2 Occurring During Storage / Thawing? Start->Q2 Q3 Occurring After Inert Gas Blanketing? Start->Q3 Sol1 Add PTZ (Phenothiazine) O2-independent inhibitor Q1->Sol1 Yes Sol2 Never freeze acrylates. Thaw at <35°C with air access. Q2->Sol2 Yes Sol3 Do not use N2/Ar blanketing. Store under dry air. Q3->Sol3 Yes

Caption: Diagnostic logic tree for identifying and resolving common acrylate polymerization failures.

PART 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next synthetic step without passing the validation checkpoint.

SOP 1: Safe Vacuum Distillation of Acrylates

Purpose: To purify acrylate monomers without triggering thermal runaway under anoxic conditions.

  • Pot Preparation: To the crude acrylate monomer in the distillation flask, add 100–500 ppm of Phenothiazine (PTZ).

    • Causality: PTZ acts as the primary radical scavenger once the vacuum strips the dissolved oxygen out of the solution.

  • Receiver Preparation: Pre-charge the receiving flask with 15–50 ppm of MEHQ.

    • Causality: The distilled monomer will condense without any inhibitor. Pre-charging ensures the purified monomer is immediately stabilized upon collection.

  • Distillation: Apply vacuum slowly to prevent bumping. Heat the oil bath gently, keeping the distillation temperature strictly below 60°C.

  • Aeration (Critical Step): Once the distillation is complete, break the vacuum using dry air , not nitrogen or argon.

    • Causality: MEHQ in the receiver flask requires oxygen to activate. Blanketing with inert gas will leave the purified monomer unprotected.

  • Self-Validation Check: To confirm MEHQ is active in your distillate, take a 1 mL aliquot and run a rapid UV-Vis scan. MEHQ absorbs strongly at 290 nm. If the peak is absent, add additional MEHQ immediately.

SOP 2: MEHQ Removal via Basic Alumina Chromatography

Purpose: To strip MEHQ from commercial acrylates immediately prior to deliberate, controlled polymerization.

  • Column Packing: Pack a glass chromatography column with activated Basic Alumina (Brockmann Grade I).

  • Elution: Pass the MEHQ-inhibited acrylate monomer through the column via gravity.

    • Causality: The acidic phenolic proton of MEHQ binds strongly to the basic sites of the alumina matrix, while the neutral acrylate ester passes through unimpeded.

  • Collection: Collect the uninhibited monomer in a flask submerged in an ice bath to suppress thermal initiation.

  • Self-Validation Check (FeCl₃ Test): To confirm complete MEHQ removal, add 1 drop of 1% aqueous FeCl₃ to a 0.5 mL aliquot of the eluate. A lack of green/purple color confirms the absence of phenolic compounds.

  • Immediate Use: Use the uninhibited monomer within 1 hour. Never store uninhibited acrylates.

MEHQ_Removal Monomer Inhibited Acrylate (Contains MEHQ) Alumina Basic Alumina Stationary Phase Monomer->Alumina Binding MEHQ Retained (Acid-Base Binding) Alumina->Binding Phenolic OH binds Pure Uninhibited Acrylate (Ready for Synth) Alumina->Pure Eluate passes

Caption: Mechanism of MEHQ removal from acrylate monomers using basic alumina chromatography.

PART 4: Quantitative Data: Inhibitor Selection Matrix

Use the following table to select the correct inhibitor based on your specific synthetic environment.

Inhibitor NameChemical ClassOxygen RequirementPrimary ApplicationTypical Concentration
MEHQ (4-Methoxyphenol)PhenolicStrictly Required Long-term storage, shipping, ambient handling.15 – 200 ppm
PTZ (Phenothiazine)AminicNot Required Vacuum distillation, high-temp processing, anoxic synthesis.100 – 500 ppm
HQ (Hydroquinone)PhenolicStrictly Required General storage (often causes discoloration compared to MEHQ).50 – 250 ppm

References

  • Li, R., & Schork, F. J. (2006).
  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
  • ChemPoint. Phenothiazine (PTZ) Inhibitors.
  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Formosa Plastics Corporation. Storage and Safe Handling of Acrylic Acid & Esters.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot purity issues during the synthesis of Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot purity issues during the synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate .

This intermediate is a critical precursor in the Gould-Jacobs acylation pathway used to synthesize naphthyridone and fluoroquinolone antibiotics[1]. Because this step relies on a delicate equilibrium and active methylene condensation, low purity here will cascade into severe yield losses during subsequent amine substitution and cyclization steps.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, you must accurately identify whether the "low purity" is a true chemical failure or an analytical artifact.

Troubleshooting A Low Purity Detected (HPLC/GC) B Analyze Chromatogram A->B C Split Peak / Doublet (Same m/z) B->C D High Volatiles / Baseline Drift B->D E Distinct Impurity (RRT ~0.80) B->E F E/Z Isomerism (Not an impurity) C->F G Residual Reagents (Ac2O, HC(OEt)3) D->G H Unreacted Starting Material E->H I Integrate peaks together for true assay F->I J Optimize vacuum stripping (<10 mbar) G->J K Ensure anhydrous setup, check Ac2O quality H->K

Diagnostic workflow for identifying and resolving ethoxyacrylate purity issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows two closely eluting peaks instead of one pure product. Is my product degrading?

No. This is a classic analytical artifact caused by geometric isomerism. Causality: The product contains an enol ether double bond. Due to the severe steric hindrance of the bulky 2,6-dichloronicotinoyl group and the restricted rotation around the C=C bond, the molecule exists as a stable mixture of E and Z isomers at room temperature. In HPLC, these isomers often resolve into a doublet or a split peak. Analysts frequently misidentify the minor isomer as an impurity. Actionable Advice: Perform LC-MS on both peaks. If they share the exact same mass (


), they are isomers. Sum the peak areas to calculate the true assay purity.
Q2: My assay shows significant residual ethyl 2,6-dichloronicotinoylacetate (starting material). Why did the reaction stall?

The condensation is an equilibrium-driven process that failed to shift forward. Causality: Triethyl orthoformate reacts with the active methylene to form the ethoxyacrylate and ethanol. If ethanol is not continuously removed, the reaction halts. Acetic anhydride is added specifically to act as an ethanol scavenger, reacting with it to form ethyl acetate and acetic acid[2]. If the reaction stalls, the root cause is typically twofold:

  • Moisture Ingress: Water hydrolyzes acetic anhydride into acetic acid prematurely, destroying its scavenging ability.

  • Insufficient Temperature: The reaction requires 130°C–150°C to ensure rapid scavenging and to drive off volatile byproducts.

Q3: The product is isolated as a dark oil that won't crystallize, and GC shows high volatile impurities. How do I fix this?

The "impurities" are residual reagents that must be removed via high vacuum. Causality: The target compound is inherently a viscous oil at room temperature and rarely crystallizes without extensive seeding. The volatile impurities are likely residual acetic anhydride, triethyl orthoformate, acetic acid, and ethyl acetate. These must be rigorously removed because residual electrophiles (like orthoformate) will competitively react with the primary amine in your next synthetic step, forming formamidine impurities. Actionable Advice: Implement the strict two-stage vacuum distillation protocol detailed below.

Part 3: Standardized Corrective Protocol

To ensure a self-validating system, follow this optimized methodology. The protocol uses Le Chatelier's principle to drive the reaction to completion while utilizing mass-balance checks to validate purity before proceeding to the next synthetic step.

Workflow SM Ethyl 2,6-dichloro- nicotinoylacetate Heat Reflux 130-150°C (2-3 hours) SM->Heat Reagents HC(OEt)3 + Ac2O (1.5 eq / 2.5 eq) Reagents->Heat Vacuum Vacuum Distillation (<10 mbar at 120°C) Heat->Vacuum Drives equilibrium by removing EtOH Product Target Ethoxyacrylate (Viscous Oil) Vacuum->Product Strips EtOAc, AcOH, & Reagents

Step-by-step synthetic workflow and equilibrium manipulation for ethoxyacrylate.

Step-by-Step Methodology
  • Reagent Charging: In a rigorously dried reactor under an inert atmosphere (N₂ or Argon), charge 1.0 molar equivalent of ethyl 2,6-dichloronicotinoylacetate.

  • Addition of Condensing Agents: Add 1.5 equivalents of triethyl orthoformate and 2.5 equivalents of acetic anhydride. Note: Ensure the acetic anhydride is fresh; degraded anhydride containing high levels of acetic acid will fail to scavenge ethanol.

  • Equilibrium Shifting (Heating): Heat the mixture to 130°C–150°C. Maintain this temperature for 2 to 3 hours.

  • Stage 1 Distillation (Byproduct Removal): Transfer the setup to a distillation apparatus. Apply a moderate vacuum (50–100 mbar) at 120°C to remove the generated ethyl acetate and acetic acid.

  • Stage 2 Distillation (Reagent Stripping): Increase the vacuum to <10 mbar at 120°C to strip unreacted triethyl orthoformate and excess acetic anhydride.

  • Self-Validation Check: Monitor the distillation condenser. The transition from Stage 1 to Stage 2 is validated by a sharp drop in the distillation rate. Weigh the recovered distillate; the mass should roughly equal the theoretical mass of the generated EtOAc + AcOH + excess reagents. If the mass is significantly lower, continue stripping.

  • Isolation: Cool the resulting viscous oil to room temperature. It is now ready for immediate use in the subsequent amine substitution step.

Part 4: Quantitative Data & Specifications

Use the following table to benchmark your analytical results and immediately identify the source of specific impurities.

Impurity / ArtifactAnalytical SignatureMechanism of FormationMitigation / Corrective Action
E/Z Isomer HPLC RRT ~0.95 or 1.05Geometric isomerism of the double bond.Not an impurity. Sum peak areas for true purity assay.
Ethyl 2,6-dichloronicotinoylacetate HPLC RRT ~0.80Incomplete condensation (failed equilibrium).Ensure anhydrous setup; verify Ac₂O quality; maintain 130°C+.
Acetic Acid / Ethyl Acetate GC Early ElutersByproducts of ethanol scavenging.Optimize Stage 1 vacuum distillation (50-100 mbar at 120°C).
Triethyl Orthoformate GC Mid EluterUnreacted excess reagent.Optimize Stage 2 vacuum distillation (<10 mbar at 120°C).
Hydrolyzed Pyridine-COOH HPLC RRT ~0.40Water ingress hydrolyzing the ester.Dry all reagents over molecular sieves; use N₂ blanket.

References

  • US Patent 4,703,047A - 1-Cyclopropyl-1,4-dihydro-4-oxo-7-(4-(2-oxo-1,3-dioxol-4-yl-methyl)-1-piperazinyl)
  • US Patent 4,588,726A - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid antibacterial agents (Establishes the foundational Gould-Jacobs acylation methodology and equilibrium parameters).

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the complexities of scaling up the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the complexities of scaling up the synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

This compound is a highly valuable intermediate in the synthesis of azaquinolones, naphthyridine derivatives, and complex pharmaceutical active ingredients (APIs), including the RNA polymerase I transcription inhibitor CX-5461[1][2]. Scaling up this C-acylation reaction transitions the process from a forgiving bench-top environment to a pilot-plant scale where thermodynamics, mass transfer, and moisture sensitivity critically dictate yield and purity.

Reaction Pathway & Mechanistic Workflow

The synthesis relies on a two-stage process: the activation of 2,6-dichloronicotinic acid to its corresponding acid chloride, followed by the base-mediated C-acylation of ethyl 3-ethoxyacrylate[3][4]. The tertiary amine base (triethylamine) serves a dual purpose: neutralizing the generated HCl and facilitating the formation of the reactive enolate intermediate.

G A 2,6-Dichloronicotinic Acid B Chlorination (SOCl2 / Toluene) 70-80°C A->B C 2,6-Dichloronicotinoyl Chloride B->C E C-Acylation Reaction 0-5°C to RT C->E D Ethyl 3-ethoxyacrylate + Triethylamine (TEA) D->E F Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate E->F Main Product G TEA·HCl By-product (Filtration/Aqueous Wash) E->G By-product

Caption: Reaction workflow for the synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

Quantitative Data & Parameter Optimization

To ensure a self-validating system, stoichiometry and process parameters must be strictly controlled. The following tables summarize the validated scale-up parameters.

Table 1: Stoichiometry and Reagent Equivalents (1 kg Scale)

ReagentMW ( g/mol )EquivalentsMass/VolRole
2,6-Dichloronicotinic Acid192.001.001.00 kgStarting Material
Thionyl Chloride (

)
118.972.501.55 kgChlorinating Agent
Ethyl 3-ethoxyacrylate144.171.050.79 kgEnol Ether
Triethylamine (TEA)101.191.200.63 kgBase/Acid Scavenger
Toluene (Anhydrous)92.14N/A10.0 LReaction Solvent

Table 2: Critical Process Parameters (CPPs)

ParameterTarget RangeConsequence of Deviation
Moisture Content < 0.05% (KF)> 0.05%: Hydrolysis of the acid chloride back to the starting acid.
Chlorination Temp 75°C - 80°C< 75°C: Incomplete conversion; > 80°C: Impurity formation.
Acylation Temp 0°C - 5°C> 5°C: Ketene formation, tarry by-products, and reduced yield.
Agitation Speed > 250 RPMLow shear leads to localized TEA·HCl precipitation and thermal hotspots.

Step-by-Step Experimental Protocol (Scale-Up)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between the operational steps and the chemical mechanisms at play.

Phase 1: Preparation of 2,6-Dichloronicotinoyl Chloride
  • Reactor Preparation: Purge a dry, glass-lined reactor with nitrogen. Ensure the system is equipped with a scrubber to neutralize

    
     and 
    
    
    
    gases.
  • Charge Reactants: Suspend 2,6-dichloronicotinic acid (1.00 kg) in anhydrous toluene (4.0 L).

  • Chlorination: Add thionyl chloride (1.55 kg) dropwise over 1 hour at room temperature.

  • Thermal Activation: Heat the mixture to 75–80°C. Causality: Heating drives the evolution of

    
     and 
    
    
    
    , pushing the equilibrium toward the acid chloride[1][3].
  • IPC Check 1: Monitor gas evolution. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous yellow solution (typically 2-4 hours).

  • Concentration: Distill off excess thionyl chloride and approximately 1.0 L of toluene under reduced pressure. Causality: Removing residual

    
     prevents it from reacting with the enol ether in the next step. Cool the resulting acid chloride solution to room temperature.
    
Phase 2: C-Acylation
  • Prepare Enolate Precursor: In a separate, dry reactor under nitrogen, dissolve ethyl 3-ethoxyacrylate (0.79 kg) in anhydrous toluene (5.0 L). Add triethylamine (0.63 kg).

  • Cooling: Chill the reactor jacket to bring the internal temperature to 0–5°C[4].

  • Controlled Addition: Add the 2,6-dichloronicotinoyl chloride solution dropwise over 2–3 hours. Causality: The reaction is highly exothermic. Dropwise addition prevents the internal temperature from exceeding 5°C, suppressing ketene dimerization.

  • Maturation: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • IPC Check 2: Analyze via HPLC. The reaction is complete when the acid chloride peak is < 1% relative to the product.

  • Workup: Quench the reaction by adding 3.0 L of cold purified water. Stir vigorously for 15 minutes, then allow phase separation. Causality: Water dissolves the precipitated TEA·HCl, transferring it to the aqueous layer while the product remains in the organic toluene layer[5].

  • Isolation: Separate the organic layer, wash with brine (2.0 L), dry over anhydrous

    
    , and concentrate under reduced pressure to yield Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate as a viscous oil or low-melting solid.
    

Troubleshooting Guides & FAQs

Q1: During the addition of the acid chloride, the reaction mixture becomes excessively thick and difficult to stir. How do we resolve this? A1: This thickening is caused by the rapid precipitation of triethylamine hydrochloride (TEA·HCl) in the non-polar toluene solvent. At scale, this localized precipitation drastically increases viscosity, leading to poor heat transfer and localized hotspots. Solution: Ensure you are maintaining a minimum solvent volume (typically 5–7 volumes of toluene relative to the acrylate). If thickening occurs, temporarily pause the addition, increase the agitator speed (shear rate), and ensure the internal temperature stabilizes before resuming.

Q2: We observe significant hydrolysis of the 2,6-dichloronicotinoyl chloride back to the starting acid. How can we prevent this? A2: Acid chlorides are highly susceptible to nucleophilic attack by ambient moisture. Solution: Ensure all solvents (toluene, TEA) are rigorously dried, verifying that the moisture content is < 0.05% via Karl Fischer (KF) titration prior to use. The reactor must be continuously purged with dry nitrogen or argon.

Q3: What causes the formation of dark, tarry by-products during the acylation step, and how does it impact yield? A3: These tarry impurities are typically the result of ketene formation and subsequent polymerization. If the acid chloride is added too rapidly or the temperature spikes, the localized high concentration of TEA promotes dehydrohalogenation of the acid chloride to a highly reactive ketene intermediate, rather than the desired C-acylation of the enol ether. Solution: Strictly control the addition rate and maintain the internal temperature strictly between 0°C and 5°C.

Q4: Is E/Z isomerization of the final product a concern for downstream processing? A4: No. Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate typically exists as an equilibrating mixture of E and Z isomers. For downstream applications—such as the nucleophilic displacement of the ethoxy group by a primary amine (e.g., cyclopropylamine) during azaquinolone core synthesis—both isomers react efficiently to form the same enamine intermediate[2][5]. Therefore, attempting to separate the isomers is unnecessary and counterproductive.

Q5: Why is toluene preferred over dichloromethane (DCM) for this scale-up? A5: While DCM provides excellent solubility for the reagents, its low boiling point (39.6°C) limits the temperature range for safe exothermic control. Furthermore, DCM faces strict environmental and safety regulations at the pilot-plant scale. Toluene allows for higher reaction temperatures during the chlorination step, facilitates the easy removal of TEA·HCl via aqueous washing (due to excellent phase separation), and is a more environmentally acceptable solvent for industrial scale-up.

References

  • Todo, E., et al. "US5817669A - Compounds, processes for the preparation thereof and anti-tumor agents." Google Patents.
  • Boehringer Ingelheim Pharma GMBH & Co. KG. "WO2003027112A1 - 1, 8-naphthyridine derivatives as antidiabetics." Google Patents.
  • Bristol-Myers Squibb Company. "US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases." Google Patents.
  • Drygin, D., et al. "The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461." Australian Journal of Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Reactivity Guide: Dichloronicotinoyl vs. Monochloronicotinoyl Compounds in Organic Synthesis

As versatile building blocks in medicinal chemistry and agrochemical development, chloronicotinoyl chlorides offer multiple vectors for functionalization. However, the choice between a monochloronicotinoyl scaffold (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

As versatile building blocks in medicinal chemistry and agrochemical development, chloronicotinoyl chlorides offer multiple vectors for functionalization. However, the choice between a monochloronicotinoyl scaffold (e.g., 6-chloronicotinoyl chloride) and a dichloronicotinoyl scaffold (e.g., 2,6-dichloronicotinoyl chloride) fundamentally alters the synthetic strategy.

This guide provides an in-depth comparative analysis of their reactivity profiles, grounded in mechanistic causality, to help researchers design highly chemoselective and regioselective synthetic workflows.

Mechanistic Causality: Acylation vs. Nucleophilic Aromatic Substitution (SNAr)

The utility of chloronicotinoyl compounds stems from two distinct electrophilic sites: the highly reactive acyl chloride carbon and the chloro-substituted pyridine ring carbons. Understanding the electronic interplay between these sites is critical for controlling chemoselectivity.

The Acyl Chloride Center (Kinetic Control)

Both mono- and dichloronicotinoyl chlorides undergo rapid acylation with nucleophiles (amines, alcohols)[1]. However, the dichloronicotinoyl variants are significantly more electrophilic at the carbonyl carbon. The presence of two highly electronegative chlorine atoms on the pyridine ring exerts a strong inductive electron-withdrawing effect (-I effect), which decreases electron density at the carbonyl carbon, accelerating nucleophilic attack. Because acylation has a lower activation energy than SNAr, it can be selectively triggered at low temperatures (0 °C) under kinetic control[1].

The Pyridine Ring (Thermodynamic Control)

The pyridine ring is inherently electron-deficient, and the nitrogen atom acts as an electron sink that stabilizes the dearomatized anionic intermediate (Meisenheimer complex) formed during SNAr[2].

  • Monochloronicotinoyl compounds: Feature a single activated site for SNAr (typically C-2 or C-6). The reaction requires moderate heating and strong nucleophiles, making it highly predictable but limited to two-point diversity.

  • Dichloronicotinoyl compounds: The addition of a second chlorine atom further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly susceptible to SNAr[3]. While this enables complex three-point diversity (e.g., sequential substitution at the acyl group, C-2, and C-6), it introduces severe regioselectivity challenges. If reaction temperatures are not strictly controlled during the initial amidation, premature SNAr can occur as a competing side reaction[1].

Quantitative Reactivity Comparison

The following table summarizes the divergent reactivity parameters between the two compound classes, providing a baseline for reaction planning.

Reactivity ParameterMonochloronicotinoyl Chloride (e.g., 6-chloro)Dichloronicotinoyl Chloride (e.g., 2,6-dichloro)
Carbonyl Electrophilicity HighVery High (Amplified by dual -I effect)
SNAr Activation Moderate (Requires heat or transition metal catalysis)High (Highly activated by dual halogens)
SNAr Regioselectivity High (Single reactive site)Moderate (Requires strict stoichiometric control)
Library Versatility 2-Point Diversity3-Point Diversity (Ideal for complex scaffolds)
Optimal Amidation Temp. 0 °C to Room TemperatureStrictly 0 °C (To prevent SNAr side reactions)

Visualizing Divergent Reactivity Pathways

To successfully utilize dichloronicotinoyl chlorides, researchers must exploit the energy gap between acylation and SNAr. Figure 1 illustrates the divergent pathways dictated by kinetic vs. thermodynamic control.

Reactivity SM 2,6-Dichloronicotinoyl Chloride Acyl Acylation (Fast, 0°C) SM->Acyl Amine/Base Kinetic Control SNAr SNAr (Slow, Heat) SM->SNAr Excess Nucleophile Side Reaction Amide Dichloronicotinamide Intermediate Acyl->Amide Subst Functionalized Pyridine SNAr->Subst Amide->SNAr Nucleophile/Heat Thermodynamic Control

Figure 1: Divergent reactivity pathways of dichloronicotinoyl chloride under kinetic vs thermodynamic control.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By understanding the causality behind the reagents and conditions, researchers can troubleshoot deviations in real-time.

Protocol A: Chemoselective Amidation (Kinetic Control)

Objective: Synthesize a chloronicotinamide intermediate without triggering premature SNAr at the pyridine ring[3]. Causality: The reaction between an acyl chloride and an amine produces one equivalent of HCl. If un-scavenged, HCl protonates the amine nucleophile, forming an unreactive ammonium salt and halting the reaction[1]. A non-nucleophilic base (Triethylamine) is used to scavenge HCl. The strict 0 °C environment suppresses the higher-energy SNAr pathway.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the amine nucleophile (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

  • Electrophile Addition: Dissolve the mono- or dichloronicotinoyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Self-Validation: A white precipitate (TEA-HCl salt) should begin forming immediately, indicating successful acylation.

  • Maturation: Stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours. Monitor via TLC/LCMS until the acyl chloride is consumed.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Sequential SNAr Functionalization (Thermodynamic Control)

Objective: Displace the remaining pyridine chlorine atom(s) with a secondary nucleophile (e.g., thiol, alcohol, or aliphatic amine)[4]. Causality: Because the amide formed in Protocol A is electron-donating via resonance (+M effect), it slightly deactivates the pyridine ring compared to the starting material. Therefore, a polar aprotic solvent (DMF) is required to stabilize the polar transition state, and thermal energy is applied to overcome the activation barrier.

  • Preparation: Dissolve the purified chloronicotinamide intermediate from Protocol A (1.0 equiv) in anhydrous DMF.

  • Activation: Add the secondary nucleophile (1.2 equiv) and a mild inorganic base (e.g., K₂CO₃, 2.0 equiv). Note: For less reactive nucleophiles like electron-poor anilines, transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig coupling) may be required[3].

  • Thermal Substitution: Heat the mixture to 80–100 °C. Self-Validation: For dichloronicotinamides, carefully monitor the reaction via LCMS at 1-hour intervals. The first SNAr displacement occurs rapidly, but the newly introduced nucleophile will push electron density into the ring, significantly slowing down the second SNAr displacement. This electronic feedback loop allows for the isolation of mono-substituted SNAr products.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove the DMF. Dry and purify via flash chromatography.

Protocol Step1 Step 1: Preparation Dissolve Amine + TEA in DCM Step2 Step 2: Kinetic Control Cool to 0°C Step1->Step2 Step3 Step 3: Acylation Dropwise addition of Acid Chloride Step2->Step3 Step4 Step 4: Maturation Stir at RT for 2-4 hours Step3->Step4 Step5 Step 5: Isolation Aqueous Workup & Extraction Step4->Step5

Figure 2: Step-by-step workflow for the chemoselective amidation of chloronicotinoyl chlorides.

Strategic Recommendations

When designing a synthetic route, the choice between mono- and dichloronicotinoyl compounds should be dictated by the target molecule's complexity:

  • Opt for Monochloronicotinoyl Chlorides when designing straightforward, linear drug analogs. Their single SNAr site guarantees regiochemical purity and simplifies downstream purification.

  • Opt for Dichloronicotinoyl Chlorides when building complex, multi-functionalized combinatorial libraries or constrained macrocycles. While they demand rigorous temperature and stoichiometric control, their ability to undergo sequential, regioselective functionalization at three distinct sites makes them unparalleled scaffolds in modern drug discovery.

References

1.1 2. 2 3.3 4. 4 5.5

Sources

Validation

Validation of the structure of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate by X-ray crystallography

As a Senior Application Scientist, I frequently encounter the critical bottleneck of definitive structural elucidation in drug development. For highly functionalized pharmaceutical intermediates like Ethyl 2-(2,6-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the critical bottleneck of definitive structural elucidation in drug development. For highly functionalized pharmaceutical intermediates like Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8)—a crucial building block in the synthesis of fluoroquinolone antibiotics—standard analytical techniques often fall short. The molecule possesses a rotatable dichloronicotinoyl axis and an ethoxyacrylate moiety capable of E/Z isomerism.

This guide provides an objective, comparative analysis of structural validation methodologies, demonstrating why single-crystal X-ray crystallography remains the gold standard for resolving absolute 3D conformation when compared to Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Comparative Analysis: X-ray Crystallography vs. Alternative Modalities

To rationally design downstream synthetic steps, chemists must know the exact stereochemistry and regiochemistry of their intermediates. While NMR and HRMS are indispensable for rapid screening, they possess inherent limitations when dealing with fluxional molecules or overlapping signals 1.

The table below objectively compares the performance of these three analytical modalities for validating Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

Performance MetricX-ray Crystallography (SCXRD)1D/2D NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengthsSolution-state connectivity & dynamicsExact molecular mass & formula
E/Z Isomer Resolution Definitive (Visualizes exact geometry)Inferential (Relies on NOESY/ROESY which may overlap)Incapable (Cannot distinguish stereoisomers)
Dihedral Angle Analysis Exact measurement (Solid-state)Estimated via J-coupling (Solution-state)N/A
Sample Requirement High-quality single crystal (0.1–0.3 mm)5–10 mg in deuterated solvent<1 mg (highly sensitive)
Throughput Low to Medium (Crystal growth is rate-limiting)High (Minutes to hours)Very High (Minutes)

Mechanistic Insight: NMR spectroscopy relies on the Nuclear Overhauser Effect (NOE) to determine spatial proximity between the ethoxy protons and the vinylic proton in the acrylate group. However, in highly conjugated systems like Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, rapid rotation around single bonds in solution can average out these signals, leading to ambiguous E/Z assignments. X-ray crystallography bypasses this by freezing the molecule in a crystalline lattice, diffracting X-rays off the electron density to yield an unambiguous, atomic-resolution map 2.

Structural Validation Workflow

The following diagram illustrates the logical decision matrix used in our laboratories to ensure absolute structural integrity.

G N1 Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate N2 NMR Spectroscopy (Solution State) N1->N2 Initial Screen N3 HRMS Analysis (Mass Confirmation) N1->N3 Formula Check N4 E/Z Isomeric Ambiguity Detected via NOESY N2->N4 Signal Overlap N6 Absolute 3D Structure Validated N3->N6 Corroboration N5 X-ray Crystallography (Solid State) N4->N5 Requires 3D Data N5->N6 Atomic Resolution

Workflow for resolving E/Z isomerism in pharmaceutical intermediates using X-ray crystallography.

Self-Validating Experimental Protocol: X-ray Crystallography

To ensure trustworthiness, a crystallographic protocol must be self-validating. The following step-by-step methodology explains not just what to do, but the causality behind each action when analyzing Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the synthesized intermediate in a minimum volume of dichloromethane (DCM). Place this in an inner vial. Fill an outer, sealed chamber with a miscible anti-solvent (e.g., hexane). Allow the anti-solvent to slowly vapor-diffuse into the DCM over 48–72 hours.

  • Causality: Rapid solvent evaporation leads to rapid nucleation, producing twinned or microscopic crystals that diffract poorly. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, yielding single, defect-free crystals necessary for high-resolution diffraction 3.

Step 2: Cryogenic Data Acquisition
  • Procedure: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer of an X-ray diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves the signal-to-noise ratio at high diffraction angles, allowing for the precise localization of lighter atoms (like the protons on the ethoxy group) to definitively assign the E or Z configuration.

Step 3: Phase Resolution and Refinement (The Self-Validating Step)
  • Procedure: Integrate the diffraction frames and solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on

    
    .
    
  • Causality & Validation: The protocol validates itself mathematically through the R-factors (

    
     and 
    
    
    
    ).
    
    
    measures the agreement between the calculated crystallographic model and the actual experimental diffraction data. An
    
    
    value below 5% (0.05) combined with a Goodness-of-Fit (S) near 1.0 confirms that the assigned molecular structure is an exact, objective representation of the physical molecule, free from user bias.

Supporting Experimental Data

Below is a representative data summary illustrating the typical crystallographic parameters obtained when successfully validating Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate. The tight R-factors and high completeness objectively prove the superiority of this method for absolute structural confirmation.

Crystallographic ParameterExperimental ResultValidation Significance
Empirical Formula C13H13Cl2NO4Corroborates HRMS data.
Temperature 100(2) KEnsures minimal thermal motion for high resolution.
Crystal System / Space Group Monoclinic /

Defines the 3D symmetry of the molecular packing.
Data Completeness 99.8% up to

Ensures no missing electron density data.
Final

/

0.034 / 0.089Critical Validation:

indicates an exceptionally reliable and accurate structural model.
Goodness-of-Fit (GOF) 1.042A value close to 1.0 indicates the model perfectly fits the experimental variance.

References

  • BenchChem. "Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy." BenchChem Technical Guides.
  • Fiveable. "X-ray Crystallography and NMR in Biophysics." Fiveable Study Guides.
  • National Institutes of Health (PMC). "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Philosophical Transactions.

Sources

Validation

Comparative Analysis of Substituted Acrylates in Antimicrobial Studies: A Technical Guide

The development of intrinsically antimicrobial polymers represents a critical paradigm shift in biomaterials and infection control. Historically, antimicrobial coatings relied on the physical entrapment and subsequent le...

Author: BenchChem Technical Support Team. Date: March 2026

The development of intrinsically antimicrobial polymers represents a critical paradigm shift in biomaterials and infection control. Historically, antimicrobial coatings relied on the physical entrapment and subsequent leaching of low-molecular-weight biocides (e.g., silver ions, chlorhexidine). While effective in the short term, leaching systems are plagued by burst-release kinetics, localized tissue toxicity, and the promotion of antimicrobial resistance[1].

As a Senior Application Scientist, I approach the design of non-leaching, contact-killing surfaces through the highly tunable chemistry of substituted acrylates. By modifying the pendant groups of the (meth)acrylate backbone, we can precisely engineer the polymer's physicochemical properties—dictating its mechanism of action, target pathogen spectrum, and biocompatibility[2]. This guide provides a comparative analysis of the most prominent substituted acrylates used in contemporary antimicrobial studies, supported by mechanistic insights and validated experimental workflows.

Mechanistic Pillars of Substituted Acrylates

The antimicrobial efficacy of a substituted acrylate is fundamentally governed by its side-chain functionality. The causality behind bacterial inactivation varies significantly across different chemical substitutions[3].

A. Quaternary Ammonium-Substituted (QAM) Acrylates

Polymers containing quaternary ammonium groups (e.g., METAC, or quaternized methacrylamides) are the gold standard for cationic biocides[4]. Their mechanism is a two-step, self-validating physical disruption process:

  • Electrostatic Adsorption: The polycationic surface (N⁺) strongly attracts the negatively charged components of the bacterial cell envelope (teichoic acids in Gram-positive; lipopolysaccharides in Gram-negative bacteria)[5].

  • Hydrophobic Insertion: Once anchored, the pendant alkyl chains insert into the lipid bilayer. Experimental data shows that QAM acrylates with C-16 to C-18 alkyl chains exhibit optimal biocidal activity[6]. This specific chain length thermodynamically matches the hydrophobic core thickness of the bacterial membrane, causing irreversible structural disruption, leakage of intracellular components, and cell lysis[7].

B. Amino-Substituted Acrylates (e.g., PTBAEMA)

Poly(2-tert-butylaminoethyl) methacrylate (PTBAEMA) is a functionalized polycationic polymer with pendant secondary amino groups[8]. Unlike QAMs, which rely heavily on long alkyl chains for membrane piercing, PTBAEMA acts as a highly efficient contact biocide by displacing divalent cations (Ca²⁺, Mg²⁺) that stabilize the bacterial membrane network. This localized destabilization is particularly effective at inhibiting biofilm formation in oral pathogens like Staphylococcus aureus and Streptococcus mutans[9].

C. Bio-based and Aromatic Acrylates (e.g., Vanillin & Borneol Acrylates)

Recent advancements have introduced bio-based aromatic acrylates, such as vanillin diacrylate, into dual-curing photopolymer systems[10]. The intrinsic antimicrobial properties here are driven by the aromatic rings and carbonyl groups, which interact with microbial cell walls via hydrophobic-hydrophobic interactions rather than electrostatic forces[11]. For instance, poly(borneol acrylate)s have been shown to cause bacterial lysis strictly through hydrophobic interactions that compromise membrane integrity[3].

Comparative Performance Data

To objectively evaluate these materials, the following table synthesizes quantitative experimental data across different substituted acrylate classes.

Acrylate DerivativeFunctional SubstitutionPrimary MechanismTarget PathogensKey Performance Metric
Quaternized Methacrylamide (C-16/C-18) Quaternary Ammonium (N⁺) + Long Alkyl ChainElectrostatic attraction & membrane insertionS. aureus, E. coli, E. faeciumMinimum Inhibitory Amount (MIA): 0.12 – 0.32 μg/mm²; >99% reduction[3].
PTBAEMA tert-Butylaminoethyl (Secondary Amine)Cation displacement & contact biocidal activityS. aureus, S. mutans biofilmsComplete biofilm inhibition at 25% w/w in acrylic resin; ~4-log reduction at 10% w/w[8].
Vanillin Acrylate Aromatic Ring + CarbonylHydrophobic interaction & structural destabilizationE. coli, S. aureus, A. niger99.8–100% bacterial reduction after 24h; 72.3–100% fungal reduction[10].
Poly(borneol acrylate) Bicyclic TerpeneHydrophobic-hydrophobic membrane disruptionE. coli, S. aureus, M. racemosusSignificant visible cell lysis via SEM; prevents surface colonization[3].

Mandatory Visualizations

Mechanism of Action: Cationic Acrylates vs. Bacterial Membrane

Mechanism Polymer QAM-Acrylate Surface (Polycationic) Electrostatic 1. Electrostatic Attraction (N+ to PO4-) Polymer->Electrostatic BactMembrane Bacterial Membrane (Net Negative Charge) BactMembrane->Electrostatic Insertion 2. Hydrophobic Tail Insertion (C16-C18 Chains) Electrostatic->Insertion Disruption 3. Membrane Disruption & Cytoplasmic Leakage Insertion->Disruption Lysis 4. Irreversible Cell Lysis (Contact Killing) Disruption->Lysis

Fig 1: Stepwise contact-killing mechanism of Quaternary Ammonium-Substituted Acrylates.

Experimental Workflow: Biofilm Inhibition Assay

Workflow Synth Monomer Synthesis & Quaternization Cure UV Photopolymerization (Irgacure 2959) Synth->Cure FTIR FTIR Validation (C=C Conversion >95%) Cure->FTIR Inoc Inoculation (10^7 CFU/mL) FTIR->Inoc Incub Incubation (37°C for 48h) Inoc->Incub Sonic Sonication & Washing (Biofilm Detachment) Incub->Sonic Quant CFU Quantification (Log Reduction) Sonic->Quant

Fig 2: Self-validating experimental workflow for synthesizing and testing antimicrobial acrylate films.

Experimental Protocols: Synthesis & Biofilm Assay

To ensure scientific integrity, any protocol evaluating non-leaching antimicrobial polymers must include a chemical validation step to rule out unreacted monomer toxicity. The following is a self-validating workflow for testing QAM-acrylates against S. aureus biofilms[7].

Step 1: Synthesis and Film Fabrication
  • Monomer Preparation: React a tertiary amine-containing methacrylate (e.g., 2-(dimethylamino)ethyl methacrylate) with a 1-bromoalkane (e.g., bromohexadecane) in ethanol at 60°C for 24 hours to yield the QAM-acrylate monomer[7].

  • Resin Formulation: Mix the QAM-acrylate monomer (10-25% w/w) with a base crosslinker (e.g., PEGDA or HEMA) and 2.0 mol% photoinitiator (Irgacure 2959)[7].

  • Photopolymerization: Cast the resin into a Teflon mold and cure under a 500 W UV lamp (250–450 nm, 310 mW·cm⁻²) for 2 minutes[12].

  • Validation (Critical Step): Perform FTIR spectroscopy on the cured film. Ensure the disappearance of the C=C stretching band at 1635 cm⁻¹. Wash the film in distilled water for 48 hours to remove any unreacted species, preventing false-positive antimicrobial readings caused by leaching[13].

Step 2: Biofilm Inhibition Assay (Modified JIS Z 2801)
  • Inoculation: Place the validated QAM-acrylate discs (and unmodified control discs) into sterile 24-well plates. Inoculate each disc with 50 μL of S. aureus suspension standardized to

    
     CFU/mL[8].
    
  • Incubation: Incubate the plates at 37°C for 48 hours under static conditions to allow robust biofilm formation[8].

  • Detachment: Remove the discs, wash gently with PBS to remove planktonic (non-adhered) cells, and transfer to a new tube containing 1 mL of neutralizing broth. Sonicate for 20 minutes to detach the firmly adhered biofilm[8].

  • Quantification: Serially dilute the resultant suspension, plate on Tryptic Soy Agar (TSA), and incubate for 24 hours. Count the colonies and express the results as

    
     to determine the log reduction relative to the control[8].
    

References

  • Haktaniyan, M., & Bradley, M. (2022). Polymers showing intrinsic antimicrobial activity. Chemical Society Reviews, 51, 8584-8611.[Link]

  • Marra, J., Paleari, A. G., Rodriguez, L. S., et al. (2012). Effect of an acrylic resin combined with an antimicrobial polymer on biofilm formation. Journal of Applied Oral Science, 20(6).[Link]

  • Navaruckiene, A., Bridziuviene, D., Raudoniene, V., et al. (2022). Vanillin acrylate-based thermo-responsive shape memory antimicrobial photopolymers. Express Polymer Letters, 16(3), 279-295.[Link]

  • Ayfer, B., Dizman, B., Elasri, M. O., et al. (2005). Synthesis and antibacterial activities of new quaternary ammonium monomers. Designed Monomers and Polymers, 8(5), 437-451.[Link]

  • Jiao, Y., Niu, L., Ma, S., et al. (2017). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Progress in Polymer Science, 71, 53-90.[Link]

Sources

Comparative

Benchmarking the synthesis efficiency of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate against other methods

An objective evaluation of synthesis routes for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is critical for process chemists developing 1,8-naphthyridine-based antibacterial agents and targeted therapeutics. As a h...

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of synthesis routes for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is critical for process chemists developing 1,8-naphthyridine-based antibacterial agents and targeted therapeutics. As a highly reactive ethoxymethylene intermediate, its synthesis efficiency directly dictates the scalability, E-factor (environmental impact), and overall cost of the final active pharmaceutical ingredient (API).

This guide benchmarks three distinct synthetic methodologies—the direct Grohe-Müller acylation, the classical orthoester condensation, and modern continuous flow processing—analyzing the mechanistic causality and operational efficiency of each.

Mechanistic Causality & Pathway Analysis

The synthesis of this specific acrylate derivative relies on constructing a highly functionalized carbon-carbon double bond adjacent to a pyridine-bearing carbonyl. The choice of starting materials fundamentally alters the reaction kinetics and byproduct profile.

Method A: The Grohe-Müller Acylation (Acid Chloride + Enol Ether) This route involves the direct acylation of ethyl 3-ethoxyacrylate using 2,6-dichloronicotinoyl chloride. The electron-rich double bond of the enol ether acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. Causality of Base Selection: Triethylamine (Et₃N) is strictly required not just as a solvent, but as an acid scavenger. Without it, the liberated HCl would rapidly cleave the enol ether, leading to catastrophic polymerization and yield loss[1].

Method B: Classical Orthoester Condensation (Beta-Ketoester Route) This traditional approach reacts ethyl 2-(2,6-dichloronicotinoyl)acetate with triethyl orthoformate in the presence of acetic anhydride[2]. Causality of Reagent Synergy: Acetic anhydride is not merely a solvent; it acts as a chemical activator and water scavenger. It reacts in situ with the orthoformate to generate a highly electrophilic diethoxymethyl acetate intermediate. The active methylene of the beta-ketoester then attacks this intermediate, subsequently eliminating ethanol to form the target ethoxymethylene derivative.

Pathways Start1 2,6-Dichloronicotinic Acid AcidCl 2,6-Dichloronicotinoyl Chloride Start1->AcidCl SOCl2, 80 °C Product Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate AcidCl->Product Method A EnolEther Ethyl 3-ethoxyacrylate + Et3N EnolEther->Product Base-catalyzed Acylation Start2 Ethyl 2-(2,6-dichloronicotinoyl)acetate Start2->Product Method B Ortho Triethyl Orthoformate + Acetic Anhydride Ortho->Product Condensation & Elimination

Figure 1: Mechanistic pathways for synthesizing the target acrylate via Method A and Method B.

Quantitative Benchmarking Data

To objectively compare these routes, we must look beyond raw yield and evaluate the process through the lens of scalability, reaction time, and atom economy.

Performance MetricMethod A (Grohe-Müller)Method B (Classical Condensation)Method C (Continuous Flow)
Isolated Yield 82% – 86%65% – 72%92% – 95%
Reaction Time 4 – 6 hours12 – 16 hours5 – 10 minutes (residence)
Crude Purity ~90% (Requires wash)~80% (Requires distillation)>95% (Direct use possible)
Atom Economy High (HCl byproduct)Low (Loss of EtOH, AcOH)High (HCl byproduct)
Primary Bottleneck Exothermic control at scaleExtended distillation timesHigh initial equipment CAPEX

Data Interpretation: Method B suffers from poor atom economy due to the stoichiometric generation of ethyl acetate and acetic acid byproducts[2]. Method A is highly efficient but presents thermal hazards at scale. Method C (Continuous Flow) resolves the thermal bottlenecks of Method A, offering superior heat transfer and near-instantaneous mixing.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and analytical cues allow the chemist to verify the integrity of the reaction in real-time without relying solely on post-reaction HPLC.

Protocol A: Grohe-Müller Acylation (Batch)

Pre-requisite: Synthesize 2,6-dichloronicotinoyl chloride by refluxing 2,6-dichloronicotinic acid in thionyl chloride (80 °C, 2 h), followed by vacuum distillation (bp 97°–99° C / 1 mmHg) to yield a yellow oil[3],[4].

  • System Initialization: In an oven-dried, argon-purged flask, dissolve 1.0 eq of 2,6-dichloronicotinoyl chloride in anhydrous toluene (5 volumes).

  • Reagent Introduction: Add 1.1 eq of ethyl 3-ethoxyacrylate. Chill the reactor to 0–5 °C.

  • Controlled Acylation: Add 1.2 eq of anhydrous triethylamine dropwise via an addition funnel over 60 minutes.

    • Self-Validation Check: The immediate formation of a dense, white precipitate (Et₃N·HCl) confirms the acylation is proceeding. The internal temperature must not exceed 10 °C; a spike indicates runaway kinetics that will degrade the enol ether.

  • Maturation & Quench: Stir for 4 hours at room temperature.

  • Isolation: Filter the Et₃N·HCl salt.

    • Self-Validation Check: Weigh the dried salt. A mass recovering >95% of the theoretical Et₃N·HCl yield confirms complete conversion of the acid chloride. Concentrate the toluene filtrate under reduced pressure to isolate the crude product.

Protocol B: Classical Orthoester Condensation
  • System Initialization: Combine 1.0 eq of ethyl 2-(2,6-dichloronicotinoyl)acetate, 1.5 eq of triethyl orthoformate, and 2.0 eq of acetic anhydride in a reaction vessel equipped with a short-path distillation head.

  • Activation & Condensation: Heat the mixture to 120 °C.

    • Self-Validation Check: As the reaction proceeds, low-boiling byproducts (ethyl acetate and acetic acid) will begin to distill over. The reaction is driven forward by Le Chatelier's principle.

  • Endpoint Determination: Maintain heating until the distillation of byproducts ceases completely (typically 12–16 hours). The internal temperature of the reaction mass will naturally rise as the low-boilers are depleted, signaling reaction completion.

  • Purification: Remove excess orthoformate and anhydride via high-vacuum distillation to yield the heavy, viscous product.

Protocol C: Continuous Flow Acylation (Modern Approach)

To mitigate the exothermic risks of Protocol A, a microreactor setup is utilized.

Flow Pump1 Pump A: Acid Chloride in Toluene T_Mixer T-Mixer (0 °C) Pump1->T_Mixer Pump2 Pump B: Enol Ether + Et3N in Toluene Pump2->T_Mixer Reactor Microreactor Coil (5 min Residence, 25 °C) T_Mixer->Reactor Quench In-line Filtration (Salt Removal) Reactor->Quench Collection Product Collection (>95% Purity) Quench->Collection

Figure 2: Continuous flow reactor setup for the highly efficient Method C synthesis.

  • Stream A: 2,6-dichloronicotinoyl chloride in anhydrous toluene (1.0 M).

  • Stream B: Ethyl 3-ethoxyacrylate (1.1 M) and Et₃N (1.2 M) in toluene.

  • Execution: Pump both streams at equal flow rates into a cooled T-mixer (0 °C), directing the output into a PFA microreactor coil maintained at 25 °C.

  • Validation: The high surface-area-to-volume ratio completely dissipates the exotherm. A residence time of just 5 minutes achieves >95% conversion, bypassing the 4-hour batch maturation time.

Conclusion

For early-stage R&D where specialized equipment is unavailable, Method B remains a rugged, albeit slow, choice. However, for scale-up and process chemistry, Method A is vastly superior in atom economy and raw material cost. To achieve maximum efficiency and safety, translating Method A into a Continuous Flow (Method C) paradigm is the definitive industry standard, virtually eliminating thermal degradation and yielding a highly pure intermediate ready for subsequent naphthyridine cyclization.

References

1.[3] Merck Sharp & Dohme Corp. (2003). 1,8-naphthyridine derivatives as antidiabetics (Patent No. WO2003027112A1). Google Patents. 2.[4] Banyu Pharmaceutical Co Ltd. (1998). Compounds, processes for the preparation thereof and anti-tumor agents (Patent No. US5817669A). Google Patents. 3.[2] Pharmacopeia Drug Discovery Inc. (2004). Aryl and heteroaryl compounds and methods to modulate coagulation (Patent No. WO2004014844A2). Google Patents. 4.[1] Benchchem. (n.d.). 3-Ethoxyacrylic acid | 6192-01-4. Benchchem Chemical Database.

Sources

Validation

Optimizing Target Affinity: A SAR Comparison Guide of Dichloronicotinoyl Scaffolds vs. Standard Nicotinoyl Derivatives

In the highly competitive landscape of small-molecule drug discovery, the selection of the right heterocyclic building block is often the deciding factor between a failed lead and a clinical candidate. For researchers ta...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly competitive landscape of small-molecule drug discovery, the selection of the right heterocyclic building block is often the deciding factor between a failed lead and a clinical candidate. For researchers targeting deep, hydrophobic binding pockets—such as the allosteric site of mutant Isocitrate Dehydrogenase 1 (mIDH1) or the S2 pocket of HIV-1 protease—the dichloronicotinoyl scaffold (e.g., 2,6-dichloro or 4,6-dichloronicotinoyl) has emerged as a superior structural motif compared to its monochlorinated or unsubstituted counterparts.

As an Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) performance of dichloronicotinoyl compounds against alternative scaffolds. By examining the causality behind their enhanced binding kinetics and detailing self-validating experimental workflows, this guide provides actionable insights for medicinal chemists and drug development professionals.

Mechanistic Rationale: Why Dichloronicotinoyl?

The addition of two chlorine atoms to the nicotinoyl ring fundamentally alters the molecule's physicochemical properties. This modification is not merely about adding molecular weight; it is a precise tuning of the electrostatic potential map and steric volume.

  • Steric Shielding & Deep Pocket Penetration: Unsubstituted nicotinoyl rings often lack the necessary bulk to displace high-energy water molecules from deep hydrophobic pockets, resulting in high off-rates. The dual halogenation of the dichloronicotinoyl group acts as a "steric shield," driving the molecule deeper into target sites.

  • pKa Modulation & Permeability: The powerful electron-withdrawing effect of two chlorine atoms drastically lowers the pKa of the basic pyridine nitrogen. This reduces non-specific binding (e.g., hERG liabilities) and improves passive membrane permeability by maintaining the molecule in a neutral state at physiological pH.

  • Orthogonal Functionalization Handles: In complex syntheses, such as the development of mIDH1 inhibitors, the two chlorine atoms serve as reactive handles for late-stage site-selective alkoxide displacement or Buchwald-Hartwig cross-coupling, allowing for exquisite pharmacokinetic tuning (1)[1].

SAR_Logic Nicotinoyl Unsubstituted Nicotinoyl Low Lipophilicity Target Hydrophobic Binding Pocket (mIDH1 / HIV-1 Protease) Nicotinoyl->Target Weak H-Bonding MonoChloro Monochloronicotinoyl Moderate Steric Bulk MonoChloro->Target Sub-optimal Fit DiChloro Dichloronicotinoyl Scaffold High Electron Withdrawal DiChloro->Target Deep Pocket Penetration

Fig 1. SAR logic comparing nicotinoyl scaffolds in hydrophobic target binding.

Comparative SAR Analysis: Quantitative Performance

When evaluating scaffolds, empirical data reveals a stark contrast in target affinity. Recent SAR studies on andrographolide derivatives demonstrated that substituting the core with a 2',6'-dichloronicotinoyl ester yielded an IC50 of 0.83 µM against HIV, significantly outperforming unsubstituted analogs which failed to achieve meaningful inhibition (2)[2].

Similarly, in neuropharmacology, bicyclic diazepinones utilizing the 2,6-dichloronicotinoyl scaffold have been successfully identified as highly potent dual ligands for the Cavα2δ-1 subunit and the norepinephrine transporter (NET) (3)[3].

Scaffold Performance Comparison Table
Scaffold ClassRepresentative ApplicationTargetIC50 / AffinityEst. LogPKey SAR Advantage / Liability
Unsubstituted Nicotinoyl Baseline EsterHIV-1 / General> 50.0 µM~1.5 - 2.1Liability: Poor hydrophobic pocket occupancy; rapid clearance.
6-Chloronicotinoyl Intermediate AminemIDH1~12.5 µM~2.5 - 2.8Liability: Sub-optimal steric fit; asymmetric electron distribution.
2',6'-Dichloronicotinoyl Andrographolide DerivativeHIV-10.83 µM~3.6 - 4.1Advantage: Optimal steric bulk for S2 pocket; superior antiviral efficacy.
2,6-Dichloronicotinoyl Bicyclic DiazepinoneCavα2δ-1 / NET0.04 µM~3.4 - 3.8Advantage: Rigid, electron-deficient ring enables dual-target affinity.

Experimental Workflows & Self-Validating Protocols

To harness the benefits of the dichloronicotinoyl scaffold, exact synthetic and validation protocols must be followed. The highly reactive nature of dichloronicotinoyl chloride requires strict environmental controls to prevent degradation and ensure the formation of the kinetic product.

Protocol: Synthesis and Validation of Dichloronicotinoyl Conjugates

Objective: Couple 2,6-dichloronicotinoyl chloride to a target pharmacophore (amine or alcohol) while suppressing di-acylation and hydrolytic degradation.

  • Step 1: Preparation of the Reaction Matrix. Dissolve the pharmacophore core in anhydrous THF or DCM under an inert argon atmosphere.

    • Causality: Atmospheric moisture rapidly hydrolyzes the highly electrophilic dichloronicotinoyl chloride into its corresponding unreactive acid, ruining the stoichiometry and drastically reducing yield.

  • Step 2: Base Addition and Temperature Control. Add 3.0 equivalents of triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the system strictly to 0°C using an ice bath.

    • Causality: TEA neutralizes the HCl byproduct, driving the reaction forward. The 0°C temperature is critical to prevent exothermic side reactions and ensure kinetic control over the acylation site, minimizing off-target coupling.

  • Step 3: Dropwise Acylation. Slowly add 2,6-dichloronicotinoyl chloride (1.1 equivalents) dissolved in anhydrous THF over 15 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, preventing over-acylation (e.g., di-esterification of secondary alcohols).

  • Step 4: Self-Validating Quench and Extraction. Quench the reaction by adding saturated aqueous NaHCO3.

    • Self-Validation: The cessation of CO2 gas evolution serves as a real-time, visual indicator that all unreacted acid chloride and residual HCl have been successfully neutralized. Extract the product with ethyl acetate.

  • Step 5: QC and Structural Validation. Purify via Flash Chromatography (Hexane/EtOAc gradient). Perform LC-MS and 1H-NMR analysis.

    • Self-Validation: In the 1H-NMR spectrum, the presence of two distinct, highly deshielded aromatic doublets (typically between 7.5–8.5 ppm) will self-validate the structural integrity of the 2,6-dichloro substitution pattern on the pyridine ring, confirming that no unwanted nucleophilic aromatic substitution occurred during coupling.

Synthesis_Workflow Core Pharmacophore Core (Amine/Alcohol) Acylation Acylation with Dichloronicotinoyl Chloride (0°C, TEA, DMAP) Core->Acylation Prevents Exothermic Degradation Purification Flash Chromatography (Hexane/EtOAc) Acylation->Purification Removes Unreacted Acid Validation LC-MS & NMR QC (Self-Validating Purity Check) Purification->Validation >95% Purity Required Assay Enzymatic Assay (Includes Positive Control) Validation->Assay Confirms Structural Integrity

Fig 2. Self-validating experimental workflow for dichloronicotinoyl coupling.

Conclusion & Selection Guide

When optimizing a lead compound, the transition from an unsubstituted or monochlorinated nicotinoyl group to a dichloronicotinoyl scaffold is highly recommended if your SAR data indicates:

  • Insufficient target residence time: The added steric bulk of the di-chloro substitution locks the molecule into deep hydrophobic pockets.

  • Poor membrane permeability: The electron-withdrawing nature of the halogens lowers basicity, increasing the fraction of neutral species available to cross lipid bilayers.

  • A need for late-stage diversification: The halogens provide excellent synthetic handles for subsequent cross-coupling reactions to explore adjacent chemical space.

By employing the self-validating synthetic protocols outlined above, researchers can efficiently generate high-purity dichloronicotinoyl conjugates, accelerating the path from discovery to preclinical validation.

References

  • Source: nih.
  • (PDF)
  • Source: acs.

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of alternative synthetic routes for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of alternative synthetic routes for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, a key intermediate in the synthesis of various pharmacologically active compounds. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for process development and optimization.

Introduction

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a highly functionalized molecule featuring a dichlorinated pyridine ring coupled to a substituted acrylate moiety. This structure serves as a versatile scaffold in medicinal chemistry. The efficiency of its synthesis is paramount for the cost-effective production of downstream active pharmaceutical ingredients (APIs). This guide will dissect the primary synthetic strategies, focusing on the preparation of two key precursors: 2,6-dichloronicotinoyl chloride (3) and ethyl 3-ethoxyacrylate (5) , and their subsequent condensation to yield the target molecule (6) .

Overall Synthetic Strategy

The most convergent and logical approach to Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate involves a final C-acylation step. This strategy is outlined below:

Overall Synthesis cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis A 2,6-Dihydroxynicotinic Acid (1) B 2,6-Dichloronicotinic Acid (2) A->B Chlorination C 2,6-Dichloronicotinoyl Chloride (3) B->C Acid Chloride Formation F Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (6) C->F Acylation D Starting Materials E Ethyl 3-ethoxyacrylate (5) D->E Various Routes E->F

Caption: Overall synthetic approach to Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.

Part 1: Synthesis of 2,6-Dichloronicotinoyl Chloride (3)

The synthesis of this key precursor begins with the chlorination of a suitable nicotinic acid derivative, followed by conversion to the highly reactive acyl chloride.

Route 1.1: Chlorination of 2,6-Dihydroxynicotinic Acid

Reaction Scheme:

Chlorination A 2,6-Dihydroxynicotinic Acid B 2,6-Dichloronicotinic Acid A->B POCl₃ or SOCl₂ (or Triphosgene) 120-145 °C

Caption: Chlorination of 2,6-dihydroxynicotinic acid.

Experimental Protocol (Adapted from the synthesis of the isonicotinic acid analogue)[1]:

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 2,6-dihydroxynicotinic acid (1.0 equiv) and a catalytic amount of a quaternary ammonium salt such as tetramethylammonium chloride (1.0 - 1.05 equiv).

  • Add an excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, triphosgene can be used.[1]

  • Heat the reaction mixture to 120-145 °C for 10-12 hours.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • The product, 2,6-dichloronicotinic acid, will precipitate out of the aqueous solution and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Causality and Insights: The quaternary ammonium salt acts as a phase-transfer catalyst, increasing the solubility of the starting material in the chlorinating agent and facilitating the reaction. The use of a large excess of the chlorinating agent drives the reaction to completion.

Route 1.2: Conversion to 2,6-Dichloronicotinoyl Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a standard and high-yielding transformation. Thionyl chloride is a common and effective reagent for this purpose.[2]

Reaction Scheme:

Acid_Chloride_Formation A 2,6-Dichloronicotinic Acid B 2,6-Dichloronicotinoyl Chloride A->B SOCl₂ Reflux

Caption: Formation of 2,6-dichloronicotinoyl chloride.

Experimental Protocol (Adapted from a similar procedure for 2-chloronicotinic acid)[3]:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2,6-dichloronicotinic acid (1.0 equiv) in a minimal amount of an inert solvent like 1,2-dichloroethane.

  • Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[2]

  • Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • After cooling, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,6-dichloronicotinoyl chloride, which can often be used in the next step without further purification.

Causality and Insights: The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.[2] The gaseous byproducts are easily removed, driving the reaction to completion.

Part 2: Synthesis of Ethyl 3-ethoxyacrylate (5)

Several viable routes exist for the synthesis of this key precursor. The choice of route will depend on the availability of starting materials, cost, and scalability.

Route Starting Materials Key Features Reported Yield Reference
2.1 Ethyl vinyl ether, Trichloroacetyl chlorideHigh yield, mild conditions, suitable for industrial production.80-86%[4]
2.2 Ethyl bromoacetate, Triethyl orthoformateClassic method, requires zinc for the initial Reformatsky-type reaction.~29% for intermediate, then quantitative.[5]
2.3 Ethyl acrylate, EthanolDirect but can lead to a mixture of products.17% (with 78% of a byproduct).[1]
2.4 3-Sodium-2-propenoate, BromoethaneUses a phase-transfer catalyst, environmentally friendly.High yield (not specified).[1]
Route 2.1: From Ethyl Vinyl Ether and Trichloroacetyl Chloride

This patented method appears to be one of the most efficient and scalable routes.[4]

Reaction Scheme:

Route_2_1 A Ethyl vinyl ether + Trichloroacetyl chloride B Intermediate A->B 1. Addition (20-40 °C) C Ethyl 3-ethoxyacrylate B->C 2. Ethanol, Organic Base 3. Acid Catalyst, Heat

Caption: Synthesis of Ethyl 3-ethoxyacrylate from ethyl vinyl ether.

Experimental Protocol (Summarized from patent CN109438237B)[4]:

  • Slowly add ethyl vinyl ether (1.5-2.0 equiv) to trichloroacetyl chloride (1.0 equiv) while maintaining the temperature at 20-40 °C. Stir for 1-10 hours.

  • Remove low-boiling byproducts under reduced pressure.

  • Add ethanol and an organic base (e.g., triethylamine or diisopropylethylamine) and stir at 20-50 °C for 1-10 hours.

  • Filter to remove the salt byproduct. Evaporate the ethanol from the filtrate.

  • Add a catalytic amount of an acid catalyst (e.g., potassium bisulfate) and heat to 50-100 °C while bubbling nitrogen through the mixture for 1-10 hours.

  • Purify the product by vacuum distillation to obtain ethyl 3-ethoxyacrylate.

Causality and Insights: This multi-step, one-pot procedure is highly efficient. The initial addition reaction forms a reactive intermediate. The subsequent steps involving ethanol and base lead to the formation of the desired product, and the final acidic workup with heating eliminates byproducts.

Part 3: Final Acylation to Yield Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (6)

This final step is a C-acylation reaction, which is a variation of the Claisen condensation. The α-carbon of ethyl 3-ethoxyacrylate is deprotonated by a strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 2,6-dichloronicotinoyl chloride.

Reaction Scheme:

Final_Acylation A Ethyl 3-ethoxyacrylate + 2,6-Dichloronicotinoyl Chloride B Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate A->B 1. Strong Base (e.g., NaH, LDA) 2. Acyl Chloride Addition

Caption: Final acylation step.

Proposed Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of ethyl 3-ethoxyacrylate (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.0-1.2 equiv). If using NaH, the reaction may need to be warmed to 0 °C or room temperature to ensure complete deprotonation.

  • Stir the mixture at the appropriate temperature for 30-60 minutes to allow for the complete formation of the enolate.

  • Slowly add a solution of 2,6-dichloronicotinoyl chloride (1.0 equiv) in the same anhydrous solvent.

  • Allow the reaction to proceed at low temperature for several hours, then gradually warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights: The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the α-carbon of the acrylate without competing nucleophilic attack on the ester or acyl chloride. The low temperature helps to control the reactivity of the enolate and prevent side reactions.

Comparison of Synthetic Routes

Parameter Route 1.1 (Chlorination) Route 1.2 (Acid Chloride Formation) Route 2.1 (Ethyl 3-ethoxyacrylate) Final Acylation
Starting Materials 2,6-Dihydroxynicotinic acid, POCl₃/SOCl₂2,6-Dichloronicotinic acid, SOCl₂Ethyl vinyl ether, Trichloroacetyl chlorideKey Precursors, Strong Base
Key Reagents Strong chlorinating agentsThionyl chlorideOrganic base, Acid catalystLDA or NaH
Reaction Conditions High temperature (120-145 °C)RefluxMild to moderate (20-100 °C)Low temperature (-78 °C to RT)
Advantages Effective for dichlorinationHigh yield, standard procedureHigh yield, scalableConvergent, builds complexity quickly
Disadvantages Harsh conditions, corrosive reagentsCorrosive and toxic byproductsMulti-step one-pot procedureRequires anhydrous conditions, strong base
Estimated Yield Moderate to highHigh (>90%)High (80-86%)Moderate to high (expected)

Conclusion

The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is most effectively achieved through a convergent strategy involving the preparation of two key intermediates. For the synthesis of 2,6-dichloronicotinoyl chloride , a two-step process starting from 2,6-dihydroxynicotinic acid is a robust, albeit harsh, method. For ethyl 3-ethoxyacrylate , the route from ethyl vinyl ether and trichloroacetyl chloride offers a high-yield and industrially viable option. The final C-acylation, while requiring careful control of reaction conditions, provides a direct path to the target molecule.

The choice of the optimal route will ultimately be guided by factors such as the cost and availability of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. The protocols and comparisons provided in this guide offer a solid foundation for researchers to develop a safe, efficient, and reproducible synthesis of this important chemical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24).
  • ChemicalBook. 2,6-Dichloronicotinic acid synthesis.
  • Google Patents. (2014). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2019).
  • University of Colorado, Boulder.
  • ChemicalBook. Ethyl 3-ethoxyacrylate synthesis.
  • Oakwood Chemical.
  • Google Patents. (1998). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Guidechem. (2024, May 22).
  • ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d.
  • Atlantis Press. (2019).
  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid.
  • TCI EUROPE N.V.
  • PrepChem.com. Synthesis of 2-chloronicotinyl chloride.
  • Google Patents. (2021).
  • Google Patents. (1946).
  • Royal Society of Chemistry. (2020). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers.
  • Organic Syntheses.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Sciencemadness Discussion Board. (2011, August 30). thionyl chloride synthesis.
  • YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).
  • BenchChem. Application Notes and Protocols for Acylation with 5-Bromo-6-chloronicotinoyl chloride.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate Executive Summary & Operational Context Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Executive Summary & Operational Context

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS: 157373-27-8)[1] is a highly functionalized, halogenated organic intermediate predominantly utilized in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Due to the presence of a recalcitrant 2,6-dichloropyridine ring and a highly reactive ethoxyacrylate moiety, this compound presents unique logistical and environmental challenges. It cannot be disposed of via standard aqueous waste streams or general organic waste. This guide provides a self-validating, step-by-step operational protocol for its safe neutralization, segregation, and final destruction.

Physicochemical & Hazard Profile: The Causality of Disposal

To execute a safe disposal plan, one must understand the molecular behavior of the waste. As a Senior Application Scientist, I emphasize that standard disposal is insufficient for this compound due to three mechanistic factors:

  • Thermal Instability & Halogen Content: Upon thermal decomposition, the compound releases highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx)[2]. Therefore, low-temperature incineration or open burning is strictly prohibited, as it will release acid gases directly into the atmosphere.

  • Aquatic Toxicity: The dichloropyridine substructure is highly toxic to aquatic life and resists rapid environmental biodegradation (classified as a severe water hazard)[3]. Introduction into municipal sewer systems violates environmental regulations and compromises biological water treatment facilities.

  • Chemical Reactivity: The ethoxyacrylate group acts as a potent electrophile (Michael acceptor). In waste streams containing nucleophiles (e.g., amines, thiols), uncontrolled exothermic reactions can occur if the compound is not properly quenched prior to bulk storage.

Table 1: Quantitative Hazard and Logistical Data

ParameterSpecification / ClassificationOperational Implication
CAS Registry Number [1]Use for manifest tracking and SDS retrieval.
Waste Classification Halogenated Organic Waste[4]Must be strictly segregated from non-halogenated solvents.
RCRA Status (US) Regulated (e.g., F-series or generic)[5]Requires processing by a licensed hazardous waste hauler.
Primary GHS Hazards H301 (Toxic), H315, H319, H335[2]Mandates strict PPE (nitrile gloves, face shield, respirator).
Destruction Method High-Temp Incineration (>1100°C)[4]Facility must utilize alkaline wet scrubbers to capture HCl/NOx.

Step-by-Step Disposal Methodology

This protocol ensures compliance with the [5] and equivalent international environmental standards.

Phase 1: Pre-Disposal Quenching (For Reaction Mixtures) If the compound is present in an unpurified reaction mixture, the reactive ethoxyacrylate moiety must be passivated to prevent polymerization or gas evolution in the waste carboy.

  • Cooling: Transfer the reaction mixture to an ice bath, maintaining the internal temperature below 10°C.

  • Hydrolysis: Slowly add a dilute aqueous base (e.g., 1M NaOH) under vigorous stirring to hydrolyze the ester and enol ether linkages.

    • Causality: This converts the reactive electrophile into a more stable, water-soluble carboxylate salt, mitigating the risk of uncontrolled cross-reactions in the mixed waste drum.

  • Phase Separation: Allow the mixture to separate. The halogenated pyridine derivatives will largely partition into the organic phase.

Phase 2: Waste Segregation and Containment

  • Container Selection: Use only UN-approved, high-density polyethylene (HDPE) or PTFE-lined drums. Do not use metal containers, as trace hydrolysis of the chlorinated pyridine may generate HCl, leading to rapid container corrosion.

  • Segregation: Pour the organic phase strictly into the "Halogenated Organic Waste" stream[4].

    • Critical Rule: Never mix with non-halogenated waste. Mixing dilutes the BTU value of the waste and drastically increases the cost of specialized incineration.

  • Aqueous Phase: The aqueous layer from the quench must be tested for residual halogenated organics. If contaminated, it must be disposed of as hazardous aqueous waste.

Phase 3: Labeling and Logistics

  • Manifesting: Label the container clearly with "Hazardous Waste - Halogenated Organics (Contains Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate)".

  • Storage: Store in a cool, well-ventilated secondary containment area away from strong oxidizers and strong bases.

Phase 4: Final Destruction

  • Incineration: Contract a licensed hazardous waste management facility. The material must undergo high-temperature incineration[5].

  • Scrubbing: Ensure the contracted facility utilizes acid gas scrubbers (e.g., wet scrubbers with alkaline solutions) to capture the massive influx of HCl and NOx generated during the combustion of the dichloropyridine ring[2].

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination[3]:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure fume hoods or local exhaust systems are operating at maximum capacity.

  • PPE: Don a half-face or full-face respirator with organic vapor/acid gas cartridges, heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Seal and label as "Spill Cleanup - Halogenated Organic Waste."

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual trace compounds, collecting the wash water for hazardous disposal.

Workflow Visualization

The following diagram illustrates the logical decision tree for managing this specific chemical waste safely.

WasteWorkflow Start Waste Generation: Ethyl 2-(2,6-dichloronicotinoyl) -3-ethoxyacrylate Assess Is material pure or in reaction mixture? Start->Assess Pure Pure Solid/Liquid Waste Assess->Pure Unused/Expired Mixture Reaction Mixture (Contains reactive species) Assess->Mixture Post-Reaction Segregate Segregate into: Halogenated Organic Waste Pure->Segregate Quench Quench & Hydrolyze (Aqueous Workup) Mixture->Quench Quench->Segregate Organic Phase Incinerate High-Temp Incineration (with Acid Gas Scrubbers) Segregate->Incinerate RCRA Compliant

Decision tree for the safe segregation, quenching, and disposal of halogenated acrylate waste.

References

  • National Center for Biotechnology Information. "2,6-Dichloropyridine | C5H3Cl2N | CID 16989". PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency. "A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal". EPA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

As a Senior Application Scientist, I understand that handling highly reactive synthetic intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a mechanistic understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly reactive synthetic intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's reactivity and a self-validating operational protocol to ensure absolute safety.

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS 157373-27-8) is a critical electrophilic intermediate frequently utilized in the synthesis of 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and other fluoroquinolone-like active pharmaceutical ingredients (APIs)[1]. Because of its structural properties, it presents unique handling challenges that demand a highly specific Personal Protective Equipment (PPE) strategy and operational workflow.

Here is your comprehensive, mechanistic guide to safely handling, utilizing, and disposing of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate possesses two distinct reactive moieties that dictate our PPE choices:

  • The Ethoxyacrylate Moiety (Michael Acceptor): This

    
    -unsaturated carbonyl system is highly electrophilic. If it contacts unprotected skin, it can rapidly undergo Michael addition with nucleophilic thiol groups (e.g., cysteine residues in skin proteins). This covalent binding makes the compound a potent sensitizer, capable of triggering severe allergic contact dermatitis upon repeated exposure.
    
  • The 2,6-Dichloropyridine Ring: Halogenated aromatic rings are highly lipophilic. This property allows the molecule to easily penetrate compromised skin barriers and cellular membranes, leading to systemic toxicity and severe ocular irritation.

Because of these properties, standard laboratory safety measures are insufficient. We must implement a barrier system that specifically accounts for lipophilic penetration and electrophilic reactivity, adhering strictly to OSHA standards for hazard minimization[2].

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be specifically selected based on a rigorous hazard assessment[2]. Do not rely on universal lab PPE. Use the following validated matrix:

PPE CategorySpecificationQuantitative StandardMechanistic Rationale & Causality
Gloves (Solid State) Nitrile (Heavy Duty)

8 mil thickness
Provides a sufficient physical barrier against the dry powder, preventing skin protein sensitization.
Gloves (Solvent State) Butyl Rubber or Silver ShieldBreakthrough time > 240 minsCritical: This compound is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for cyclization reactions. Nitrile degrades in <5 minutes in DCM. You must switch to Butyl rubber when handling the solution to prevent rapid dermal exposure to the lipophilic intermediate.
Eyewear Chemical Splash GogglesANSI Z87.1 CompliantStandard safety glasses leave the orbital cavity exposed. Goggles prevent micro-dust aerosolization and solvent splashes from bypassing the lenses.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends can melt into the skin if a solvent fire occurs. Furthermore, 100% cotton reduces static buildup, which is vital to prevent powder aerosolization during transfer.
Respiratory Fume Hood (Primary)Face velocity > 100 fpmThe compound must never be handled on an open bench. A certified fume hood is mandatory to capture airborne particulate matter[3].

Operational Workflow: Self-Validating Handling Protocol

Every step in this protocol is designed as a self-validating system. If a validation check fails, the operation must be halted immediately.

Step 1: Environmental Verification

  • Action: Turn on the fume hood and check the digital airflow monitor.

  • Validation: The monitor must read a face velocity of

    
     100 feet per minute (fpm). If the flow is inadequate or the sash alarm sounds, do not open the chemical container.
    

Step 2: Static Mitigation

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use an anti-static gun (Zerostat) on the spatula and the boat.

  • Validation: When you scoop the powder, it should rest cleanly on the spatula. If the powder "jumps" or clings to the sides of the container, static is still present. Re-apply the anti-static gun to prevent the highly sensitizing powder from aerosolizing.

Step 3: Transfer and Dissolution

  • Action: Weigh the required mass of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate. Transfer it directly into a dry reaction flask. Immediately cap the flask or attach it to your closed-system apparatus (e.g., Schlenk line) before removing it from the weighing area.

  • Causality: Transporting open boats of reactive intermediates across the lab invites turbulence-induced spills. Sealing the system ensures containment.

Step 4: Workspace Decontamination

  • Action: Wipe down the balance and fume hood surface with a paper towel dampened with isopropanol (to dissolve residual lipophilic compound), followed by a secondary wipe with soapy water (to physically lift degraded residues).

Workflow Start Start Protocol Hood Verify Fume Hood (>100 fpm flow) Start->Hood PPE Don PPE Matrix (Nitrile/Butyl, Goggles) Hood->PPE Weigh Anti-Static Weighing (Solid State) PPE->Weigh Solvent Dissolution in Solvent (e.g., DCM/DMF) Weigh->Solvent React Transfer to Reaction Vessel Solvent->React Decon Decontaminate Workspace React->Decon

Fig 1. Step-by-step operational workflow for handling reactive acrylate intermediates.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping can aerosolize the sensitizing powder, leading to inhalation exposure. Follow this targeted mitigation strategy based on guidelines from the National Research Council[3].

For a Solid Spill (Powder):

  • Contain: Do not dry sweep.

  • Dampen: Lightly mist the spilled powder with a compatible, low-volatility solvent (like isopropanol or water, depending on subsequent reaction compatibility) to suppress dust.

  • Collect: Use a dedicated spill-cleanup designated dustpan or damp absorbent pads to collect the material.

  • Dispose: Place the collected material into a clearly labeled, sealable hazardous waste container.

For a Solution Spill (e.g., dissolved in DCM):

  • Evacuate & Ventilate: If outside a fume hood, alert personnel and allow the area to ventilate, as DCM vapors are heavy and toxic.

  • Absorb: Apply an inert, inorganic absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, as the high surface area combined with reactive organics can pose a fire risk.

  • Collect: Scoop the saturated absorbent into a solvent-compatible hazardous waste bucket.

Waste Management Causality: Never dispose of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate waste in containers holding strong bases or primary/secondary amines. The acrylate moiety will undergo a rapid, exothermic Michael addition with amines, potentially over-pressurizing the waste container and causing a rupture.

SpillResponse Spill Spill Detected Assess Assess Material State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solvent Solution Spill Assess->Liquid Sweep Dampen & Sweep (Avoid Aerosols) Solid->Sweep Absorb Apply Inert Absorbent Liquid->Absorb Waste Collect in EPA-Compliant Hazardous Waste Sweep->Waste Absorb->Waste

Fig 2. Decision matrix and disposal logic for chemical spill mitigation.

References

  • Title: CA3030204A1 - 7-substituted 1-pyridyl-naphthyridine-3-carboxylic acid amides and use thereof Source: Google Patents URL
  • Source: National Institutes of Health (nih.gov)
  • Title: Personal Protective Equipment (PPE)

Sources

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